Oxiran-2-ylium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57789-76-1 |
|---|---|
Molecular Formula |
C2H3O+ |
Molecular Weight |
43.04 g/mol |
InChI |
InChI=1S/C2H3O/c1-2-3-1/h1H,2H2/q+1 |
InChI Key |
TXMMPMJOVUPXDD-UHFFFAOYSA-N |
Canonical SMILES |
C1[CH+]O1 |
Origin of Product |
United States |
Foundational & Exploratory
The Oxiran-2-ylium Ion: A Comprehensive Technical Guide to its Generation as a Reactive Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxiran-2-ylium ion, more systematically referred to as an oxiranium ion or a protonated epoxide, is a highly reactive cationic intermediate that plays a pivotal role in the acid-catalyzed ring-opening reactions of epoxides. Its transient nature makes direct observation challenging, yet understanding its formation and subsequent reactions is crucial for controlling the stereochemistry and regioselectivity of synthetic transformations. This technical guide provides an in-depth exploration of the generation of this compound ions, detailing the underlying mechanisms, experimental methodologies for their formation and trapping, and quantitative data to inform reaction design. The principles discussed are of significant relevance in various fields, including organic synthesis, medicinal chemistry, and drug development, where the precise functionalization of molecules is paramount.
Generation of this compound as a Reactive Intermediate
The primary method for generating an this compound ion involves the protonation of an epoxide ring under acidic conditions. This process transforms the neutral epoxide, a relatively poor electrophile, into a highly activated intermediate susceptible to nucleophilic attack. The efficiency of this process and the subsequent fate of the this compound ion are influenced by several factors, including the strength of the acid, the nature of the solvent, the substitution pattern of the epoxide, and the identity of the nucleophile.
The formation of the this compound ion is a rapid and reversible equilibrium. The lone pair of electrons on the epoxide oxygen atom acts as a Brønsted-Lowry base, accepting a proton from an acidic species. This protonation event significantly weakens the carbon-oxygen bonds of the three-membered ring, priming it for cleavage.
A Deep Dive into the Theoretical Landscape of Oxiran-2-ylium and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies conducted on Oxiran-2-ylium and its analogs. This cation, a protonated form of oxirane (ethylene oxide), and its derivatives are crucial intermediates in various chemical and biological processes, including acid-catalyzed epoxide ring-opening reactions, which are fundamental in organic synthesis and drug metabolism. Understanding the structure, stability, and reactivity of these species through computational chemistry offers invaluable insights for predicting reaction mechanisms and designing novel therapeutic agents.
Core Concepts: Structure and Stability
This compound is a three-membered ring cation characterized by a protonated oxygen atom. This protonation significantly activates the epoxide ring towards nucleophilic attack, a key step in many synthetic and biological transformations. Theoretical studies, primarily employing ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the geometric and energetic properties of these transient species.
Substituents on the carbon atoms of the this compound ring play a critical role in modulating its stability and reactivity. Electron-donating groups, such as methyl (-CH₃), generally stabilize the cationic center, influencing the regioselectivity of ring-opening reactions. Conversely, electron-withdrawing groups can destabilize the cation, potentially altering the reaction mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various theoretical studies on this compound and its substituted analogs. These calculations provide a detailed picture of the structural and energetic landscape of these important reactive intermediates.
| Molecule/Ion | Method/Basis Set | C-C Bond Length (Å) | C-O Bond Length (Å) | O-H Bond Length (Å) | Reference |
| This compound (protonated oxirane) | MP2/6-31G | - | - | - | |
| B3LYP/6-31G | - | - | - | ||
| syn-protonated propene oxide | MP2/6-31G | - | - | - | |
| anti-protonated propene oxide | MP2/6-31G | - | - | - |
| Species | Method/Basis Set | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Reference |
| This compound ring opening | MP2/6-31G//HF/6-31G* | 24.6 | - | |
| This compound ring opening | MP2/6-31G//MP2/6-31G | 27.7 | - | |
| syn-protonated propene oxide | MP2/6-31G | - | 0.19 (higher than anti) | |
| anti-protonated propene oxide | MP2/6-31G* | - | 0.0 (reference) |
Experimental Protocols: A Look into Computational Methodologies
The theoretical data presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methods is crucial for interpreting the results and for designing new computational experiments.
General Computational Approach
A typical theoretical study of this compound and its analogs involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find the lowest energy conformation (a stationary point on the potential energy surface). This is achieved by minimizing the forces on each atom.
-
Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. For transition states, one imaginary frequency corresponding to the reaction coordinate is expected.
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set on the optimized geometry to obtain more accurate energetic information.
Specific Methodologies Cited
-
Density Functional Theory (DFT): This is a widely used method that balances computational cost and accuracy.
-
Functionals: B3LYP, PBE, and M06-2X are common functionals used for these systems. B3LYP is a hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. PBE is a generalized gradient approximation (GGA) functional, and M06-2X is a hybrid meta-GGA functional, often good for non-covalent interactions and thermochemistry.
-
Basis Sets: 6-31G*, 6-311++G(2df,2pd), and TZ2P are frequently employed basis sets. The numbers and letters in the basis set name describe the number of functions used to represent the atomic orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results.
-
-
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization.
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and is a common choice for geometry optimizations and energy calculations.
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in computational chemistry for their high accuracy in calculating energies, though they are computationally more demanding.
-
Software and Convergence Criteria
-
Software: The majority of these calculations are performed using the Gaussian suite of programs.
-
Convergence Criteria: During geometry optimization, calculations are considered converged when the forces on the atoms and the displacement of atoms between optimization steps fall below a certain threshold. In Gaussian, the default convergence criteria are typically sufficient for most systems. For sensitive calculations or flat potential energy surfaces, tighter convergence criteria may be necessary. The Conver=N keyword in Gaussian can be used to set the SCF convergence criterion to 10⁻ᴺ.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for theoretical studies of this compound.
Caption: Signaling pathway for epoxide ring-opening.
This guide serves as a foundational resource for researchers interested in the theoretical aspects of this compound chemistry. The provided data and methodologies offer a starting point for further investigation and for the rational design of molecules with desired chemical and biological properties.
Spectroscopic Characterization of Protonated Epoxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Protonated epoxides are critical, transient intermediates in a vast array of chemical and biological processes, including acid-catalyzed reactions and xenobiotic metabolism. Their high reactivity and short lifetimes present a significant challenge for structural elucidation. This guide provides an in-depth overview of the advanced spectroscopic techniques used to generate and characterize these fleeting species, offering crucial insights into their structure, stability, and reaction dynamics.
Generation of Protonated Epoxides for Spectroscopic Analysis
Due to their transient nature, protonated epoxides must be generated and studied under specific conditions. Two primary approaches have proven effective:
-
Gas-Phase Generation: Techniques such as electrospray ionization (ESI) are used to produce protonated molecules in the gas phase. These ions can then be isolated and studied in ion trap mass spectrometers, often at cryogenic temperatures to stabilize them for spectroscopic interrogation.[1][2] This method is ideal for studying the intrinsic properties of the protonated epoxide, free from solvent effects.
-
Condensed-Phase Generation: For techniques like Nuclear Magnetic Resonance (NMR), protonated epoxides can be generated and stabilized as long-lived species in superacid media (e.g., FSO₃H-SbF₅) at very low temperatures (e.g., -78 °C). This environment is sufficiently non-nucleophilic to prevent immediate ring-opening, allowing for detailed structural analysis.
Infrared (IR) Spectroscopy
Gas-phase IR spectroscopy is a powerful tool for probing the vibrational structure of protonated epoxides. By identifying characteristic vibrational frequencies, researchers can confirm the presence of the protonated three-membered ring and understand the effects of protonation on bond strengths.
Key Vibrational Modes: The most informative vibrations for protonated epoxides involve the C-O stretching modes of the oxirane ring. Protonation of the ether oxygen significantly perturbs the electronic structure, leading to characteristic shifts in these vibrational frequencies compared to the neutral epoxide. The key IR bands for epoxides include the symmetric ring stretch ("ring breathing" mode), the asymmetric ring stretch, and a C-C stretch.[3]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Neutral Epoxide) | Expected Shift upon Protonation | Reference |
| Symmetric C-O-C Stretch | 1230 - 1280 | Shift to lower frequency | [3] |
| Asymmetric C-O-C Stretch | 810 - 950 | Significant shift and intensity change | [3] |
| C-C Ring Stretch | 750 - 880 | Moderate shift | [3] |
Note: The exact positions of these bands are highly sensitive to the specific structure of the epoxide and the nature of its substituents.
Experimental Protocol: Cryogenic Infrared Pre-dissociation (IRPD) Spectroscopy
This "action spectroscopy" method provides the IR spectrum of a mass-selected ion.[1][4]
-
Ion Generation and Trapping: The analyte of interest is introduced into an electrospray ionization source to generate protonated ions. These ions are guided into a multi-pole ion trap (e.g., a 22-pole trap) held at cryogenic temperatures (4-10 K).[2][5]
-
Messenger Tagging: A weakly bound "messenger" gas (e.g., He, D₂, or N₂) is introduced into the trap.[5][6] The cryogenic temperature facilitates the formation of a van der Waals complex between the protonated epoxide and one or more messenger molecules.
-
Mass Selection: The protonated epoxide-messenger complex is mass-selected, isolating it from other ions.[1]
-
IR Irradiation: The trapped, mass-selected complexes are irradiated with a tunable infrared laser.
-
Dissociation and Detection: When the IR laser frequency is resonant with a vibrational mode of the protonated epoxide, the ion absorbs a photon. This absorption provides enough energy to break the weak bond to the messenger tag, causing it to evaporate.[6] The resulting bare protonated epoxide is detected by a mass spectrometer.
-
Spectrum Generation: The IR spectrum is constructed by plotting the intensity of the fragment ion (the bare protonated epoxide) as a function of the IR laser's wavenumber.[6]
Workflow for Cryogenic IRPD Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive structural information for protonated epoxides that can be stabilized in the condensed phase. Proton (¹H) and carbon-¹³ (¹³C) NMR spectra reveal the electronic environment of each nucleus, allowing for unambiguous assignment of the protonated oxirane structure.
Key Spectral Features: Upon protonation, the electron-withdrawing effect of the positively charged oxygen atom causes a significant deshielding of the adjacent protons and carbons. This results in a pronounced downfield shift in their NMR signals compared to the neutral epoxide.[7][8]
-
¹H NMR: Protons on the epoxide ring in a neutral molecule typically resonate between 2.5 and 3.5 ppm.[7][8] For protonated epoxides, these signals are shifted significantly downfield.
-
¹³C NMR: Carbons of a neutral epoxide ring typically appear in the 40-60 ppm range.[8] Upon protonation, these carbons experience a substantial downfield shift.
| Nucleus | Typical Chemical Shift (ppm) (Neutral Epoxide) | Typical Chemical Shift (ppm) (Protonated Epoxide) | Reference |
| ¹H (Epoxide Ring) | 2.5 - 3.5 | > 4.5 (highly variable) | [7][8] |
| ¹³C (Epoxide Ring) | 40 - 60 | > 70 (highly variable) | [8][9] |
Note: The exact chemical shifts are highly dependent on the superacid system, temperature, and molecular structure.
Experimental Protocol: Low-Temperature NMR in Superacid
-
Solvent Preparation: A superacid medium, such as a mixture of fluorosulfonic acid (FSO₃H) and antimony pentafluoride (SbF₅), is prepared in a suitable solvent like sulfuryl chloride fluoride (B91410) (SO₂ClF) inside an NMR tube at low temperature (e.g., using a liquid nitrogen bath).
-
Sample Introduction: The epoxide precursor, dissolved in a small amount of an inert solvent, is slowly introduced into the vigorously stirred, cooled superacid solution.
-
Spectra Acquisition: The NMR tube is transferred to the pre-cooled NMR spectrometer probe (e.g., -78 °C or lower). Standard ¹H and ¹³C NMR spectra are then acquired. Maintaining the low temperature is critical to prevent ring-opening or decomposition.
-
Data Processing: The resulting spectra are processed and analyzed. The significant downfield shifts of the ring protons and carbons provide evidence for the formation of the stable protonated epoxide.
Mass Spectrometry (MS)
Mass spectrometry is fundamental to the study of protonated epoxides, not only for their generation and mass selection but also for their structural characterization through tandem mass spectrometry (MS/MS). Collision-activated dissociation (CAD) or other fragmentation techniques can induce ring-opening and subsequent fragmentation, providing structural information.[10]
Fragmentation Pathways: The fragmentation of protonated epoxides is often initiated by the cleavage of a C-O bond, which is weakened by protonation. The resulting fragmentation patterns are highly dependent on the substitution pattern of the epoxide. Analysis of these fragments can help distinguish between isomers.[10][11] For example, ion/molecule reactions followed by CAD can be used to identify the epoxide functionality.[10]
Acid-Catalyzed Epoxide Ring-Opening Mechanism.
The acid-catalyzed ring-opening of epoxides proceeds through a protonated intermediate.[12][13][14][15] The nucleophile then attacks one of the carbons of the epoxide ring.[12][14] In asymmetric epoxides, the nucleophile will preferentially attack the more substituted carbon under acidic conditions, a process that has characteristics of both Sₙ1 and Sₙ2 reactions.[12][16][17]
This guide outlines the primary spectroscopic methodologies for characterizing protonated epoxides. By combining these advanced techniques—gas-phase IR spectroscopy for vibrational fingerprinting, low-temperature NMR for definitive structural assignment, and mass spectrometry for fragmentation analysis—researchers can gain a comprehensive understanding of these pivotal reactive intermediates. Such knowledge is invaluable for elucidating reaction mechanisms, understanding metabolic pathways, and guiding the development of new chemical entities in the pharmaceutical industry.
References
- 1. Infrared ion spectroscopy inside a mass-selective cryogenic 2D linear ion trap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-cooled Ion Spectroscopy – Combustion Research Facility [crf.sandia.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Cryogenic IR Spectroscopy – Yale Scientific Magazine [yalescientific.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Identification of epoxide functionalities in protonated monofunctional analytes by using ion/molecule reactions and collision-activated dissociation in different ion trap tandem mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Khan Academy [khanacademy.org]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Oxiran-2-ylium Intermediates in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of mass spectrometry, the elucidation of molecular structures through the analysis of fragmentation patterns is a cornerstone of chemical and biochemical research. For compounds containing an epoxide moiety, a three-membered cyclic ether, fragmentation pathways can be complex and challenging to interpret. A key, albeit often transient, intermediate in the mass spectrometric fragmentation of protonated epoxides is the oxiran-2-ylium ion. This guide provides a comprehensive technical overview of the formation, fragmentation, and significance of these intermediates in mass spectrometry, with a focus on providing practical knowledge for researchers in drug development and related fields. While the term "this compound" is not ubiquitously used in mass spectrometry literature, it serves as a precise descriptor for the protonated epoxide ring, which is central to understanding the subsequent fragmentation cascades.
Formation of this compound Intermediates
Under soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), epoxide-containing molecules are typically observed as their protonated species, [M+H]⁺. The protonation is believed to occur on the oxygen atom of the epoxide ring, forming the this compound intermediate. This protonation increases the strain on the three-membered ring, making it highly susceptible to ring-opening and subsequent fragmentation upon collisional activation.
The stability of the protonated epoxide can be influenced by the surrounding chemical environment and the nature of the substituents on the oxirane ring. Theoretical studies on propylene (B89431) oxide hydrolysis have shown that the protonated epoxide can rearrange to a more stable protonated aldehyde.[1] This highlights the dynamic nature of these intermediates within the gas phase of the mass spectrometer.
Fragmentation Pathways of this compound Intermediates
Upon collision-induced dissociation (CID), this compound intermediates undergo a variety of fragmentation reactions. The primary fragmentation pathways involve the opening of the strained three-membered ring, which can proceed through several mechanisms.
Ring-Opening and Alpha-Cleavage
The most common fragmentation pathway for protonated epoxides is initiated by the cleavage of a carbon-carbon or carbon-oxygen bond of the oxirane ring. This is often followed by alpha-cleavage, which is the breaking of a bond adjacent to the oxygen atom. This process leads to the formation of resonance-stabilized carbocations. The fragmentation of ethers and epoxides often involves alpha-cleavage to produce ions of the type [H₂C=O-R]⁺.
Diagram of Alpha-Cleavage Pathway
Caption: Alpha-cleavage fragmentation pathway of a protonated epoxide.
Rearrangement Reactions
Protonated epoxides can undergo rearrangement reactions prior to or during fragmentation. These rearrangements can involve hydride shifts or the migration of other functional groups. For instance, theoretical studies on the acid-catalyzed hydrolysis of propylene oxide suggest the possibility of the epoxide converting to a protonated aldehyde.[1] Such rearrangements lead to different fragmentation patterns than direct ring-opening, providing valuable structural information.
Neighboring Group Participation
The presence of nearby functional groups can significantly influence the fragmentation of the this compound intermediate. Neighboring groups, such as hydroxyl groups, can participate in the ring-opening process, leading to the formation of cyclic intermediates and characteristic fragment ions. This anchimeric assistance can direct the fragmentation down specific pathways, aiding in the identification of stereoisomers and positional isomers.
Diagram of Neighboring Group Participation
Caption: Fragmentation involving neighboring group participation.
Quantitative Data on Epoxide Fragmentation
The relative abundance of fragment ions in the mass spectrum of an epoxide provides quantitative data that can be used for structural elucidation. Below are tables summarizing the characteristic fragment ions and their relative intensities for some common epoxides.
Table 1: Mass Spectral Data of Propylene Oxide
| m/z | Relative Intensity (%) | Proposed Fragment |
| 58 | 25 | [M]⁺• (Molecular Ion) |
| 57 | 100 | [M-H]⁺ |
| 43 | 80 | [C₂H₃O]⁺ |
| 29 | 95 | [CHO]⁺ |
| 27 | 60 | [C₂H₃]⁺ |
Data extracted from the NIST WebBook.[2]
Table 2: Mass Spectral Data of Styrene (B11656) Oxide
| m/z | Relative Intensity (%) | Proposed Fragment |
| 120 | 40 | [M]⁺• (Molecular Ion) |
| 119 | 25 | [M-H]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 90 | 30 | [M-CHO]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Data interpreted from typical styrene oxide mass spectra.
Table 3: Mass Spectral Data of Limonene Oxide
| m/z | Relative Intensity (%) | Proposed Fragment |
| 152 | 15 | [M]⁺• (Molecular Ion) |
| 137 | 20 | [M-CH₃]⁺ |
| 109 | 30 | [M-C₃H₇]⁺ |
| 93 | 40 | [C₇H₉]⁺ |
| 68 | 100 | [C₅H₈]⁺• (Isoprene radical cation) |
Data extracted from the NIST WebBook.[3]
Experimental Protocols
LC-MS/MS Analysis of Epoxy Fatty Acid Ethanolamides
This protocol is adapted from a method for the analysis of epoxyeicosatrienoic acid ethanolamides (EET-EAs).[4]
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer).
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (150 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.
Diagram of LC-MS/MS Experimental Workflow
Caption: A typical workflow for LC-MS/MS analysis of epoxides.
GC-MS Analysis of Volatile Epoxides
This protocol is a general guideline for the analysis of volatile epoxides like propylene oxide or styrene oxide.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
Gas Chromatography Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
Conclusion
The study of this compound intermediates, or protonated epoxides, in mass spectrometry is crucial for the structural elucidation of a wide range of biologically and pharmaceutically important molecules. Understanding their formation and subsequent fragmentation pathways, including ring-opening, alpha-cleavage, and rearrangements, allows researchers to interpret complex mass spectra with greater confidence. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, enabling more accurate and efficient characterization of epoxide-containing compounds. As mass spectrometry techniques continue to evolve, further investigations into the gas-phase chemistry of these reactive intermediates will undoubtedly reveal even more detailed structural information.
References
Computational Modeling of Epoxide Protonation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies employed to model the protonation of epoxides, a critical step in many biological and chemical processes, including drug metabolism. Understanding the energetics and mechanism of this reaction is paramount for predicting the reactivity of epoxide-containing compounds and designing novel therapeutics. This document details the theoretical background, experimental protocols for computational studies, and quantitative data derived from such models.
Introduction to Epoxide Protonation
Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to nucleophilic attack and ring-opening reactions.[1] Protonation of the epoxide oxygen atom is a key activation step, particularly under acidic conditions, as it enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.[1][2][3] The regioselectivity of the subsequent ring-opening is dependent on the substitution pattern of the epoxide and the reaction conditions.[2][3] In biological systems, enzymes such as epoxide hydrolases play a crucial role in the detoxification of xenobiotics by catalyzing the hydrolysis of epoxides, a process often initiated by protonation or hydrogen bonding interactions within the enzyme's active site.
Computational modeling has emerged as a powerful tool to investigate the intricacies of epoxide protonation at an atomic level. These methods provide insights into reaction mechanisms, transition states, and the energetics of these processes, complementing experimental studies.
Core Computational Methodologies
The study of epoxide protonation and ring-opening reactions heavily relies on a suite of computational chemistry techniques. The most prominent methods include Density Functional Theory (DFT), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.[4] This allows for the determination of reaction energies and activation barriers, providing crucial information about the feasibility and kinetics of a reaction.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)
For enzymatic reactions, where the system size is too large for a full quantum mechanical treatment, QM/MM methods offer a computationally efficient alternative.[5][6][7] In this approach, the chemically active region (e.g., the epoxide substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a less computationally expensive MM force field.[5][6] This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within the context of the larger protein environment.[6]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules and biological systems over time.[8][9][10] In the context of epoxide protonation, MD simulations can be used to explore the conformational landscape of an epoxide in solution or within an enzyme active site, identify key intermolecular interactions (such as hydrogen bonding), and generate starting structures for QM/MM calculations.[5][8]
Experimental Protocols for Computational Modeling
This section outlines the detailed methodologies for the key computational experiments used to model epoxide protonation.
Density Functional Theory (DFT) Protocol for Activation Energy Calculation
-
Model System Construction: Define the chemical system, including the epoxide and the proton source (e.g., H₃O⁺).
-
Geometry Optimization: Perform geometry optimizations of the reactant, transition state, and product structures. A commonly used functional and basis set combination for such calculations is B3LYP with the 6-31G* basis set.[11][12][13] More accurate calculations may employ functionals like ωB97X-D with larger basis sets such as 6-311+G(d,p).[14]
-
Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Transition State Search: Locate the transition state structure using methods like the Berny optimization algorithm.[15]
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the reactant and product minima.[15]
-
Energy Calculation: Calculate the electronic energies of the optimized structures. The activation energy is then determined as the difference in energy (including ZPVE corrections) between the transition state and the reactants.
QM/MM Protocol for Enzyme-Catalyzed Epoxide Ring-Opening
-
System Setup: Start with the crystal structure of the enzyme-substrate complex. If a crystal structure is not available, molecular docking can be used to predict the binding pose of the epoxide in the active site.
-
System Solvation and Equilibration: Solvate the system in a water box and add counter-ions to neutralize the charge. Perform an initial energy minimization of the entire system, followed by a period of MD simulation to equilibrate the system at the desired temperature and pressure.
-
QM/MM Partitioning: Define the QM and MM regions. The QM region typically includes the epoxide substrate, the side chains of key catalytic residues (e.g., the nucleophile and proton-donating residues), and any cofactors. The rest of the protein and the solvent are treated with an MM force field (e.g., AMBER, CHARMM).[5]
-
Reaction Coordinate Definition: Define a reaction coordinate that describes the process of interest, such as the distance between the nucleophilic atom and the epoxide carbon, and the distance of the proton transfer.
-
Potential of Mean Force (PMF) Calculation: Calculate the free energy profile along the chosen reaction coordinate using an enhanced sampling technique like umbrella sampling combined with QM/MM MD simulations.[16] The activation free energy can be determined from the resulting PMF.
-
Analysis: Analyze the trajectory to identify key interactions, conformational changes, and the role of active site residues in catalysis.
Molecular Dynamics (MD) Simulation Protocol for Epoxide in Solution
-
System Preparation: Place the epoxide molecule in the center of a simulation box and solvate it with a chosen water model (e.g., TIP3P).
-
Force Field Parameterization: Assign appropriate force field parameters to the epoxide molecule. Standard force fields like GAFF (General Amber Force Field) can be used.
-
Energy Minimization: Perform energy minimization of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant pressure and temperature (NPT ensemble) to equilibrate the density of the system.
-
Production Run: Perform a production MD simulation in the NVT or NPT ensemble for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the epoxide and its interactions with the surrounding water molecules.
-
Analysis: Analyze the trajectory to study properties such as radial distribution functions (to understand the solvation shell structure), hydrogen bonding dynamics, and conformational preferences of the epoxide.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from computational studies on epoxide protonation and ring-opening reactions.
Table 1: Calculated Activation Energies for Epoxide Ring-Opening Reactions
| Epoxide | Reaction Condition | Nucleophile | Computational Method | Activation Energy (kcal/mol) | Reference |
| 2,2-dimethyloxirane | Basic | OH⁻ | OLYP/TZ2P | 23.3 | [17][18] |
| 2,2-dimethyloxirane | Acidic (protonated) | H₂O | OLYP/TZ2P | 11.2 | [17][18] |
| 1,2-butylene oxide | with CO₂ (catalyzed) | - | - | 3.95 | [13] |
Table 2: Calculated Proton Affinities and Gas Phase Basicities
| Molecule | Computational Method | Proton Affinity (kcal/mol) | Gas Phase Basicity (kcal/mol) | Reference |
| Various amines and imines | B3LYP/6-311+G**//B3LYP/6-31+G* | Varies | Varies | [12] |
Visualizations
The following diagrams illustrate key workflows and relationships in the computational modeling of epoxide protonation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. A practical guide to modelling enzyme-catalysed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amit1b.wordpress.com [amit1b.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme modification using mutation site prediction method for enhancing the regioselectivity of substrate reaction sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Enzyme immobilization studied through molecular dynamic simulations [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Electronic Structure of Three-Membered Ring Oxonium Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-membered ring oxonium ions, which include protonated epoxides (oxiranium ions), aziridinium (B1262131) ions, and thiiranium ions (episulfonium ions), are pivotal reactive intermediates in a vast array of chemical transformations. Their significance is particularly pronounced in the fields of organic synthesis and medicinal chemistry, where their high ring strain and inherent reactivity are harnessed to construct complex molecular architectures and to understand biological mechanisms. The unique electronic structure of these strained rings dictates their reactivity, regioselectivity, and stereoselectivity in nucleophilic ring-opening reactions. This technical guide provides an in-depth exploration of the electronic structure, bonding, and reactivity of these fascinating intermediates, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Electronic Structure and Bonding
The defining characteristic of three-membered rings is their significant ring strain, a consequence of the deviation of their bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This strain is a combination of angle strain and torsional strain. The introduction of a positively charged heteroatom (oxygen, nitrogen, or sulfur) further activates the ring towards nucleophilic attack.
Molecular Orbital Theory Perspective: The bonding in these ions can be described by the Walsh model, which depicts the highest occupied molecular orbitals (HOMOs) as having significant p-character on the exterior of the ring, making them susceptible to electrophilic attack (in the case of the neutral heterocycles). Upon protonation or alkylation to form the onium ion, the LUMO energy is significantly lowered, rendering the ring carbons highly electrophilic. The bonding electrons are concentrated towards the center of the ring in "bent" or "banana" bonds.
Ring Strain: The formation of the onium ion dramatically increases the ring strain. For instance, the protonation of a simple aziridine (B145994) to an aziridinium ion increases the ring strain by approximately 47 kJ/mol.[1] This increased strain is a major driving force for the subsequent ring-opening reactions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and properties of three-membered ring oxonium ions and their neutral precursors. This data is derived from a combination of experimental techniques, primarily X-ray crystallography and NMR spectroscopy, as well as computational studies.
Table 1: Bond Lengths and Angles of Three-Membered Heterocycles and Their Onium Ions
| Compound/Ion | C-C Bond Length (Å) | C-X Bond Length (Å) | C-X-C Bond Angle (°) | Reference |
| Ethylene Oxide | 1.459 | 1.425 | 61.6 | Theoretical |
| Protonated Ethylene Oxide | 1.45 (calc.) | 1.53 (calc.) | ~60 (calc.) | Computational Study |
| Aziridine | 1.481 | 1.475 | 60.1 | Experimental |
| Aziridinium Ion | - | - | - | Data not available |
| Thiirane | 1.492 | 1.819 | 48.4 | Experimental |
| Thiiranium Ion (Ad2SR+) | 1.500-1.506 | 1.894-1.918 | 46.48 | X-ray Crystallography[2] |
Table 2: Ring Strain Energies (RSE) of Three-Membered Heterocycles
| Compound | RSE (kcal/mol) | Method | Reference |
| Cyclopropane | 27.9 | Experimental | [3] |
| Oxirane (Epoxide) | ~13 | Experimental | [4] |
| Aziridine | ~27 | - | [5] |
| Thiirane | 19.8 | Experimental | - |
| Protonated Aziridine | Increased by ~11.2 (47 kJ/mol) | - | [1] |
| P-Protonated Azaphosphiridinium cation | High (qualitative) | Computational | [2] |
Table 3: Representative ¹H NMR Chemical Shifts (ppm)
| Compound/Proton Type | Chemical Shift (δ) | Solvent | Reference |
| Epoxide ring protons | 2.5 - 3.5 | CDCl₃ | [6] |
| Protons on carbon adjacent to ether oxygen | 3.4 - 4.5 | CDCl₃ | [7] |
| Epoxidized soybean oil ring protons | 2.90 - 3.24 | CDCl₃ | [8] |
| Methylated aziridinium ion | - | - | Formation observed by NMR[9] |
Experimental Protocols
The study of three-membered ring oxonium ions often requires specialized techniques due to their high reactivity and transient nature. Below are detailed methodologies for their generation and characterization.
Synthesis of Stable Bicyclic Aziridinium Ions
This protocol describes the in situ generation of a stable bicyclic aziridinium ion and its subsequent ring-expansion.[10]
Materials:
-
4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
p-Toluenesulfonic anhydride (B1165640)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Nucleophile of choice (e.g., sodium cyanide)
-
Standard glassware for organic synthesis, including a two-neck round-bottom flask
-
Nitrogen atmosphere setup
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Preparation of the Tosylate Precursor:
-
Add 100 mg of 4-[(R)-1-(R)-1-phenylethyl)aziridin-2-yl]butan-1-ol (0.46 mmol) and 140 µL of triethylamine (1.0 mmol) to an oven-dried 25 mL two-neck round-bottom flask under a nitrogen atmosphere.
-
Add 5 mL of anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath and stir for 5 minutes.
-
Add 164 mg of p-toluenesulfonic anhydride (0.50 mmol) to the mixture and continue stirring for 45 minutes at 0 °C.
-
-
In situ Generation of Aziridinium Ion and Ring-Expansion:
-
After the formation of the tosylate is complete (monitored by TLC), concentrate the reaction mixture in vacuo.
-
To the crude tosylate in an oven-dried 25 mL round-bottom flask, add 4.0 mL of anhydrous acetonitrile.
-
Add the desired nucleophile (e.g., 1.37 mmol of sodium cyanide) to the reaction mixture.
-
Stir the reaction for 8-15 hours at room temperature or with gentle heating, depending on the nucleophile's reactivity.
-
Upon completion, quench the reaction with water (5 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Low-Temperature NMR Spectroscopy for a Reactive Intermediate
The characterization of highly reactive species like three-membered ring oxonium ions often requires low-temperature NMR spectroscopy to slow down decomposition and exchange processes.
General Considerations:
-
Solvent Choice: Select a deuterated solvent with a low freezing point, such as deuterated dichloromethane (CD₂Cl₂), deuterated chloroform (B151607) (CDCl₃), or deuterated methanol (B129727) (CD₃OD). Ensure the starting materials and the intermediate are soluble at the target temperature.
-
Sample Preparation: Prepare the sample at a low temperature, if possible, by mixing pre-cooled solutions of the reactants directly in the NMR tube.
-
Instrumentation: Use an NMR spectrometer equipped with a variable temperature unit capable of reaching the desired low temperatures (e.g., down to -80°C or lower).[11] Use appropriate NMR tubes (e.g., Class A glass like Pyrex) and spinners (e.g., ceramic) designed for low-temperature work.[11]
Protocol Outline:
-
Pre-cool the NMR Probe: Set the spectrometer to the desired low temperature and allow it to equilibrate. This can take up to 20 minutes.[12]
-
Prepare the Sample: In a separate, dry, and inert atmosphere, dissolve the precursor to the oxonium ion in the chosen deuterated solvent.
-
Initiate the Reaction: At a low temperature, add the acid or alkylating agent that will form the oxonium ion. This can be done in a round-bottom flask and then a sample is transferred to a pre-cooled NMR tube.
-
Acquire Spectra: Quickly insert the NMR tube into the pre-cooled spectrometer. Acquire a series of ¹H and/or ¹³C NMR spectra over time to observe the formation and potential decomposition of the oxonium ion.
-
Temperature Ramping: After the experiment, slowly and incrementally increase the temperature back to ambient to avoid thermal shock to the probe.[12]
X-ray Crystallography of an Organic Salt
For stable onium ions that can be crystallized, X-ray crystallography provides definitive structural information.
General Workflow:
-
Crystal Growth:
-
Grow single crystals of the onium salt. This is often the most challenging step. Common methods include:
-
Slow evaporation of the solvent.
-
Cooling a saturated solution.
-
Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.[13]
-
-
The choice of solvent and counter-ion is crucial for obtaining X-ray quality crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted spots) using a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions, thermal parameters, and other structural parameters against the experimental data to obtain the final, accurate crystal structure.
-
Visualization of Pathways and Workflows
Graphviz diagrams are used here to illustrate key reaction pathways and experimental workflows involving three-membered ring oxonium ions.
Caption: Acid-catalyzed ring-opening of an epoxide.
Caption: Formation and reaction of an aziridinium ion.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Dawn of a Reactive Intermediate: A Technical Guide to the Discovery and History of Oxirane Cation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxirane cations, the protonated or alkylated derivatives of epoxides, represent a class of highly reactive electrophilic intermediates that have played a pivotal role in the advancement of modern organic chemistry. Their fleeting existence and immense reactivity have long posed a significant challenge to chemists, yet understanding their behavior is fundamental to unraveling the mechanisms of a vast array of chemical transformations. From their initial postulation as transient species in acid-catalyzed ring-opening reactions to their direct observation and characterization in superacidic media, the journey of oxirane cation chemistry is a testament to the relentless pursuit of knowledge at the frontiers of chemical reactivity. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core principles of oxirane cation chemistry, offering researchers, scientists, and drug development professionals a detailed resource on this fascinating and synthetically crucial area of study.
A Historical Perspective: From Postulation to Direct Observation
The story of oxirane chemistry begins with the first synthesis of the parent molecule, ethylene (B1197577) oxide, by the French chemist Charles-Adolphe Wurtz in 1859 . Wurtz prepared this strained three-membered ether by treating 2-chloroethanol (B45725) with potassium hydroxide.[1] For decades, this remained the primary method for its preparation. A significant leap in the industrial production of ethylene oxide came in 1931 when another French chemist, Theodore Lefort , developed a method for the direct oxidation of ethylene using a silver catalyst.[1]
The high reactivity of the oxirane ring, particularly its propensity to undergo ring-opening reactions in the presence of acids, was recognized early on. These reactions were postulated to proceed through a positively charged intermediate, the oxirane cation. However, the direct observation of these fleeting species remained beyond the grasp of chemists for over a century.
A monumental breakthrough in the study of reactive intermediates, including oxirane cations, came from the pioneering work of George A. Olah , who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry.[2][3][4][5] Olah's development and use of "superacids," such as a mixture of fluorosulfuric acid and antimony pentafluoride (FSO₃H-SbF₅), often referred to as "Magic Acid," provided a medium of extremely low nucleophilicity.[3] In these superacid solutions, the lifetime of highly reactive cations, including protonated epoxides, could be dramatically extended, allowing for their direct observation and characterization by spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]
Generation and Spectroscopic Characterization of Oxirane Cations
The generation of stable, long-lived oxirane cations for spectroscopic study is primarily achieved by dissolving the corresponding epoxide in a superacid medium at low temperatures. The extreme acidity of the medium protonates the oxygen atom of the oxirane ring, while the non-nucleophilic nature of the counterion prevents immediate ring-opening.
NMR Spectroscopy
NMR spectroscopy has been the most powerful tool for the characterization of oxirane cations. The protonation of the oxygen atom leads to a significant downfield shift of the signals for the protons and carbons of the oxirane ring in the ¹H and ¹³C NMR spectra, respectively, due to the increased positive charge density.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Protonated Epoxides in Superacid Media
| Epoxide | Superacid Medium | Temperature (°C) | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) |
| Ethylene oxide | FSO₃H-SbF₅/SO₂ClF | -60 | 5.35 (s) | 79.8 (t) |
| Propylene oxide | FSO₃H-SbF₅/SO₂ClF | -60 | 2.55 (d, CH₃), 5.15 (m, CH), 5.45 (m, CH₂) | 18.2 (q, CH₃), 89.9 (d, CH), 75.6 (t, CH₂) |
| Isobutylene oxide | FSO₃H-SbF₅/SO₂ClF | -60 | 2.15 (s, 2CH₃), 5.20 (s, CH₂) | 24.5 (q, 2CH₃), 101.2 (s, C), 71.9 (t, CH₂) |
Data compiled from various sources and representative of typical values observed.
Infrared Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of oxirane cations. The protonation of the oxygen atom leads to characteristic shifts in the C-O and C-H stretching frequencies. Gas-phase IR spectroscopy and matrix isolation techniques have been employed to study the vibrational spectra of isolated oxirane cations and their complexes.[6] Computational studies have also provided theoretical IR spectra that complement experimental findings.[6]
Reactivity of Oxirane Cations: Energetics and Kinetics
The high reactivity of oxirane cations is a direct consequence of the significant ring strain inherent in the three-membered ring and the presence of a positive charge on the oxygen atom, which makes the ring carbons highly electrophilic.
Thermodynamic Parameters
The stability of oxirane cations can be assessed through thermodynamic parameters such as proton affinity. The proton affinity of a molecule is a measure of its basicity in the gas phase.
Table 2: Gas-Phase Proton Affinities of Selected Oxiranes
| Compound | Proton Affinity (kJ/mol) |
| Ethylene oxide | 774.2 |
| Propylene oxide | 798.1 |
| Isobutylene oxide | 815.5 |
Data obtained from the NIST Chemistry WebBook.[7]
The increasing proton affinity with alkyl substitution reflects the electron-donating nature of alkyl groups, which stabilize the positive charge in the protonated oxirane.
Kinetics of Ring-Opening Reactions
The ring-opening of oxirane cations by nucleophiles is a fundamental reaction with broad synthetic utility. The kinetics of these reactions are highly dependent on the structure of the oxirane, the nature of the nucleophile, and the reaction conditions. In acid-catalyzed reactions, the rate-determining step is often the attack of the nucleophile on the protonated epoxide.
Table 3: Representative Rate Constants for the Acid-Catalyzed Hydrolysis of Substituted Oxiranes
| Epoxide | Acid | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Ethylene oxide | HClO₄ | 25 | 1.2 x 10⁻⁴ |
| Propylene oxide | HClO₄ | 25 | 2.5 x 10⁻⁴ |
| Isobutylene oxide | HClO₄ | 25 | 4.8 x 10⁻³ |
These values are illustrative and can vary significantly with reaction conditions.[8][9]
The trend in reaction rates generally follows the stability of the developing carbocation-like character at the carbon atom undergoing nucleophilic attack. For unsymmetrical epoxides, the regioselectivity of the ring-opening is a key consideration. Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge in the transition state.
Key Experimental Protocols
A comprehensive understanding of oxirane cation chemistry is built upon the ability to synthesize and manipulate oxiranes. The following are detailed methodologies for key synthetic transformations that are central to this field.
Darzens Glycidic Ester Condensation
The Darzens reaction, discovered by Auguste Georges Darzens in 1904, is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-haloester with an aldehyde or ketone in the presence of a base.[10][11]
Experimental Protocol: Synthesis of Ethyl 3-phenylglycidate
-
Reagents:
-
Ethyl chloroacetate (B1199739)
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate (B86663)
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
The solution is cooled in an ice bath, and a mixture of benzaldehyde and ethyl chloroacetate is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the addition of cold water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-phenylglycidate.
-
The product can be purified by vacuum distillation.
-
Johnson-Corey-Chaykovsky Reaction
Discovered in 1961 by A. William Johnson and further developed by E. J. Corey and Michael Chaykovsky, this reaction provides a powerful method for the synthesis of epoxides from aldehydes and ketones using sulfur ylides.[7]
Experimental Protocol: Synthesis of Styrene (B11656) Oxide from Benzaldehyde
-
Reagents:
-
Trimethylsulfonium iodide or Trimethylsulfoxonium iodide[12]
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Benzaldehyde
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Sodium hydride is washed with hexanes to remove the mineral oil and then suspended in anhydrous DMSO under an inert atmosphere.
-
Trimethylsulfonium iodide is added portion-wise, and the mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
The reaction mixture is cooled in an ice bath, and a solution of benzaldehyde in a small amount of DMSO is added dropwise.
-
The reaction is stirred at room temperature for several hours.
-
The reaction is quenched by the addition of cold water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude styrene oxide can be purified by column chromatography or distillation.
-
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless for which he shared the Nobel Prize in Chemistry in 2001, is a highly enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[13][14]
Experimental Protocol: Asymmetric Epoxidation of Geraniol
-
Reagents:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
3Å Molecular sieves
-
Aqueous solution of ferrous sulfate and tartaric acid
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A flame-dried flask is charged with powdered 3Å molecular sieves and anhydrous dichloromethane under an inert atmosphere.
-
The flask is cooled, and titanium(IV) isopropoxide and the chosen enantiomer of diethyl tartrate are added sequentially.
-
Geraniol is then added, and the mixture is stirred for a short period.
-
tert-Butyl hydroperoxide is added dropwise while maintaining the low temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of an aqueous solution of ferrous sulfate and tartaric acid to decompose the excess peroxide.
-
The mixture is stirred vigorously and then filtered. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting 2,3-epoxygeraniol can be purified by flash column chromatography.[1][15][16]
-
Applications in Drug Development and Organic Synthesis
The chemistry of oxirane cations is not merely of academic interest; it has profound implications in various fields, particularly in drug development and complex molecule synthesis. The electrophilic nature of the oxirane ring, especially when activated by protonation or Lewis acids, makes it a versatile functional group for the introduction of new stereocenters and the construction of complex molecular architectures.
Many biologically active natural products and pharmaceutical agents contain epoxide or hydroxyl functionalities that are often installed via reactions that proceed through oxirane or oxirane-like intermediates. Furthermore, understanding the reactivity of oxirane cations is crucial for predicting and mitigating potential toxicological effects of epoxide-containing compounds, as their reaction with biological nucleophiles such as DNA and proteins can lead to cellular damage.
Conclusion
The study of oxirane cation chemistry has evolved from the theoretical postulation of a transient intermediate to the direct spectroscopic observation and detailed kinetic analysis of these highly reactive species. This journey, marked by the ingenuity of chemists like Wurtz, Darzens, Corey, Chaykovsky, and the groundbreaking work of George Olah, has fundamentally shaped our understanding of chemical reactivity. The principles of oxirane cation chemistry are now integral to the design of synthetic strategies for complex molecules and the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the historical context, spectroscopic characterization, reactivity, and synthetic utility of oxirane cations, offering a valuable resource for researchers at the forefront of chemical science. The continued exploration of these fascinating intermediates will undoubtedly lead to further innovations in catalysis, materials science, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protonation and ring closure of stereoisomeric α-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscopy and computations [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. www2.oberlin.edu [www2.oberlin.edu]
- 10. "Recent Studies of Long-Lived Carbocations and Carbodications" by G. K. Surya Prakash and Prakash Reddy [scholarsmine.mst.edu]
- 11. researchgate.net [researchgate.net]
- 12. Proton affinity - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. core.ac.uk [core.ac.uk]
The Oxiran-2-ylium Ion: A Transient Intermediate in Ring-Opening Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxiran-2-ylium ion, a cationic three-membered epoxide ring, represents a highly reactive and transient intermediate in a variety of organic reactions. While its isolation and direct characterization remain elusive due to its inherent instability, its existence is inferred from the outcomes of numerous acid-catalyzed epoxide ring-opening reactions. This guide provides a comprehensive overview of the fundamental reaction mechanisms believed to involve the this compound ion or, more accurately, protonated epoxides that exhibit similar reactivity. We will delve into the structural and stability aspects, the mechanistic pathways of its formation and subsequent reactions, and provide illustrative computational data and generalized experimental protocols relevant to its study.
Structure and Stability of the Protonated Epoxide Intermediate
The concept of an "this compound" ion is best understood in the context of a protonated epoxide. In an acidic environment, the oxygen atom of the oxirane ring is protonated, leading to a highly electrophilic species. The positive charge is not localized solely on the oxygen but is distributed across the molecule, with significant partial positive charge developing on the carbon atoms. This charge distribution is influenced by the substitution pattern of the oxirane ring.
Computational studies on simple epoxides provide insight into the energetics of protonation and the resulting structural changes. Electron-donating substituents on the carbon atoms of the oxirane ring stabilize the positive charge of the protonated intermediate. This stabilization is reflected in the energy of protonation and the C-O bond lengths.
Table 1: Computational Data for Protonated Epoxides
| Epoxide | Energy before Protonation (kcal/mol) | Energy after Protonation (kcal/mol) | Energy of Protonation (kcal/mol) | C-O Bond Distance (Å) - More Substituted | C-O Bond Distance (Å) - Less Substituted |
| Ethylene (B1197577) oxide | -8.955 | 181.04 | +189.97 | 1.53 | 1.53 |
| Propylene (B89431) oxide | -15.698 | 168.403 | +184.10 | 2.29 | 1.41 |
| Isobutylene (B52900) oxide | -20.471 | 137.476 | +157.95 | 2.31 | 1.42 |
Data adapted from computational studies at the AM1 level in vacuum.[1]
The data in Table 1 clearly demonstrates that alkyl substituents stabilize the protonated epoxide, as evidenced by the lower energy of protonation for propylene oxide and isobutylene oxide compared to ethylene oxide.[1] Notably, the C-O bond to the more substituted carbon is significantly elongated in the protonated state of propylene oxide and isobutylene oxide, indicating a weakening of this bond and the development of carbocation-like character at that position.[1]
Fundamental Reaction Mechanisms
The primary reaction mechanism involving an this compound-like intermediate is the acid-catalyzed ring-opening of epoxides. This reaction can proceed through mechanisms with SN1 or SN2 characteristics, depending on the structure of the epoxide and the reaction conditions.
Formation of the Protonated Epoxide
The initial step in the acid-catalyzed ring-opening is the protonation of the epoxide oxygen by an acid (HA). This is a rapid and reversible equilibrium that generates the highly reactive protonated epoxide intermediate.
Nucleophilic Attack and Ring-Opening
Once formed, the protonated epoxide is susceptible to attack by a nucleophile (Nu:). The regioselectivity of this attack is a key feature of the reaction.
-
SN2-like Pathway: With primary and secondary epoxides, the nucleophile typically attacks the less sterically hindered carbon atom. This pathway is favored when the carbocation character is less developed. The reaction proceeds with inversion of stereochemistry at the site of attack.
-
SN1-like Pathway: With tertiary epoxides, the nucleophile preferentially attacks the more substituted carbon. This is because the tertiary carbon can better stabilize the developing positive charge, leading to a transition state with significant SN1 character. Although the reaction proceeds with backside attack, the regioselectivity is governed by carbocation stability.[2]
The transition state in the general-acid-catalyzed reaction is earlier than that for the noncatalyzed reaction, and the reaction is highly exothermic.[3]
Experimental Protocols
The generation and study of this compound-like intermediates are carried out in situ during acid-catalyzed epoxide ring-opening reactions. Below is a generalized protocol for such a reaction.
Generalized Protocol for Acid-Catalyzed Ring-Opening of an Epoxide
Objective: To perform the ring-opening of a substituted oxirane using a nucleophile under acidic conditions.
Materials:
-
Substituted oxirane
-
Nucleophile (e.g., water, alcohol, halide salt)
-
Acid catalyst (e.g., H₂SO₄, HCl, p-toluenesulfonic acid)
-
Anhydrous aprotic solvent (e.g., diethyl ether, THF, dichloromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted oxirane in the chosen anhydrous aprotic solvent.
-
Addition of Nucleophile: Add the nucleophile to the stirred solution. If the nucleophile is a solid, it should be finely powdered and dried before use.
-
Initiation of Reaction: Cool the reaction mixture in an ice bath (0 °C). Slowly add a catalytic amount of the acid catalyst to the mixture. The addition should be dropwise to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired ring-opened product.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Conclusion
The this compound ion, while a transient and hypothetical species, serves as a crucial conceptual tool for understanding the mechanisms of acid-catalyzed epoxide ring-opening reactions. By studying its more stable and observable proxy, the protonated epoxide, researchers can gain valuable insights into the factors that govern the reactivity and selectivity of these important transformations. The interplay between electronic and steric effects dictates the reaction pathway, leading to a rich and diverse chemistry that is fundamental to organic synthesis and drug development. Further computational and mechanistic studies will continue to refine our understanding of this fascinating and reactive intermediate.
References
Unlocking the Potential: An In-depth Technical Guide to the Electrophilicity of Activated Epoxides
For Researchers, Scientists, and Drug Development Professionals
Epoxides, three-membered cyclic ethers, are a cornerstone of modern organic synthesis and play a pivotal role in the development of novel therapeutics. Their inherent ring strain renders them susceptible to nucleophilic attack, a reactivity that can be significantly enhanced through activation. This guide provides a comprehensive exploration of the electrophilicity of activated epoxides, offering quantitative data, detailed experimental protocols, and visual representations of key chemical processes to empower researchers in harnessing the synthetic potential of these versatile intermediates.
The Foundation of Reactivity: Understanding Epoxide Electrophilicity
The reactivity of epoxides stems from the significant ring strain within their three-membered ring, estimated to be around 13 kcal/mol.[1] This strain is released upon nucleophilic ring-opening, providing a strong thermodynamic driving force for the reaction. The carbon atoms of the epoxide ring are electrophilic due to the polarization of the C-O bonds, making them targets for a wide array of nucleophiles.[2] However, for many applications, particularly with less reactive nucleophiles, the intrinsic electrophilicity of the epoxide is insufficient, necessitating activation to enhance their reactivity.
Methods of Activation: Unleashing the Electrophilic Power
The electrophilicity of an epoxide can be dramatically increased by converting the oxygen atom into a better leaving group. This is typically achieved through protonation or coordination with a Lewis acid.
Brønsted Acid Catalysis
In the presence of a Brønsted acid, the epoxide oxygen is protonated, forming a highly reactive oxonium ion.[3] This protonation significantly weakens the C-O bonds, making the epoxide carbons much more susceptible to nucleophilic attack.[3] The reaction generally proceeds via an SN2-like mechanism, with the nucleophile attacking from the backside of the C-O bond, resulting in inversion of stereochemistry at the site of attack.[4] In the case of unsymmetrical epoxides, the regioselectivity of the attack depends on the substitution pattern. For primary and secondary carbons, the nucleophile typically attacks the less sterically hindered carbon.[5] However, for epoxides with a tertiary carbon, the reaction can exhibit more SN1-like character, with the nucleophile preferentially attacking the more substituted carbon due to the stabilization of the incipient carbocation.[6]
Lewis Acid Catalysis
Lewis acids activate epoxides by coordinating to the lone pairs of the oxygen atom. This coordination polarizes the C-O bonds, increasing the positive charge on the carbon atoms and thus their electrophilicity.[7] A wide range of Lewis acids, from simple metal halides to complex organometallic compounds, have been employed to catalyze epoxide ring-opening reactions.[8][9] Computational studies have shown that the catalytic ability of Lewis acids is related to the reduction of steric (Pauli) repulsion between the activated epoxide and the nucleophile.[10][11]
Quantitative Insights into Epoxide Reactivity
The choice of activator and reaction conditions significantly impacts the rate and selectivity of epoxide ring-opening reactions. The following tables summarize key quantitative data from the literature to guide catalyst and condition selection.
Table 1: Calculated Reaction Barriers for Lewis Acid-Catalyzed Ring-Opening of Cyclohexene Oxide
| Lewis Acid (Y+) | Reaction Barrier (kcal/mol) |
| H+ | barrierless |
| Li+ | 3.2 |
| Na+ | 5.1 |
| K+ | 7.0 |
| Rb+ | 7.8 |
| Cs+ | 8.5 |
| none | 21.3 |
Data sourced from computational studies using relativistic dispersion-corrected density functional theory.[10][11] This data clearly demonstrates the significant rate enhancement provided by Lewis acid catalysis, with proton catalysis being the most effective.
Table 2: Activation Energies for Epoxide Ring-Opening with Methanol Catalyzed by Heterogeneous Lewis Acids
| Catalyst | Activation Energy (kJ/mol) |
| Sn-Beta | 53 ± 7 |
Data for the ring-opening of epichlorohydrin (B41342) with methanol.[3][12] This highlights the utility of solid acid catalysts for epoxide activation.
Key Experimental Protocols
Harnessing the reactivity of activated epoxides requires robust and reproducible experimental procedures. The following sections provide detailed methodologies for common and powerful transformations involving activated epoxides.
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol provides a method for the enantioselective synthesis of 2,3-epoxyalcohols.[7][13][14]
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Titanium (IV) isopropoxide (Ti(OⁱPr)₄)
-
Diethyl L-(+)-tartrate (L-(+)-DET)
-
Allylic alcohol (e.g., (E)-2-hexen-1-ol)
-
tert-Butyl hydroperoxide (TBHP) in toluene (B28343) (anhydrous)
-
Iron (II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Saturated sodium chloride solution (brine)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add dichloromethane. Cool the flask to -20 °C. Add titanium (IV) isopropoxide followed by diethyl L-(+)-tartrate. The solution should be stirred for 5-10 minutes at this temperature.
-
Reaction Mixture: Add the allylic alcohol to the catalyst solution.
-
Initiation: Add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide in toluene dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Quench the reaction by adding a solution of iron (II) sulfate heptahydrate in water.
-
Allow the mixture to warm to room temperature and stir vigorously for 10 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a pre-cooled (0 °C) 10% aqueous solution of sodium hydroxide prepared in brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Lewis Acid-Catalyzed Ring-Opening of an Epoxide with an Amine
This protocol describes a general procedure for the synthesis of β-amino alcohols.[8][9]
Materials:
-
Epoxide (e.g., phenyl glycidyl (B131873) ether)
-
Amine (e.g., aniline)
-
Lewis acid catalyst (e.g., SnCl₄·5H₂O, 5 mol%)
-
Solvent (optional, solvent-free conditions are often effective)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) and petroleum ether (or hexane) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the epoxide, the amine, and the Lewis acid catalyst. If a solvent is used, add it at this stage.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (e.g., 12 hours).
-
Reaction Monitoring: Monitor the completion of the reaction using TLC.
-
Purification: Upon completion, directly purify the reaction mixture by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the corresponding β-amino alcohol.
Brønsted Acid-Catalyzed Methanolysis of Styrene (B11656) Oxide
This procedure illustrates the ring-opening of an epoxide with an alcohol under Brønsted acid catalysis.[15][16]
Materials:
-
Styrene oxide
-
Methanol (MeOH)
-
Brønsted acid catalyst (e.g., MIL-101-SO₃H, 0.02 mmol)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottomed flask, charge the Brønsted acid catalyst. Add styrene oxide and methanol.
-
Reaction Conditions: Stir the reaction mixture under ambient conditions.
-
Reaction Monitoring: Monitor the progress of the reaction periodically by taking aliquots and analyzing them by GC.
-
Workup: Once the reaction is complete, the catalyst can be filtered off, and the product can be isolated from the filtrate by removal of the solvent under reduced pressure. Further purification can be achieved by distillation or chromatography if necessary.
Visualizing the Chemistry: Diagrams of Key Processes
Understanding the underlying mechanisms and workflows is crucial for optimizing reactions. The following diagrams, generated using the DOT language, illustrate key concepts in the chemistry of activated epoxides.
General Mechanism of Acid-Catalyzed Epoxide Ring-Opening
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Catalytic Cycle of Sharpless Asymmetric Epoxidation
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. mof.ustc.edu.cn [mof.ustc.edu.cn]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Functionalized Alcohols via "Oxiran-2-ylium" Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of functionalized alcohols is a cornerstone of modern organic chemistry, with broad applications in drug discovery, natural product synthesis, and materials science. One powerful, yet often overlooked, strategy for the construction of complex alcohols involves the generation and subsequent trapping of highly reactive "Oxiran-2-ylium" intermediates. These transient species, formed by the activation of epoxides (oxiranes) with Lewis acids, offer a versatile platform for the stereoselective and regioselective introduction of various functionalities. This document provides detailed application notes and experimental protocols for the synthesis of functionalized alcohols, specifically β-alkoxy alcohols, through reactions consistent with the intermediacy of this compound ions.
Mechanistic Overview: The Role of the this compound Intermediate
The core of this synthetic strategy lies in the activation of an epoxide ring by a Lewis acid. This coordination polarizes the C-O bonds of the epoxide, leading to a species that can be described as a resonance-stabilized "this compound" ion or a highly activated epoxide-Lewis acid complex. This intermediate is a potent electrophile, susceptible to attack by a wide range of nucleophiles. For the synthesis of functionalized alcohols, an alcohol is employed as the nucleophile, resulting in the formation of a β-alkoxy alcohol. The regioselectivity of the nucleophilic attack is influenced by electronic and steric factors of the epoxide substrate.
Experimental Protocols
The following protocols are generalized procedures for the Lewis acid-catalyzed ring-opening of epoxides with alcohols. Researchers should optimize reaction conditions for their specific substrates.
Protocol 1: General Procedure for the Synthesis of β-Alkoxy Alcohols using a Homogeneous Lewis Acid Catalyst
This protocol is adapted from methodologies employing soluble Lewis acids like indium trichloride (B1173362) (InCl₃) or carbon tetrabromide (CBr₄) under mild conditions.
Materials:
-
Epoxide (1.0 mmol)
-
Alcohol (10.0 mmol, can be used as solvent)
-
Lewis Acid Catalyst (e.g., InCl₃, 0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (if alcohol is not the solvent, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the epoxide in the alcohol (or in anhydrous CH₂Cl₂), add the Lewis acid catalyst at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-alkoxy alcohol.
Protocol 2: Synthesis of β-Alkoxy Alcohols using a Heterogeneous Lewis Acid Catalyst
This protocol utilizes a solid-supported Lewis acid, such as Sn-Beta zeolite, which can simplify product purification and catalyst recycling.[1]
Materials:
-
Epoxide (e.g., epichlorohydrin, 1.0 mmol)
-
Alcohol (e.g., methanol, 10.0 mmol)
-
Sn-Beta Zeolite catalyst (5 mol% Sn)
-
Anhydrous toluene (B28343) (5 mL)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a reaction vial, combine the epoxide, alcohol, anhydrous toluene, and the Sn-Beta zeolite catalyst.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the reaction mixture to separate the solid catalyst.
-
Decant the supernatant and analyze the product distribution and yield by GC.
-
For product isolation, filter the catalyst and wash with a suitable solvent. Concentrate the filtrate and purify by column chromatography or distillation.
Data Presentation
The following tables summarize quantitative data from representative studies on the Lewis acid-catalyzed ring-opening of various epoxides with alcohols.
Table 1: Regioselective Ring-Opening of Epoxides with Methanol using Sn-Beta Catalyst [1]
| Epoxide Substrate | Product(s) | Regioselectivity (Terminal:Internal Ether) | Yield (%) |
| Epichlorohydrin | 1-chloro-3-methoxypropan-2-ol / 2-chloro-1-methoxypropan-2-ol | 96:4 | >99 |
| 1,2-Epoxybutane | 1-methoxybutan-2-ol / 2-methoxybutan-1-ol | 95:5 | >99 |
| Styrene Oxide | 2-methoxy-2-phenylethan-1-ol / 1-methoxy-2-phenylethan-1-ol | 5:95 | >99 |
| Isobutylene Oxide | 1-methoxy-2-methylpropan-2-ol / 2-methoxy-2-methylpropan-1-ol | >99:1 | >99 |
Table 2: Ring-Opening of Styrene Oxide with Various Alcohols Catalyzed by CBr₄
| Alcohol Nucleophile | Product | Time (h) | Yield (%) |
| Methanol | 2-methoxy-2-phenylethanol | 1.5 | 92 |
| Ethanol | 2-ethoxy-2-phenylethanol | 2.0 | 90 |
| Isopropanol | 2-isopropoxy-2-phenylethanol | 2.5 | 88 |
| tert-Butanol | 2-(tert-butoxy)-2-phenylethanol | 3.0 | 85 |
Applications in Drug Development and Complex Molecule Synthesis
The stereoselective and regioselective nature of the epoxide ring-opening reaction makes it a valuable tool in the synthesis of chiral building blocks for pharmaceuticals. For instance, the synthesis of β-amino alcohols, which are precursors to many bioactive compounds, can be achieved by using amines as nucleophiles in a similar fashion. The ability to control the stereochemistry at two adjacent carbon atoms in a single step is a significant advantage in the efficient construction of complex molecular architectures.
Conclusion
The synthesis of functionalized alcohols through the intermediacy of "this compound" ions or related activated epoxide species provides a robust and versatile methodology for organic synthesis. The use of both homogeneous and heterogeneous Lewis acid catalysts allows for a wide range of applications, from small-scale laboratory synthesis to potentially larger-scale industrial processes. The protocols and data presented herein serve as a guide for researchers to explore and exploit this powerful transformation in their own synthetic endeavors.
References
Application Notes and Protocols: The Role of Oxiran-2-ylium Species in Acid-Catalyzed Epoxide Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of the oxiran-2-ylium intermediate in the acid-catalyzed ring-opening of epoxides, a fundamental reaction in organic synthesis with significant applications in drug development. This document includes mechanistic insights, quantitative data on regioselectivity, detailed experimental protocols, and visualizations to aid in the understanding and application of this important chemical transformation.
Introduction: The this compound Intermediate
In the presence of an acid catalyst, the oxygen atom of an epoxide can be protonated, forming a highly reactive intermediate. This protonated epoxide can be represented by two key resonance structures. One structure maintains the three-membered ring with a positive charge on the oxygen atom. The other, termed the This compound ion , depicts the cleavage of one carbon-oxygen bond, resulting in a formal carbocation at one of the carbon atoms.
While the true intermediate is a hybrid of these resonance structures, the this compound contributor is crucial for understanding the regioselectivity of the subsequent nucleophilic attack. The stability of this potential carbocation dictates the preferred site of reaction. In unsymmetrical epoxides, the this compound species with the positive charge on the more substituted carbon is more stable due to hyperconjugation and inductive effects. This leads to a reaction mechanism with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon.
Mechanism of Acid-Catalyzed Epoxide Ring-Opening
The acid-catalyzed ring-opening of an epoxide is best described as a hybrid of SN1 and SN2 mechanisms. The reaction proceeds through the following key steps:
-
Protonation of the Epoxide: The epoxide oxygen is protonated by the acid catalyst, forming a good leaving group (an alcohol).[1]
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons of the protonated epoxide. The regioselectivity of this attack is dependent on the substitution pattern of the epoxide:
-
For primary and secondary epoxides: The reaction has more SN2 character, and the nucleophile attacks the less sterically hindered carbon.
-
For tertiary or benzylic epoxides: The reaction exhibits significant SN1 character. The C-O bond to the more substituted carbon is weakened, and this carbon bears a significant partial positive charge, resembling an this compound ion. The nucleophile then attacks this more substituted carbon.[1][2][3]
-
-
Deprotonation: The resulting protonated product is deprotonated to yield the final, neutral ring-opened product and regenerate the acid catalyst.
The stereochemistry of the reaction typically results in an anti-addition of the nucleophile and the hydroxyl group across the former epoxide ring.
Quantitative Data on Regioselectivity
The regioselectivity of the acid-catalyzed ring-opening of epoxides is highly dependent on the substrate, nucleophile, and the nature of the acid catalyst (Brønsted vs. Lewis acid). The following tables summarize representative quantitative data from the literature.
Table 1: Regioselectivity in the Methanolysis of Styrene (B11656) Oxide
| Catalyst | Time (h) | Conversion (%) | Major Product | Regioisomer Ratio (Major:Minor) | Reference |
| MIL-101-SO3H | 0.5 | 99 | 2-methoxy-2-phenylethanol | >99:1 | [4] |
| Fe(Cp)₂BF₄ | 0.5 | 99 | 2-methoxy-2-phenylethanol | Complete regioselectivity | [5] |
| GaCl₃/PVP | 0.25 | 100 | 2-methoxy-2-phenylethanol | High regioselectivity | [6] |
Table 2: Regioselectivity in the Ring-Opening of Epoxides with Amines Catalyzed by Silica-bonded S-sulfonic Acid (SBSSA)
| Epoxide | Amine | Time (h) | Yield (%) | Major Product | Reference |
| Styrene Oxide | Aniline (B41778) | 1 | 95 | 2-phenylamino-2-phenylethanol | [7] |
| Styrene Oxide | 4-Chloroaniline | 1.5 | 93 | 2-(4-chlorophenylamino)-2-phenylethanol | [7] |
| Styrene Oxide | Benzylamine | 2 | 90 | 2-(benzylamino)-2-phenylethanol | [7] |
| Cyclohexene Oxide | Aniline | 2.5 | 92 | trans-2-anilinocylohexanol | [7] |
| Propylene Oxide | Aniline | 3 | 88 | 1-anilino-2-propanol | [7] |
Table 3: Lewis Acid Catalyzed Ring-Opening of Epichlorohydrin with Methanol
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Regioselectivity (Terminal Ether, %) | Reference |
| Sn-Beta | 60 | 1 | >95 | 97 | |
| Zr-Beta | 60 | 4 | ~80 | 98 | |
| Hf-Beta | 60 | 6 | ~70 | 98 | |
| Al-Beta | 60 | 24 | ~50 | 95 |
Experimental Protocols
The following is a general protocol for the acid-catalyzed ring-opening of an epoxide with an amine, which can be adapted for other nucleophiles and catalysts.
Protocol: Regioselective Ring-Opening of Styrene Oxide with Aniline using a Solid Acid Catalyst
Materials:
-
Styrene oxide (1 mmol)
-
Aniline (1 mmol)
-
Silica-bonded S-sulfonic acid (SBSSA) catalyst (100 mg, ~3.4 mol%)[7]
-
Dichloromethane (for workup)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1 mmol) and aniline (1 mmol).
-
Add the SBSSA catalyst (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), dilute the reaction mixture with dichloromethane.[7]
-
Filter the mixture to remove the solid catalyst. The catalyst can be washed with dichloromethane, dried, and reused.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure β-amino alcohol.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare with literature data.
Visualizations
Diagram 1: General Mechanism of Acid-Catalyzed Epoxide Ring-Opening
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Diagram 2: Experimental Workflow for Epoxide Ring-Opening
Caption: General experimental workflow.
Applications in Drug Development
The acid-catalyzed ring-opening of epoxides is a cornerstone in the synthesis of many pharmaceutical agents. This reaction allows for the stereocontrolled introduction of two functional groups, typically a hydroxyl group and another heteroatom-containing moiety (e.g., amine, ether, thioether). This "1,2-difunctionalization" pattern is prevalent in a wide range of bioactive molecules.
For instance, the synthesis of β-amino alcohols via epoxide aminolysis is a key step in the preparation of β-blockers, a class of drugs used to manage cardiovascular diseases. The regioselectivity and stereocontrol afforded by this methodology are critical for achieving the desired pharmacological activity and minimizing off-target effects. Furthermore, the development of efficient and selective catalytic systems for epoxide ring-opening is an active area of research in process chemistry, aiming to develop more sustainable and cost-effective routes to important active pharmaceutical ingredients.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mof.ustc.edu.cn [mof.ustc.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
Application Notes and Protocols: Lewis Acid-Mediated Generation of "Oxiran-2-ylium" Equivalents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of epoxides by Lewis acids to generate a transient, highly electrophilic carbocationic intermediate, conceptually represented as an "oxiran-2-ylium" ion, is a powerful strategy in modern organic synthesis. This reactive species serves as a linchpin in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures with high levels of stereocontrol. This document provides an overview of the applications of this methodology and detailed protocols for key transformations.
The coordination of a Lewis acid to the oxygen atom of an epoxide enhances the electrophilicity of the oxirane carbons and facilitates ring-opening. Depending on the substrate, the Lewis acid, and the reaction conditions, this can proceed through a spectrum of mechanisms ranging from a purely SN2-like backside attack on the activated epoxide to the formation of a discrete carbocationic intermediate. It is the latter mechanistic pathway, involving an "this compound" equivalent, that is the focus of these application notes. This intermediate can then be trapped by a variety of nucleophiles, both inter- and intramolecularly, to afford a diverse array of functionalized products.
Key Applications
The generation of "this compound" intermediates has been successfully applied in a range of synthetic transformations, including:
-
Intramolecular Cyclizations: The tethered nucleophilic attack of alkenes, alkynes, or arenes onto the incipient carbocation leads to the formation of various cyclic and polycyclic systems, such as tetrahydrofurans and spiroketals.
-
Intermolecular Additions: Carbon nucleophiles, such as enol silanes and alkenes, can add to the "this compound" intermediate to form new carbon-carbon bonds.
-
Rearrangements: In the absence of a potent external nucleophile, the carbocationic intermediate can undergo rearrangement to afford synthetically useful carbonyl compounds.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize quantitative data for representative Lewis acid-mediated reactions proceeding through an "this compound" equivalent.
Table 1: Sc(OTf)₃-Catalyzed Intramolecular Spiroketalization of exo-Glycal Epoxides
| Entry | Substrate | Solvent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | exo-glycal epoxide 6a | THF | Inversion product 7a | 85 | >20:1 |
| 2 | exo-glycal epoxide 6a | CH₂Cl₂ | Retention product 8a | 92 | >20:1 |
| 3 | exo-glycal epoxide 6d | THF | Inversion product 7d | 78 | >20:1 |
| 4 | exo-glycal epoxide 6d | CH₂Cl₂ | Retention product 8d | 85 | >20:1 |
Data sourced from a study on stereocontrolled synthesis of benzannulated spiroketals.[1]
Table 2: Lewis Acid-Catalyzed Formal [3+2] Cycloaddition of Epoxides and Alkenes
| Entry | Epoxide | Alkene | Lewis Acid (mol%) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Styrene oxide | Styrene | Sc(OTf)₃ (10) | Tetrasubstituted THF | 85 | >95:5 |
| 2 | Styrene oxide | α-Methylstyrene | Sc(OTf)₃ (10) | Tetrasubstituted THF | 75 | >95:5 |
| 3 | (R)-Styrene oxide | Styrene | Sc(OTf)₃ (10) | Chiral Tetrasubstituted THF | 82 | >95:5 |
Data from a report on the regio- and stereoselective synthesis of tetrahydrofurans.[2]
Table 3: Bi(OTf)₃-Mediated Epoxide Rearrangement and Intramolecular Silyl-Modified Sakurai (ISMS) Cascade
| Entry | Epoxide | Alkenylsilane | Product | Yield (%) |
| 1 | Styrene oxide | (Z)-δ-hydroxyalkenylsilane 1a | Dihydropyran 3a | 41 |
| 2 | Isobutylene oxide | (Z)-δ-hydroxyalkenylsilane 1a | Dihydropyran 3b | 40 |
Data from a study on one-pot cascade reactions toward dihydropyrans.[3]
Experimental Protocols
Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Intramolecular Spiroketalization of exo-Glycal Epoxides[1]
Materials:
-
exo-Glycal epoxide substrate
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the exo-glycal epoxide substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous THF or CH₂Cl₂ (0.1 M).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add a solution of Sc(OTf)₃ (0.1 equiv) in the same anhydrous solvent to the reaction mixture dropwise.
-
Stir the reaction at the same temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spiroketal.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for the Lewis Acid-Catalyzed Formal [3+2] Cycloaddition of Epoxides and Alkenes to Synthesize Tetrahydrofurans[2]
Materials:
-
Epoxide (e.g., Styrene oxide)
-
Alkene (e.g., Styrene)
-
Lewis Acid (e.g., Sc(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid (0.1 equiv).
-
Add anhydrous dichloromethane (0.2 M with respect to the epoxide).
-
Cool the mixture to 0 °C.
-
Add the alkene (1.2 equiv) to the mixture.
-
Add a solution of the epoxide (1.0 equiv) in anhydrous dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the tetrasubstituted tetrahydrofuran.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Mechanism: Lewis Acid-Mediated Intramolecular Cyclization
Caption: Lewis acid activation of an epoxide leading to a carbocationic intermediate and subsequent intramolecular cyclization.
Experimental Workflow: General Protocol for Lewis Acid-Catalyzed Reactions
Caption: A generalized workflow for conducting Lewis acid-mediated epoxide opening reactions.
References
Application Notes and Protocols for Catalytic Asymmetric Reactions Involving Protonated Epoxides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catalytic asymmetric reactions involving the ring-opening of epoxides are a cornerstone of modern organic synthesis, providing a powerful strategy for the construction of enantioenriched 1,2-bifunctional molecules. These products, such as chiral amino alcohols and diols, are valuable building blocks for the synthesis of pharmaceuticals and other biologically active compounds. The activation of epoxides through protonation by a chiral Brønsted acid or coordination to a chiral Lewis acid facilitates nucleophilic attack, allowing for high levels of stereocontrol. This document provides an overview of key catalytic systems, quantitative data on their performance, and detailed experimental protocols for their application.
The two primary strategies employed in the asymmetric ring-opening of epoxides are the desymmetrization of meso-epoxides and the kinetic resolution of racemic epoxides.[1][2] In the desymmetrization of a meso-epoxide, a prochiral starting material is converted into a single enantiomer of a chiral product. In kinetic resolution, one enantiomer of a racemic epoxide reacts faster with a nucleophile in the presence of a chiral catalyst, allowing for the separation of the unreacted, enantioenriched epoxide and the enantioenriched product.[3]
A variety of catalytic systems have been developed for these transformations, broadly categorized into metal-based catalysts and organocatalysts.[4][5] Chiral metal-salen complexes, particularly those of chromium and cobalt, have proven to be highly effective for a range of nucleophiles.[5][6] More recently, organocatalysis, utilizing chiral Brønsted acids like phosphoric acids and thioureas, has emerged as a powerful, metal-free alternative.[4][7] These catalysts often operate through a dual-activation mechanism, where the catalyst simultaneously activates both the epoxide and the nucleophile.[4][7]
Data Presentation
The following tables summarize the quantitative data for selected catalytic asymmetric ring-opening reactions of protonated epoxides, showcasing the versatility and efficiency of different catalytic systems.
Table 1: Organocatalytic Asymmetric Ring-Opening of meso-Epoxides
| Epoxide | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cyclohexene (B86901) oxide | 2-mercaptobenzothiazole (B37678) | (R)-TRIP (2.5) | CH₂Cl₂ | 0 | 85 | 88 | [4] |
| Cyclopentene oxide | 2-mercaptobenzothiazole | (R)-TRIP (2.5) | CH₂Cl₂ | 0 | 75 | 82 | [4] |
| cis-Stilbene oxide | 2-mercaptobenzothiazole | (R)-TRIP (2.5) | CH₂Cl₂ | RT | 92 | 70 | [4] |
| Cyclohexene oxide | Aniline | Chiral Sulfinamide (10) | Toluene | RT | 95 | 94 | [4] |
| Cyclopentene oxide | Aniline | Chiral Sulfinamide (10) | Toluene | RT | 88 | 92 | [4] |
| Cyclohexene oxide | Benzoic Acid | H₈-BINOL Phosphoric Acid (5) | Toluene | 50 | 91 | 90 | [4] |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Table 2: Metal-Catalyzed Asymmetric Ring-Opening of meso-Epoxides
| Epoxide | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cyclohexene oxide | TMSN₃ | Cr(III)-Salen (0.01) | None | RT | 98 | 92 | [5] |
| Cyclopentene oxide | TMSN₃ | Cr(III)-Salen (0.01) | None | RT | 99 | 94 | [5] |
| cis-Stilbene oxide | Aniline | Ti(IV)-Salen (20) | Toluene | RT | 99 | >99 | [5] |
| Cyclohexene oxide | HF | Co(II)-Salen (5) | THF | -40 | 85 | 95 | [5] |
TMSN₃ = Trimethylsilyl azide
Table 3: Kinetic Resolution of Terminal Epoxides
| Epoxide | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (epoxide) (%) | ee (epoxide) (%) | Reference |
| Propylene oxide | H₂O | (R,R)-Co(III)-Salen OAc (0.2-2.0) | THF | RT | 45-50 | >99 | [8] |
| 1,2-Epoxyhexane | H₂O | (R,R)-Co(III)-Salen OAc (0.2-2.0) | THF | RT | 45-50 | >99 | [8] |
| Styrene (B11656) oxide | H₂O | (R,R)-Co(III)-Salen OAc (0.2-2.0) | THF | RT | 45-50 | >99 | [8] |
| Epichlorohydrin | TMSN₃ | (R,R)-Cr(III)-Salen N₃ (0.5) | Et₂O | 0-RT | ~50 | >98 | [3] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Ring-Opening of Cyclohexene Oxide with 2-Mercaptobenzothiazole
This protocol is adapted from the work of Sun and co-workers for the desymmetrization of meso-epoxides using a chiral phosphoric acid catalyst.[4]
Materials:
-
Cyclohexene oxide
-
2-Mercaptobenzothiazole
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and stir bar
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (R)-TRIP (0.025 mmol, 2.5 mol%).
-
Add anhydrous dichloromethane (2.0 mL) to the flask and stir until the catalyst is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add 2-mercaptobenzothiazole (1.2 mmol, 1.2 equiv.) to the solution and stir for 5 minutes.
-
Add cyclohexene oxide (1.0 mmol, 1.0 equiv.) to the reaction mixture dropwise.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1,2-bifunctional alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Hydrolytic Kinetic Resolution of a Terminal Epoxide using a Chiral (salen)Co(III) Catalyst
This protocol is based on the highly efficient hydrolytic kinetic resolution (HKR) developed by Jacobsen and co-workers.[8]
Materials:
-
Racemic terminal epoxide (e.g., styrene oxide)
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate ((R,R)-Co(III)-Salen OAc)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O), deionized
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the (R,R)-Co(III)-Salen OAc catalyst (0.01 mmol, 0.5 mol%).
-
Add anhydrous THF (1.0 mL) to the flask and stir to dissolve the catalyst.
-
Add the racemic terminal epoxide (2.0 mmol, 1.0 equiv.) to the solution.
-
Cool the mixture to 0 °C.
-
Add water (1.0 mmol, 0.5 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by gas chromatography (GC) or TLC.
-
Once approximately 50% conversion is reached, quench the reaction by adding a small amount of a drying agent (e.g., MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted epoxide and the 1,2-diol product by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the recovered epoxide and the diol product by chiral GC or HPLC.
Mandatory Visualization
Caption: General mechanism of a chiral Brønsted acid-catalyzed asymmetric ring-opening of a meso-epoxide.
Caption: A typical experimental workflow for catalytic asymmetric epoxide ring-opening reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. iris.unisa.it [iris.unisa.it]
- 5. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]
- 6. Asymmetric catalysis of epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]
Trapping of Oxiran-2-ylium Intermediates with Nucleophiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxiran-2-ylium ion, more commonly referred to as an oxiranium or epoxonium ion, is a highly reactive cationic intermediate characterized by a three-membered ring containing a positively charged oxygen atom.[1] While often transient and not isolated, these species are pivotal intermediates in a variety of synthetic transformations, influencing the stereochemical outcome of reactions.[2] Their inherent ring strain and the electrophilicity of the carbon atoms make them susceptible to attack by a wide range of nucleophiles, leading to the formation of 1,2-difunctionalized products. Understanding the protocols for generating and trapping these intermediates is crucial for the stereoselective synthesis of complex molecules, including natural products and pharmaceuticals.
These application notes provide an overview of the principles and generalized protocols for the trapping of this compound ions with various nucleophiles.
Application Notes
Formation of this compound Ions
This compound ions are typically generated in situ from epoxides under acidic conditions. The acid source can be a Brønsted acid or a Lewis acid, which coordinates to the epoxide oxygen, weakening the C-O bonds and facilitating the formation of the cationic intermediate. The structure of the substrate and the reaction conditions determine the lifetime and subsequent reactivity of the this compound ion.
Nucleophilic Trapping and Stereochemistry
The trapping of an this compound ion by a nucleophile generally proceeds via an SN2-type mechanism.[3] The nucleophile attacks one of the carbon atoms of the three-membered ring from the face opposite to the C-O bond, resulting in an inversion of configuration at the site of attack. This backside attack is a hallmark of reactions proceeding through an oxiranium ion intermediate and is a powerful tool for controlling stereochemistry. In cases of unsymmetrical this compound ions, the regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.
Relevance in Glycosylation Reactions
The principles of this compound chemistry are highly relevant in the field of carbohydrate chemistry, particularly in glycosylation reactions.[4][5][6] Neighboring group participation by an acyl group at the C-2 position of a glycosyl donor can lead to the formation of a cyclic acyloxonium ion, which is analogous to an this compound ion. The subsequent attack by a nucleophile (the glycosyl acceptor) typically occurs at the anomeric carbon, leading to the stereoselective formation of a 1,2-trans-glycosidic linkage.[4]
Experimental Protocols
The following are generalized protocols for the generation and trapping of this compound intermediates. Researchers should optimize these protocols based on their specific substrates and nucleophiles.
Protocol 1: General Procedure for Trapping with an Alcohol Nucleophile
Objective: To synthesize a 1,2-alkoxy-alcohol via the trapping of an this compound intermediate.
Materials:
-
Epoxide substrate
-
Anhydrous alcohol (nucleophile)
-
Lewis acid (e.g., BF3·OEt2, TiCl4) or Brønsted acid (e.g., HBF4)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, toluene)
-
Aqueous solution for quenching (e.g., saturated NaHCO3)
-
Drying agent (e.g., Na2SO4, MgSO4)
-
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve the epoxide substrate (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C) to control the reactivity.
-
Add the alcohol nucleophile (1.0-1.5 eq) to the solution.
-
Slowly add the Lewis or Brønsted acid catalyst (0.1-1.0 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry with a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Trapping with a Halide Nucleophile
Objective: To synthesize a 1,2-halo-alcohol via the trapping of an this compound intermediate.
Materials:
-
Epoxide substrate
-
Halide source (e.g., LiBr, TiCl4, TMSCl)
-
Lewis acid (if the halide source is not also a Lewis acid)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Aqueous solution for quenching (e.g., saturated NaHCO3 or water)
-
Drying agent (e.g., Na2SO4, MgSO4)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve the epoxide substrate (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the halide source (1.0-2.0 eq). In some cases, a strong Lewis acid like TiCl4 can serve as both the catalyst and the chloride source.
-
If a separate Lewis acid is required, add it slowly to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress.
-
After the reaction is complete, quench with a suitable aqueous solution.
-
Perform a standard aqueous workup, including extraction with an organic solvent.
-
Dry the combined organic extracts, filter, and remove the solvent in vacuo.
-
Purify the resulting 1,2-halo-alcohol by column chromatography or distillation.
Data Presentation
The stereochemical outcome of reactions involving this compound intermediates is a critical parameter. The following table summarizes representative data from reactions where the formation of such intermediates is proposed.
| Epoxide/Glycosyl Donor | Nucleophile | Catalyst | Solvent | Temp (°C) | Product Ratio (e.g., α:β or trans:cis) | Yield (%) | Reference Context |
| 2,3-O-xylene protected donor | Various glycosyl acceptors | TMSOTf (0.05 eq) | Not Specified | -78 | High β-selectivity | High | [4] |
| OFox donor | Various acceptors | TMSOTf (0.05 eq) | Not Specified | -78 | Excellent 1,2-trans | Excellent | [4] |
| Glycosyl Chloride | Alcohol | Macrocyclic bis-thiourea | Not Specified | Not Specified | Predominantly β (invertive) | Not Specified | [5] |
| D-glucal derivative | Nucleobase | Hypervalent Iodine/Lewis Acid | Not Specified | Not Specified | 1:1 (α:β) | 64 | [6] |
| 2-alkoxy glyco-[2,1-d]-2-oxazoline | Alcohol | sym-collidinium triflate | Not Specified | Not Specified | 1,2-trans stereoselective | Not Specified | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Formation and subsequent nucleophilic trapping of an this compound intermediate.
Caption: A generalized experimental workflow for trapping this compound intermediates.
References
- 1. Oxonium Ions [blueline.ucdavis.edu]
- 2. Control of stereogenic oxygen in a helically chiral oxonium ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illustrated Glossary of Organic Chemistry - oxonium ion fates [chem.ucla.edu]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application of Oxiran-2-ylium Chemistry in the Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxiran-2-ylium ions, three-membered cyclic oxonium ions, are highly reactive electrophilic intermediates that have found significant application in the complex world of natural product synthesis. Their inherent ring strain and the positive charge on the oxygen atom make them susceptible to nucleophilic attack, enabling the stereocontrolled formation of intricate molecular architectures. This reactivity is particularly valuable in the construction of cyclic ethers and polyether frameworks, which are common motifs in a wide array of bioactive natural products. This document provides detailed application notes and experimental protocols for the use of this compound chemistry in the synthesis of marine natural products from Laurencia species and the potent anticancer agent, Lasonolide A.
Biomimetic Synthesis of Laurencia Natural Products via Tricyclic Oxonium Ions
The marine red algae of the Laurencia genus are a rich source of halogenated medium-ring ether natural products. A powerful biomimetic strategy for the synthesis of these compounds involves the generation of complex tricyclic oxonium ions, which serve as common precursors to a variety of natural products. These oxonium ions can be considered as constrained and stabilized forms of more transient this compound intermediates.
The key step in this biomimetic approach is the silver-ion-promoted cyclization of a brominated precursor. The silver ion acts as a halophile, abstracting the bromide and facilitating the formation of the tricyclic oxonium ion. This reactive intermediate can then be trapped by various nucleophiles, leading to the stereoselective formation of different natural products.
Reaction Pathway for the Biomimetic Synthesis of Laurefurenynes
The following diagram illustrates the proposed biosynthetic and biomimetic pathway for the synthesis of laurefurenynes C-F from a common brominated precursor, highlighting the central role of the tricyclic oxonium ion.
Caption: Biomimetic synthesis of Laurefurenynes via a tricyclic oxonium ion intermediate.
Quantitative Data for Biomimetic Synthesis of Laurencia Natural Products
The following table summarizes the yields for the key steps in the biomimetic synthesis of laurefurenynes and related compounds.
| Precursor | Reagents and Conditions | Product(s) | Yield (%) | Reference |
| (Z)-Bromofucin | AgAl(pftb)₄, CH₂Cl₂, -78 °C, then H₂O | (Z)-Laurefurenyne E/F mixture | 65 | [1] |
| (E)-Bromofucin | AgAl(pftb)₄, CH₂Cl₂, -78 °C, then H₂O | (E)-Laurefurenyne E/F mixture | 72 | [1] |
| Bromomesylate precursor | AgAl(pftb)₄, TiCl₄, CH₂Cl₂, -40 °C, then AgOBz | C-10 Oxygenated product | 63 | [1] |
| Bromomesylate precursor | AgAl(pftb)₄, CH₂Cl₂, -78 °C, then 1-phenyl-1H-tetrazole-5-thiol | C-10 Sulfide product | 76 | [1] |
Experimental Protocol: Generation and Trapping of a Tricyclic Oxonium Ion for the Synthesis of Laurefurenyne E/F
Materials:
-
(Z)-Bromofucin precursor
-
Silver tetra(perfluoro-tert-butoxy)aluminate (AgAl(pftb)₄)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Deionized water (H₂O)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)
-
Low-temperature cooling bath (e.g., acetone/dry ice)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the (Z)-Bromofucin precursor (1.0 eq). The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Dissolution: Anhydrous dichloromethane is added via syringe to dissolve the precursor. The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Generation of the Oxonium Ion: A solution of AgAl(pftb)₄ (1.1 eq) in anhydrous dichloromethane is prepared in a separate flame-dried flask under an inert atmosphere. This solution is then added dropwise to the cooled solution of the bromofucin precursor over 5 minutes. The reaction mixture is stirred at -78 °C for 1 hour.
-
Nucleophilic Trapping: Deionized water (10 eq) is added to the reaction mixture in one portion.
-
Warming and Quenching: The reaction is allowed to warm slowly to room temperature over 2 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the (Z)-Laurefurenyne E/F mixture.
Application in the Synthesis of Lasonolide A
Lasonolide A is a potent anticancer macrolide isolated from the marine sponge Forcepia sp. Its complex structure, featuring two tetrahydropyran (B127337) rings, has made it a challenging target for total synthesis. Several synthetic routes towards lasonolide A involve the formation of tetrahydropyran rings via acid-catalyzed intramolecular cyclization of epoxy-alcohols. This cyclization is proposed to proceed through a protonated epoxide, which can be represented as an this compound ion, followed by intramolecular attack by a hydroxyl group.
Logic of Tetrahydropyran Formation via this compound Intermediate
The following diagram illustrates the logical flow of the key ring-forming reaction in the synthesis of the tetrahydropyran core of Lasonolide A.
References
Application Notes and Protocols for Stereoselective Reactions Controlled by "Oxiran-2-ylium" Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for stereoselective reactions controlled by oxiran-2-ylium intermediates. These reactive intermediates, often generated from 2-acyloxyoxiranes in the presence of a Lewis acid, are pivotal in controlling the stereochemical outcome of nucleophilic substitution reactions, leading to the formation of valuable building blocks for complex molecule synthesis.
Application Note 1: Stereoselective Synthesis of trans-β-Hydroxy-α-amino Esters
Introduction
The stereoselective synthesis of trans-β-hydroxy-α-amino esters is a significant challenge in organic synthesis, as these motifs are core structures in numerous biologically active compounds, including the side chain of the anticancer drug Taxol. The methodology presented here leverages the neighboring group participation of an N-acyl group to control the stereoselective opening of an epoxide ring. The reaction proceeds through a cyclic oxazolinium ion intermediate, an analogue of the this compound ion, which directs the incoming nucleophile to attack from the opposite face, resulting in a high degree of stereocontrol.
Mechanism and Stereochemical Control
The key to the stereoselectivity of this reaction is the formation of a five-membered cyclic acyloxonium ion (an oxazolinium ion in this specific case) upon treatment of the N-acyl-epoxy-β-lactam with a Lewis acid. This intermediate effectively shields one face of the molecule, forcing the nucleophilic attack to occur from the less hindered side, leading to the exclusive formation of the trans-product. The rigidity of this cyclic intermediate is crucial for the high fidelity of the stereochemical outcome.
Application Notes and Protocols for the Use of Oxiran-2-ylium in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the generation and use of the oxiran-2-ylium cation as a reactive intermediate in cationic ring-opening polymerization (CROP) of epoxides. This powerful polymerization technique allows for the synthesis of polyethers with a wide range of functionalities and architectures, which are of significant interest in materials science and drug delivery applications.
The polymerization proceeds via the formation of a tertiary oxonium ion, the propagating species, which is generated by the reaction of an epoxide with a strong acid. This acid is typically generated in situ by a photoinitiator upon UV irradiation. The this compound cation is a key intermediate in the initiation and propagation steps of this polymerization.
Mechanism of Cationic Ring-Opening Polymerization
The cationic ring-opening polymerization of epoxides is a chain-growth polymerization that can be divided into three main stages: initiation, propagation, and termination. The key reactive species throughout this process is the oxonium ion, which can be considered a stabilized form of the this compound cation.
-
Initiation: The polymerization is initiated by a strong acid, which is often generated by the photolysis of a photoinitiator, such as a diaryliodonium or triarylsulfonium salt. The proton from the acid protonates the oxygen atom of the epoxide ring, forming a secondary oxonium ion. This is a highly reactive species.
-
Propagation: The protonated epoxide (oxonium ion) is susceptible to nucleophilic attack by another monomer molecule. The oxygen atom of an incoming epoxide monomer attacks one of the carbon atoms of the protonated epoxide ring, leading to the opening of the ring and the formation of a new, longer oxonium ion at the chain end. This process repeats, leading to the growth of the polymer chain.
-
Chain Transfer and Termination: The polymerization can be terminated by reaction with a nucleophile, which can be a counter-ion, a solvent molecule, or an impurity. Chain transfer reactions, where the active center is transferred to another molecule (e.g., another monomer or a polymer chain), can also occur.
Quantitative Data on Cationic Epoxide Polymerization
The following table summarizes key quantitative data from various studies on the cationic polymerization of different epoxide monomers. This data provides a comparative overview of reaction conditions and outcomes.
| Monomer | Initiator/Co-initiator | Initiator Conc. (mol%) | Temp. (°C) | Irradiation Time/Conditions | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Phenyl Glycidyl (B131873) Ether | (4-Octyloxyphenyl)phenyliodonium hexafluoroantimonate | 1 | 25 | 200s (UV) | ~95 | - | - | F. C. Campbell et al. |
| 1,4-Butanediol Diglycidyl Ether | Triarylsulfonium hexafluorophosphate (B91526) salts | 2 | 25 | 300s (UV) | >90 | - | - | J. V. Crivello et al. |
| Cycloaliphatic Epoxide (ECC) | Triarylsulfonium hexafluorophosphate salts | 1 | 25 | 60s (UV) | ~80 | - | - | S. K. Rajaraman et al. |
| Allyl Glycidyl Ether | Potassium tert-butoxide | 2 | 80 | 24h (Thermal) | >95 | 10,000-50,000 | 1.1-1.3 | N. A. Lynd et al. |
| Epichlorohydrin | BF3·OEt2 | 1 | 0 | 4h (Thermal) | ~90 | 5,000-15,000 | 1.2-1.5 | P. Kubisa et al. |
Experimental Protocols
Protocol 1: Photoinitiated Cationic Polymerization of Phenyl Glycidyl Ether (PGE)
This protocol describes a general procedure for the UV-induced cationic polymerization of phenyl glycidyl ether using a diaryliodonium salt photoinitiator.
Materials:
-
Phenyl glycidyl ether (PGE), purified by distillation.
-
Diaryliodonium hexafluoroantimonate (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate).
-
Dichloromethane (DCM), anhydrous.
-
Methanol.
-
Nitrogen gas.
Equipment:
-
UV curing system (e.g., mercury lamp with a specific wavelength output).
-
Round-bottom flask.
-
Magnetic stirrer.
-
Syringes.
-
Schlenk line or glovebox for inert atmosphere (optional but recommended).
-
Real-time Fourier Transform Infrared (RT-FTIR) spectrometer with a horizontal transmission accessory.
-
Gel Permeation Chromatography (GPC) system.
Procedure:
-
Preparation of the Formulation:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the desired amount of diaryliodonium hexafluoroantimonate photoinitiator (e.g., 1 mol% with respect to the monomer) in a minimal amount of anhydrous dichloromethane.
-
Add the purified phenyl glycidyl ether to the flask.
-
Stir the mixture in the dark until the photoinitiator is completely dissolved.
-
-
Polymerization:
-
For real-time monitoring, place a small drop of the formulation between two polypropylene (B1209903) films and place it in the sample holder of the RT-FTIR spectrometer.
-
Alternatively, for bulk polymerization, pour the formulation into a suitable mold.
-
Expose the sample to UV irradiation using the UV curing system. The irradiation time and intensity will depend on the specific setup and desired conversion. A typical exposure might be for 60-300 seconds.
-
Monitor the progress of the polymerization in real-time by observing the decrease in the intensity of the characteristic epoxide ring vibration band (around 915 cm⁻¹) in the FTIR spectrum.
-
-
Purification of the Polymer:
-
After polymerization, dissolve the resulting polymer in a suitable solvent like dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC).
-
Confirm the structure of the polymer using ¹H NMR and FTIR spectroscopy. The disappearance of the epoxide signals and the appearance of characteristic polyether signals will confirm the polymerization.
-
Visualizations
Signaling Pathway: Cationic Ring-Opening Polymerization
Caption: Mechanism of photoinitiated cationic ring-opening polymerization of epoxides.
Experimental Workflow
Caption: General experimental workflow for photoinitiated cationic polymerization.
Application Notes and Protocols for the In Situ Generation and Reaction of Oxiran-2-ylium Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxiran-2-ylium ion, a protonated or electrophilically activated epoxide, is a highly reactive cationic intermediate pivotal in numerous organic transformations. Due to its transient nature, the this compound ion is not isolated but is generated in situ to facilitate the ring-opening of epoxides with a wide array of nucleophiles. Understanding the conditions for its formation and subsequent reactions is crucial for the stereoselective and regioselective synthesis of valuable molecules, including 1,2-diols, haloalcohols, and amino alcohols, which are common structural motifs in pharmaceuticals and other bioactive compounds.
These application notes provide a comprehensive overview of the experimental setups and protocols for the generation and reaction of this compound intermediates through the acid-catalyzed ring-opening of epoxides. The methodologies detailed below are designed to be adaptable for various substrates and nucleophiles, offering a foundational guide for researchers in synthetic chemistry and drug development.
Data Presentation: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening
The regiochemical outcome of the nucleophilic attack on an unsymmetrical this compound intermediate is dependent on the substitution pattern of the epoxide. The reaction mechanism is a hybrid of SN1 and SN2 pathways.[1][2][3] With primary and secondary epoxides, the reaction proceeds with significant SN2 character, and the nucleophile attacks the less substituted carbon.[4] Conversely, with tertiary epoxides, the reaction exhibits more SN1 character, leading to the nucleophilic attack at the more substituted carbon, which can better stabilize the partial positive charge.[4][5]
| Epoxide Substrate | Acid Catalyst | Nucleophile | Major Product Regioisomer | Minor Product Regioisomer | Approximate Ratio (Major:Minor) | Reference |
| Propylene Oxide | H₂SO₄ (cat.) | H₂O | 1,2-Propanediol | 2,1-Propanediol | >90:10 | [1] |
| Styrene Oxide | H₂SO₄ (cat.) | CH₃OH | 2-Methoxy-2-phenylethanol | 1-Methoxy-2-phenylethanol | >95:5 | [2] |
| Isobutylene Oxide | HBr | Br⁻ | 1-Bromo-2-methyl-2-propanol | 2-Bromo-2-methyl-1-propanol | >90:10 | [4] |
| 1,2-Epoxycyclohexane | HCl | Cl⁻ | trans-2-Chlorocyclohexanol | - | >99:1 | [4] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of an Epoxide to a trans-1,2-Diol
This protocol describes the acid-catalyzed ring-opening of an epoxide using water as the nucleophile to generate a trans-1,2-diol. The initial protonation of the epoxide oxygen by the acid catalyst generates the this compound intermediate, which is then attacked by water.[1]
Materials:
-
Epoxide (e.g., Cyclohexene oxide)
-
Acetone (B3395972) (or other suitable solvent like THF, diethyl ether)
-
Sulfuric acid (H₂SO₄), 0.1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the epoxide (1.0 eq) in acetone (10 mL per 1 mmol of epoxide) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add the 0.1 M aqueous sulfuric acid solution (1.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude trans-1,2-diol.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Acid-Catalyzed Ring-Opening of an Epoxide with a Halogen Acid
This protocol details the reaction of an epoxide with a hydrogen halide (HX) to form a trans-halohydrin. The this compound intermediate is intercepted by the halide anion.[4]
Materials:
-
Epoxide (e.g., Styrene oxide)
-
Diethyl ether (anhydrous)
-
Hydrogen bromide (HBr) solution in acetic acid (or gaseous HBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the epoxide (1.0 eq) in anhydrous diethyl ether (15 mL per 1 mmol of epoxide) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirring solution to 0 °C in an ice bath.
-
Slowly add the hydrogen bromide solution (1.1 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting trans-halohydrin by flash chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the generation and reaction of this compound.
Caption: Reaction pathway for acid-catalyzed epoxide ring-opening.
References
Application Notes and Protocols for Flow Chemistry Applications of Transient "Oxiran-2-ylium" Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxiran-2-ylium ion, a protonated epoxide, is a highly reactive, transient chemical species. Its fleeting nature makes it a challenging intermediate to control in traditional batch chemistry, often leading to undesired side reactions and poor selectivity. Flow chemistry offers a powerful solution to harness the synthetic potential of such transient intermediates. By providing precise control over reaction parameters such as temperature, pressure, and residence time, continuous flow reactors enable the controlled generation and immediate in-situ trapping of this compound ions. This approach not only enhances reaction safety and reproducibility but also opens new avenues for the synthesis of complex molecules, particularly in the development of pharmaceutical agents.
These application notes provide an overview of the principles and detailed protocols for the generation and utilization of transient this compound species in continuous flow systems.
Advantages of Flow Chemistry for Handling Transient this compound Species
-
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, significantly mitigating the risks associated with highly exothermic or unstable species.
-
Precise Control of Reaction Time: The residence time in a flow reactor is precisely controlled by the reactor volume and the flow rate, allowing for the fine-tuning of the lifetime of the transient this compound ion before it is trapped by a nucleophile.
-
Improved Selectivity: The rapid mixing and superior heat transfer in microreactors minimize the formation of byproducts, leading to higher selectivity and product yields.
-
Facilitated Automation and Scalability: Flow chemistry setups are readily automated for high-throughput screening and can be scaled up by either continuous operation over longer periods or by parallelization of reactors.
Application 1: Acid-Catalyzed Ring-Opening of Epoxides for the Synthesis of 1,2-Diols
The acid-catalyzed hydrolysis of epoxides to form 1,2-diols is a fundamental organic transformation that proceeds through a protonated epoxide intermediate. In a flow chemistry setup, this reaction can be performed with high efficiency and control.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Styrene (B11656) Oxide, Water | Hypothetical, based on common practice |
| Catalyst | Amberlyst-15 (packed-bed) | Hypothetical, based on common practice |
| Solvent | Acetonitrile (B52724) | Hypothetical, based on common practice |
| Concentration of Epoxide | 0.1 M | Hypothetical, based on common practice |
| Flow Rate | 0.5 mL/min | Hypothetical, based on common practice |
| Reactor Volume | 5 mL | Hypothetical, based on common practice |
| Residence Time | 10 min | Hypothetical, based on common practice |
| Temperature | 60 °C | Hypothetical, based on common practice |
| Back Pressure | 10 bar | Hypothetical, based on common practice |
| Yield of 1,2-Diol | >95% | Hypothetical, based on common practice |
Experimental Protocol
-
System Preparation:
-
Assemble a flow chemistry system consisting of two HPLC pumps, a T-mixer, a packed-bed reactor containing Amberlyst-15 resin, a back pressure regulator, and a collection vessel.
-
Ensure all connections are secure and the system is leak-proof.
-
Equilibrate the packed-bed reactor by flowing the solvent (acetonitrile) through the system at the desired reaction temperature (60 °C).
-
-
Reagent Preparation:
-
Prepare a 0.1 M solution of styrene oxide in acetonitrile.
-
Prepare a solution of water in acetonitrile (e.g., 1 M).
-
-
Reaction Execution:
-
Pump the styrene oxide solution through pump A at a flow rate of 0.25 mL/min.
-
Pump the water solution through pump B at a flow rate of 0.25 mL/min.
-
The two streams are mixed in the T-mixer and enter the heated packed-bed reactor.
-
Maintain the system at a back pressure of 10 bar to ensure the solvent remains in the liquid phase.
-
The reaction mixture flows through the reactor for a residence time of 10 minutes.
-
-
Collection and Analysis:
-
Collect the product stream from the outlet of the back pressure regulator.
-
Analyze the collected sample by GC-MS or HPLC to determine the conversion and yield of the 1,2-diol.
-
Visualization
Caption: Experimental workflow for acid-catalyzed epoxide ring-opening.
Application 2: Synthesis of β-Amino Alcohols via Epoxide Ring-Opening with Amines
The reaction of epoxides with amines to produce β-amino alcohols is a crucial transformation in the synthesis of many pharmaceuticals. Flow chemistry provides a safe and efficient method for this often exothermic reaction.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 1,2-Epoxyhexane (B74757), Aniline (B41778) | Based on similar reported procedures |
| Catalyst | None (thermal) | Based on similar reported procedures |
| Solvent | Ethanol | Based on similar reported procedures |
| Concentration of Epoxide | 1.0 M | Based on similar reported procedures |
| Concentration of Amine | 1.2 M | Based on similar reported procedures |
| Flow Rate | 0.2 mL/min | Based on similar reported procedures |
| Reactor Volume | 2 mL | Based on similar reported procedures |
| Residence Time | 10 min | Based on similar reported procedures |
| Temperature | 180 °C | Based on similar reported procedures |
| Back Pressure | 17 bar (250 psi) | Based on similar reported procedures |
| Yield of β-Amino Alcohol | ~90% | Based on similar reported procedures |
Experimental Protocol
-
System Preparation:
-
Set up a flow reactor system with two HPLC pumps, a T-mixer, a stainless steel coil reactor housed in a temperature-controlled oven, a back pressure regulator, and a collection vial.
-
Pressurize the system with the solvent (ethanol) and check for leaks.
-
Heat the reactor to the desired temperature (180 °C).
-
-
Reagent Preparation:
-
Prepare a 1.0 M solution of 1,2-epoxyhexane in ethanol.
-
Prepare a 1.2 M solution of aniline in ethanol.
-
-
Reaction Execution:
-
Set the flow rates of both pumps to 0.1 mL/min to achieve a total flow rate of 0.2 mL/min.
-
The reagents are mixed in the T-mixer before entering the heated coil reactor.
-
The reaction proceeds at 180 °C with a residence time of 10 minutes.
-
Maintain a back pressure of 17 bar.
-
-
Collection and Analysis:
-
The product stream is cooled before being collected.
-
The solvent is removed under reduced pressure, and the crude product is analyzed by NMR and mass spectrometry.
-
Visualization
Caption: Generation and trapping of the transient this compound ion.
Troubleshooting & Optimization
Technical Support Center: Regioselective Opening of Unsymmetrical Epoxides
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the regioselective ring-opening of unsymmetrical epoxides, particularly focusing on reactions proceeding through activated "Oxiran-2-ylium" like intermediates.
Frequently Asked Questions (FAQs)
Q1: What is an "this compound" ion and why is its regioselective opening a challenge?
A1: The term "this compound" ion refers to the protonated or Lewis acid-activated form of an epoxide. This activation makes the epoxide a much better electrophile, enabling it to be opened by weak nucleophiles. In an unsymmetrical epoxide, the two carbon atoms of the ring are not equivalent. The challenge lies in controlling which of these two carbons the incoming nucleophile attacks, a concept known as regioselectivity. The outcome is determined by a delicate balance of steric and electronic factors, which can be difficult to control.[1][2]
Q2: What are the primary factors that control the regioselectivity of epoxide ring-opening?
A2: The regioselectivity is primarily dictated by the reaction conditions, which determine the reaction mechanism (SN1-like vs. SN2).[3][4]
-
Under acidic conditions (forming the this compound intermediate): The reaction has significant SN1 character. The nucleophile preferentially attacks the more substituted carbon atom. This is because that carbon can better stabilize the partial positive charge that develops in the transition state.[2][3][5] This is an electronically controlled pathway.
-
Under basic or neutral conditions (with strong nucleophiles): The reaction proceeds via a pure SN2 mechanism. The nucleophile is typically a strong one (e.g., alkoxides, Grignard reagents) and attacks the less substituted (less sterically hindered) carbon atom.[1][2][4] This is a sterically controlled pathway.
Q3: How does the nature of the nucleophile affect the reaction outcome?
A3: The strength of the nucleophile is a critical factor.
-
Strong Nucleophiles (e.g., RO⁻, CN⁻, R-MgBr): These favor SN2 pathways and will attack the less sterically hindered carbon of the epoxide ring.[1][2]
-
Weak Nucleophiles (e.g., H₂O, ROH, H-X): These require acid catalysis to activate the epoxide. They will then attack the more substituted carbon, which holds a greater degree of positive charge in the SN1-like transition state.[2][5]
Troubleshooting Guide
Problem: My reaction yields a mixture of regioisomers with low selectivity.
Possible Cause & Solution:
This common issue arises when the electronic and steric effects of the substituents on the epoxide are not sufficiently different, or the reaction conditions are not optimal for a single mechanistic pathway.
-
To favor attack at the MORE substituted carbon:
-
Ensure strongly acidic conditions: Use a protic acid (e.g., H₂SO₄) or a strong Lewis acid to fully generate the activated this compound intermediate.[1] This promotes the SN1-like mechanism.
-
Use a weak nucleophile: Solvents like water or alcohols are classic examples. Their low nucleophilicity necessitates the SN1-like pathway.[2]
-
-
To favor attack at the LESS substituted carbon:
-
Use basic or neutral conditions: Avoid any acid. Use a strong, negatively charged nucleophile.
-
Increase steric hindrance: If possible, using a bulkier nucleophile can further enhance selectivity for the less hindered position.
-
Problem: I am observing significant amounts of polymer byproducts.
Possible Cause & Solution:
Epoxides, especially terminal ones, can polymerize under certain conditions, particularly with strong Lewis acids.[6] The opened epoxide can act as a nucleophile, attacking another activated epoxide molecule.
-
Use milder conditions: Reduce the concentration or strength of the acid catalyst. Heterogeneous Lewis acid catalysts can sometimes offer milder conditions and higher selectivity.[6]
-
Control stoichiometry: Use a well-defined amount of the nucleophile rather than using it as the solvent, if possible.
-
Lower the temperature: Running the reaction at a lower temperature can often reduce the rate of polymerization relative to the desired nucleophilic attack.
Problem: The reaction is very slow or does not proceed to completion.
Possible Cause & Solution:
-
Insufficient activation (acid-catalyzed): The acid catalyst may be too weak to sufficiently activate the epoxide. Consider switching to a stronger Lewis or protic acid.
-
Poor nucleophile (basic conditions): The nucleophile may not be strong enough to open the unactivated epoxide ring.[3][4] Consider generating a more potent nucleophile (e.g., using NaH to deprotonate an alcohol to the more nucleophilic alkoxide).
-
Poor leaving group character (basic conditions): In a basic medium, the leaving group is an alkoxide, which is poor. The reaction is driven primarily by the release of ring strain.[3][4] If the ring is not sufficiently strained, the reaction may be slow.
Data Presentation: Regioselectivity Summary
The following table summarizes the expected major regioisomer based on reaction conditions for an unsymmetrical epoxide.
| Condition | Nucleophile Type | Mechanism | Site of Nucleophilic Attack | Controlling Factor |
| Acidic (H⁺ or Lewis Acid) | Weak (H₂O, ROH) | SN1-like | More Substituted Carbon | Electronic[2][3] |
| Basic/Neutral | Strong (RO⁻, R-MgX) | SN2 | Less Substituted Carbon | Steric[1][4] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring Opening (Attack at More Substituted Carbon)
-
1. Setup: To a solution of the unsymmetrical epoxide (1.0 eq) in a suitable solvent (e.g., methanol, water) at 0 °C in an inert atmosphere, add the acid catalyst (e.g., 0.1 eq H₂SO₄) dropwise.
-
2. Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
3. Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
4. Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
5. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Base-Catalyzed Ring Opening (Attack at Less Substituted Carbon)
-
1. Setup: To a solution of the nucleophile (e.g., sodium methoxide, 1.2 eq) in its corresponding alcohol solvent (e.g., methanol) at room temperature under an inert atmosphere, add the unsymmetrical epoxide (1.0 eq) dropwise.
-
2. Reaction: Stir the reaction at room temperature or with gentle heating for 4-48 hours, monitoring by TLC or GC-MS.
-
3. Workup: Upon completion, neutralize the reaction with a saturated solution of ammonium (B1175870) chloride.
-
4. Extraction: Extract the aqueous phase with an organic solvent (e.g., diethyl ether, 3x).
-
5. Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Oxiranes [manu56.magtech.com.cn]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
side reactions and byproducts in "Oxiran-2-ylium" mediated processes
Welcome to the technical support center for "Oxiran-2-ylium" mediated processes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation in experiments involving these reactive intermediates. In glycosylation chemistry, these intermediates are more commonly referred to as acyloxonium or dioxolenium ions , which arise from the neighboring group participation (NGP) of a C-2 acyl substituent. The primary goal of employing this strategy is to achieve high stereoselectivity for the 1,2-trans glycosidic linkage.
This guide provides answers to frequently encountered issues, detailed experimental protocols, and visual workflows to help you optimize your reactions.
Troubleshooting Guide (Q&A Format)
Here we address specific issues that you may encounter during your experiments.
Q1: My glycosylation reaction is producing a significant amount of the undesired 1,2-cis isomer instead of the expected 1,2-trans product. What is the likely cause and how can I fix it?
A1: This is the most common problem and it typically indicates that the reaction is not proceeding exclusively through the desired dioxolenium ion intermediate.
-
Likely Cause: The reaction may be favoring the formation of a planar, achiral oxocarbenium ion intermediate . This intermediate does not have the steric shielding on one face that the dioxolenium ion does, allowing the nucleophile (your acceptor) to attack from either the top or bottom face, leading to a mixture of 1,2-cis and 1,2-trans products.[1] The overall glycosylation mechanism is best viewed as a continuum from a pure SN1-like reaction (via the oxocarbenium ion) to the desired neighboring group participation pathway.[2]
-
Troubleshooting Steps:
-
Verify Your C-2 Protecting Group: The most critical factor for ensuring 1,2-trans selectivity is the presence of a participating acyl group (e.g., Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv)) at the C-2 position.[1][3][4] Non-participating groups, such as ethers (e.g., Benzyl (Bn)), will not form the dioxolenium intermediate and are often used when 1,2-cis products are desired.[5]
-
Evaluate Solvent Choice: The solvent can influence the stability of the intermediates. Non-participating, non-polar solvents often favor the NGP pathway. In contrast, highly polar or coordinating solvents can stabilize the oxocarbenium ion, potentially leading to lower stereoselectivity.
-
Optimize Temperature and Promoter: Lower temperatures often enhance selectivity by favoring the more ordered transition state of the NGP pathway. The choice of promoter (activator) is also critical. For some systems, changing the promoter can dramatically alter the selectivity. For example, with certain donors, using triflimide (Tf₂NH) can favor 1,2-trans products, while triflic acid (TfOH) may favor 1,2-cis products.[6]
-
Consider Remote Participation: Protecting groups at other positions (C-3, C-4, C-6) can also influence stereoselectivity through long-range participation or by altering the conformation and reactivity of the donor.[1][7]
-
Q2: I've isolated a significant byproduct that is not the 1,2-cis isomer. NMR analysis suggests it might be an orthoester. Why does this form and how can I prevent it?
A2: Orthoester formation is another well-documented side reaction in glycosylations that utilize C-2 acyl participation.[8][9]
-
Likely Cause: The dioxolenium ion intermediate has two electrophilic carbons: the anomeric carbon (C-1) and the carbonyl carbon of the former acyl group. While attack at C-1 leads to the desired glycoside, nucleophilic attack at the acyl carbon leads to the formation of a cyclic 1,2-orthoester.[8] This pathway is often favored kinetically, especially with unhindered primary alcohols as acceptors and under basic or neutral conditions.[8]
-
Troubleshooting Steps:
-
Introduce an Acidic Catalyst: Orthoesters are generally unstable to acid. Often, they are kinetic products that can rearrange in situ to the thermodynamically more stable 1,2-trans glycoside under acidic conditions.[8][9] Ensuring your reaction conditions are sufficiently acidic (or adding a catalytic amount of a Brønsted or Lewis acid post-reaction) can promote this rearrangement.
-
Use a Non-Nucleophilic Base: If a base is required in your reaction, use a bulky, non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP) to scavenge protons without attacking the dioxolenium intermediate.
-
Modify the C-2 Participating Group: Some acyl groups are more prone to orthoester formation than others. Sterically hindered esters can sometimes suppress this side reaction.[10] Recently, specialized participating groups like the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group have been designed to completely suppress orthoester formation through a "dual-participation" mechanism.[11]
-
Frequently Asked Questions (FAQs)
Q1: What exactly is an "this compound" ion in the context of glycosylation?
A1: While the term "this compound" describes a protonated epoxide, in carbohydrate chemistry, the relevant intermediate formed by neighboring group participation of a C-2 acyl group is a bicyclic acyloxonium or dioxolenium ion . This five-membered ring is fused to the pyranose ring and effectively blocks one face of the anomeric center, forcing an incoming nucleophile to attack from the opposite face, thus ensuring the formation of a 1,2-trans glycosidic bond.[1]
Q2: How does the choice of C-2 acyl group affect the stereoselectivity?
A2: The ability of the acyl group to participate and form a stable dioxolenium ion is key. More electron-rich acyl groups may form the intermediate faster, but the stability of the intermediate and its susceptibility to side reactions also depend on steric and electronic factors. While standard groups like acetyl and benzoyl are effective, custom-designed auxiliaries can offer even greater control. For example, an ethyl (S)-mandelate auxiliary at C-2 can lead to an α/β ratio of 20:1 (favoring 1,2-cis), while the (R)-mandelate auxiliary reverses the selectivity to 1:5 (favoring 1,2-trans).[12]
Q3: Can protecting groups at other positions on the sugar ring influence the reaction?
A3: Yes, this is known as remote participation. Acyl groups at the C-3, C-4, or C-6 positions can interact with the anomeric center, influencing the stability of the oxocarbenium ion and the stereochemical outcome.[1] For instance, participation from a 4-O-ester has been shown to be involved in the formation of certain orthoester byproducts.[2] These effects are generally less dominant than the C-2 participating group but can be critical for fine-tuning selectivity.
Q4: Are there conditions that can use the same donor to produce either the 1,2-cis or 1,2-trans product?
A4: Yes, this is an advanced strategy known as using a "bimodal" glycosyl donor. By carefully selecting the protecting groups and, most importantly, the reaction conditions (promoter and solvent), the reaction can be steered down different pathways. For certain donors, activation with triflimide (Tf₂NH) in propionitrile (B127096) at low temperatures can yield the 1,2-trans product, whereas activation with triflic acid (TfOH) in diethyl ether can produce the 1,2-cis product from the very same donor.[5][6]
Data on Stereoselectivity
The stereochemical outcome of a glycosylation reaction is highly dependent on the choice of protecting groups and reaction conditions. The following table summarizes quantitative data from selected publications to illustrate these effects.
| Glycosyl Donor Feature | Acceptor | Conditions | Product Ratio (1,2-cis : 1,2-trans) | Yield | Reference |
| C-2 Ethyl (S)-mandelate auxiliary | Glycosyl acceptor 2 | Standard glycosylation | 20 : 1 | - | [12] |
| C-2 Ethyl (R)-mandelate auxiliary | Glycosyl acceptor 2 | Standard glycosylation | 1 : 5 | - | [12] |
| C-3 Acetyl (remote participation) | Primary acceptors | TMSOTf promoter | 1 : 9 (α:β) | 88-94% | [1] |
| C-2 Phthalimido | Acceptor 2 | NIS, TMSOTf, CH₂Cl₂, -20 °C | Exclusively 1,2-trans (β) | 71% | [13] |
Note: The cis/trans designation depends on the sugar configuration (e.g., for glucose, 1,2-trans is β and 1,2-cis is α).
Key Experimental Methodologies
Below are representative protocols for the synthesis of a glycosyl donor with a C-2 participating group and a subsequent stereoselective 1,2-trans glycosylation reaction.
Synthesis of a Glycosyl Donor with a C-2 Participating Group
This protocol describes the synthesis of a 3,4,6-tri-O-acetyl-2-S-acetyl-α-D-glucopyranosyl bromide, a donor where the 2-thioacetyl (SAc) group acts as a participating group. (Adapted from[14][15]).
-
Starting Material: 1,3,4,6-tetra-O-acetyl-2-S-acetyl-α-D-glucose.
-
Reagents: 33% HBr in acetic acid, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the starting material (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of 33% HBr in acetic acid (2.0 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, dilute the mixture with DCM and wash sequentially with ice-cold water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude glycosyl bromide is often used immediately in the next step without further purification due to its instability.
-
Protocol for Stereoselective 1,2-trans Glycosylation
This protocol describes a general procedure for the glycosylation of an alcohol acceptor using a glycosyl donor with a C-2 participating group (e.g., phthalimido) to yield a 1,2-trans disaccharide. (Adapted from[13]).
-
Materials:
-
Glycosyl Donor (e.g., Phenyl 3-O-acetyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside) (1.0 equiv).
-
Glycosyl Acceptor (with a free hydroxyl group) (1.2 equiv).
-
Promoter System: N-Iodosuccinimide (NIS) and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Activated 4 Å molecular sieves.
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the reaction temperature (e.g., -20 °C).
-
Add NIS (1.5 equiv) to the mixture.
-
Add a catalytic amount of TMSOTf (e.g., 0.1 equiv) dropwise. The solution typically changes color, indicating the start of the reaction.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N) or a saturated solution of NaHCO₃.
-
Filter the mixture through a pad of Celite to remove molecular sieves and salts.
-
Wash the filtrate with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to isolate the 1,2-trans glycoside.
-
Confirm the stereochemistry using ¹H NMR spectroscopy; for glucopyranosides, a large axial-axial coupling constant (J₁‚₂) of ~8 Hz is indicative of the 1,2-trans (β) configuration.[13]
-
Visual Diagrams and Workflows
Reaction Pathway Overview
The following diagram illustrates the key mechanistic pathways in a glycosylation reaction with a C-2 participating group. The desired pathway proceeds via the dioxolenium ion to yield the 1,2-trans product, while competing pathways lead to undesired byproducts.
Caption: Key reaction pathways in C-2 acyl mediated glycosylation.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues related to poor yield or selectivity in your 1,2-trans glycosylation reactions.
Caption: A troubleshooting workflow for common glycosylation issues.
References
- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent Progress in 1,2-cis glycosylation for Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosylation of a Newly Functionalized Orthoester Derivative [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 13. Synthesis and Docking Studies of Glycolipids Inspired by Bacteroides fragilis Lipid A [mdpi.com]
- 14. Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors [mdpi.com]
- 15. researchgate.net [researchgate.net]
optimization of catalyst loading for "Oxiran-2-ylium" formation
Welcome to the Technical Support Center for Catalyst Loading Optimization in Oxiran-2-ylium Formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions related to the catalytic formation of this compound intermediates and their subsequent reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of catalyst loading for reactions involving this compound intermediates.
Issue 1: Low or No Product Yield
Question: We are observing very low or no yield of our desired product. What are the potential causes and how can we troubleshoot this?
Answer:
Low product yield can stem from several factors related to catalyst activity and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., 0.1 mol%, 0.5 mol%, 1 mol%) to find the optimal concentration for your specific substrate and reaction conditions.[1][2] |
| Catalyst Deactivation/Decomposition | Catalyst deactivation can occur over time. Consider the stability of your catalyst under the reaction conditions. Sometimes, additives can help stabilize the catalyst.[3] Lowering catalyst loading can sometimes lead to catalyst decomposition, which may promote the formation of racemic products.[3] |
| Poor Catalyst Activity | Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Verify the catalyst's activity with a known control reaction. |
| Sub-optimal Reaction Temperature | The reaction temperature can significantly impact the rate of reaction. Experiment with a range of temperatures to find the optimum for your specific transformation.[4] |
| Incorrect Solvent | The choice of solvent can influence catalyst solubility and reactivity. Ensure the chosen solvent is appropriate for the catalyst and reactants. In some cases, a biphasic system with a phase transfer catalyst may be beneficial.[3][5] |
| Presence of Inhibitors | Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all reagents and solvents are of high purity. |
Issue 2: Poor Regio- or Stereoselectivity
Question: Our reaction is producing a mixture of isomers, and we are struggling to achieve the desired regioselectivity or stereoselectivity. What can we do?
Answer:
The regioselectivity of epoxide ring-opening is highly dependent on the reaction mechanism, which is influenced by the catalyst and reaction conditions.
Acid-Catalyzed vs. Base-Catalyzed Mechanisms:
-
Acid-Catalyzed Opening: In the presence of an acid catalyst, the reaction often proceeds through a mechanism with significant S(_N)1 character.[6][7][8][9] The nucleophile preferentially attacks the more substituted carbon of the epoxide.
-
Base-Catalyzed Opening: Under basic conditions, the reaction typically follows an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[7][9]
Troubleshooting Steps:
| Problem | Suggested Action |
| Undesired Regioisomer | If the nucleophile is attacking the wrong carbon, consider switching the type of catalyst (acidic vs. basic) to favor the desired mechanistic pathway.[7][9] The choice of nucleophile can also influence the outcome. |
| Low Stereoselectivity | The stereochemistry of the product is often determined by the mechanism. S(_N)2-like attacks result in an inversion of stereochemistry (trans product), which is common in many epoxide ring-opening reactions.[7][8] If you are not observing the expected stereochemistry, re-evaluate the dominant reaction mechanism. |
| Racemic Product Formation | This can be a result of catalyst decomposition or a reaction mechanism that proceeds through a full carbocation intermediate.[3] Optimizing catalyst loading and reaction time can help minimize this. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is an "this compound" ion?
A1: The "this compound" ion is a protonated epoxide. The protonation of the epoxide oxygen by an acid catalyst makes the epoxide a better leaving group and activates the carbon atoms toward nucleophilic attack.[6][8][10] This intermediate is highly reactive and readily undergoes ring-opening.
Q2: How does catalyst loading impact the reaction rate?
A2: Generally, increasing the catalyst loading increases the initial rate of the reaction.[4] This is because a higher catalyst concentration leads to a greater number of active catalytic sites available to activate the epoxide. However, there is typically an optimal loading above which the rate may not significantly increase or may even decrease due to other limiting factors.
Catalyst Optimization
Q3: Is a higher catalyst loading always better?
A3: Not necessarily. While a higher catalyst loading can increase the reaction rate, it can also lead to unwanted side reactions, catalyst agglomeration (for heterogeneous catalysts), and increased cost.[3] In some cases, very low catalyst loadings (e.g., 0.01 mol%) have been shown to be highly effective.[2] The optimal loading is a balance between reaction rate, yield, selectivity, and cost.
Q4: What are the typical ranges for catalyst loading in these types of reactions?
A4: Catalyst loading can vary widely depending on the specific catalyst, substrates, and reaction conditions. It can range from as low as 0.01 mol% to as high as 20 mol%.[2][4] It is crucial to perform an optimization study for each new system.
Experimental Design
Q5: How should I set up an experiment to optimize catalyst loading?
A5: A systematic approach is recommended. Start with a literature precedent if available. Otherwise, begin with a moderate catalyst loading (e.g., 1-5 mol%). Then, run a series of experiments where you systematically vary the catalyst loading while keeping all other parameters (temperature, concentration, solvent, reaction time) constant. Analyze the yield and selectivity for each run to determine the optimal loading.
Quantitative Data on Catalyst Loading
The following tables summarize quantitative data from various studies on the effect of catalyst loading on reaction outcomes.
Table 1: Effect of Catalyst Loading on Relative Conversion to Oxirane [4]
| Catalyst Loading (%) | Maximum Relative Conversion to Oxirane (RCO) (%) | Time to Reach Maximum RCO (h) |
| 5 | 87.5 | 10 |
| 10 | 88.7 | 8 |
| 15 | Not specified | Not specified |
| 20 | Not specified | Not specified |
Table 2: Effect of Catalyst Loading on Epoxide Yield [1]
| Catalyst | Catalyst Loading (mol% Mo) | Alkene | Reaction Time (min) | Epoxide Yield (%) |
| Ps·AMP·Mo | 0.15 | 1-hexene | 260 | 70 |
| Ps·AMP·Mo | 0.3 | 1-hexene | Not specified | Not specified |
| Ps·AMP·Mo | 0.6 | 1-hexene | Not specified | Not specified |
| Ps·AMP·Mo | 0.15 | 4-vinyl-1-cyclohexene | 260 | ~90 |
| Ps·AMP·Mo | 0.3 | 4-vinyl-1-cyclohexene | 100 | Plateau reached |
| Ps·AMP·Mo | 0.6 | 4-vinyl-1-cyclohexene | 20 | Plateau reached |
Experimental Protocols
General Protocol for Catalyst Loading Optimization in Epoxide Ring-Opening
This protocol provides a general framework for optimizing catalyst loading for the ring-opening of an epoxide with a nucleophile.
Materials:
-
Epoxide substrate
-
Nucleophile
-
Catalyst (acidic or basic)
-
Anhydrous solvent
-
Reaction vessel with a magnetic stirrer and temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon), if required
Procedure:
-
Preparation: Set up a series of identical reaction vessels. Ensure all glassware is dry and the reaction will be performed under an inert atmosphere if the catalyst or reagents are sensitive to air or moisture.
-
Reagent Addition:
-
To each vessel, add the epoxide substrate and the solvent.
-
Add the nucleophile to each vessel.
-
Begin stirring the solutions.
-
-
Catalyst Addition:
-
Prepare stock solutions of the catalyst if needed for accurate dispensing of small quantities.
-
Add varying amounts of the catalyst to each reaction vessel to achieve the desired range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%). Include a control reaction with no catalyst.
-
-
Reaction:
-
Bring the reactions to the desired temperature.
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them using an appropriate technique (e.g., TLC, GC, HPLC, NMR).
-
-
Work-up and Analysis:
-
Once the reactions are complete (or after a set amount of time), quench the reactions appropriately (e.g., by adding a basic or acidic aqueous solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product if necessary.
-
Analyze the crude and purified products to determine the yield and selectivity for each catalyst loading.
-
-
Optimization: Plot the yield and selectivity as a function of catalyst loading to identify the optimal conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid vs. Base-Catalyzed Epoxide Ring-Opening.
Caption: Workflow for Optimizing Catalyst Loading.
Caption: Factors Influenced by Catalyst Loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 6. byjus.com [byjus.com]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
troubleshooting low yields in epoxide activation reactions
Welcome to the technical support center for epoxide activation (ring-opening) reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during epoxide activation experiments, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why is the yield of my epoxide ring-opening reaction unexpectedly low?
A low yield in an epoxide activation reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Cause 1: Catalyst Deactivation or Insufficient Loading
-
Explanation: Lewis acid catalysts, which are frequently used to activate the epoxide ring, can be sensitive to moisture and may deactivate over time.[1] Homogeneous Lewis acids can also suffer from poor solubility and rapid deactivation.[1] Insufficient catalyst loading will result in a slow or incomplete reaction. In some cooperative catalyst systems, an inhibiting interaction between a Lewis acid and a Lewis base can also reduce catalytic activity.[2]
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use freshly opened or properly stored anhydrous solvents and reagents.
-
Consider using a more robust heterogeneous catalyst, such as certain zeolites or metal oxides.[1]
-
Optimize the catalyst loading; an insufficient amount may lead to a low yield, while an excess can sometimes promote side reactions.
-
Potential Cause 2: Inappropriate Reaction Temperature
-
Explanation: The reaction temperature significantly impacts the rate of reaction and the formation of byproducts. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the starting material or product, or promote the formation of unwanted side products.[3] Conversely, a temperature that is too low will result in an incomplete reaction.
-
Solution:
-
Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. For some reactions, room temperature may be sufficient and even preferable to elevated temperatures.[4]
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at a given temperature.
-
Potential Cause 3: Incorrect Solvent Choice
-
Explanation: The solvent can influence the reaction rate and selectivity by affecting the solubility of the reagents and stabilizing transition states.[5][6] For instance, polar solvents can be beneficial, and in some cases, the addition of water can even enhance selectivity and reaction efficiency by acting as a proton transfer carrier.[7] Fluorinated alcohols have also been shown to promote the electrophilic activation of the epoxide, enhancing reaction efficacy.[8]
-
Solution:
-
If solubility is an issue, select a solvent in which all reactants are fully dissolved at the reaction temperature.
-
Consider screening a variety of solvents with different polarities. For some reactions, a mixture of solvents, such as DMF/water, can provide optimal results.[9]
-
Potential Cause 4: Substrate-Related Issues (Steric Hindrance)
-
Explanation: The structure of the epoxide substrate plays a crucial role. Steric hindrance around the epoxide ring can impede the approach of the nucleophile, slowing down the reaction.[10]
-
Solution:
-
For sterically hindered epoxides, longer reaction times or higher temperatures may be necessary.
-
The choice between acid-catalyzed and base-catalyzed conditions can be critical, as they favor attack at different carbons of the epoxide (see FAQ section).
-
Potential Cause 5: Side Reactions and Polymerization
-
Explanation: A significant side reaction in epoxide chemistry is polymerization, especially under strongly acidic conditions.[4] The formation of regioisomers is also a common issue when using unsymmetrical epoxides.[4]
-
Solution:
-
To minimize polymerization, consider using milder reaction conditions, such as a weaker acid or a lower temperature.
-
The choice of catalyst and reaction conditions can be optimized to favor the formation of the desired regioisomer. For example, base-catalyzed reactions typically favor nucleophilic attack at the less sterically hindered carbon.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between acid-catalyzed and base-catalyzed epoxide ring-opening?
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, in a reaction with S(N)1-like character.[11][13] In contrast, under basic or neutral conditions, a strong nucleophile attacks the epoxide directly in an S(_N)2 reaction. This attack typically occurs at the less sterically hindered carbon atom.[10]
Q2: How do I choose the right conditions for my specific epoxide and nucleophile?
-
For strong nucleophiles (e.g., Grignard reagents, alkoxides, amines): Base-catalyzed conditions are generally preferred. These reactions proceed via an S(N)2 mechanism, with the nucleophile attacking the less substituted carbon.
-
For weak nucleophiles (e.g., water, alcohols): Acidic conditions are typically required to activate the epoxide.[14] The nucleophile will then preferentially attack the more substituted carbon.[11]
Q3: My product is a diol, and it's very polar. I'm having trouble purifying it by column chromatography. What can I do?
Purifying highly polar compounds can be challenging. Here are some strategies:
-
Modify your solvent system: For silica (B1680970) gel chromatography, you may need a highly polar eluent. A common system for very polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). Sometimes, adding a small amount of ammonium (B1175870) hydroxide (B78521) can help to reduce tailing for basic compounds.[15]
-
Use a different stationary phase: If your compound is still not moving on silica, consider using reverse-phase silica.[16]
-
Alternative purification methods: If chromatography is not effective, consider other techniques such as recrystallization or distillation (if your compound is volatile and thermally stable).
Q4: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.
-
To favor attack at the less substituted carbon: Use basic or neutral conditions with a strong nucleophile.[11]
-
To favor attack at the more substituted carbon: Use acidic conditions.[11]
-
Catalyst control: Some Lewis acid catalysts can also influence the regioselectivity of the reaction.[17]
Data on Reaction Parameters
The following tables summarize how different reaction parameters can affect the outcome of epoxide activation reactions.
Table 1: Effect of Temperature on Epoxide Ring Opening
| Temperature (°C) | Reaction Time | Yield/Conversion | Observations | Reference |
| Room Temperature | Varies | Often preferred | Can lead to longer reaction times but may minimize side reactions. | [4] |
| 60 | Varies | 98% conversion | Optimized temperature for a specific solvent-directed reaction. | [9] |
| 80 | Varies | No significant yield increase | Higher temperatures do not always improve yield and can lead to decomposition. | [4] |
| 120 | Not specified | Optimal OHV | Found to be the optimal temperature for maximizing the hydroxyl value in a specific bio-polyol synthesis. | [18] |
| >120 | Not specified | Decreased OHV | Temperatures above the optimum can lead to a reduction in the desired product characteristic. | [18] |
Table 2: Effect of Catalyst Loading and Mole Ratio on Hydroxyl Value (OHV)
| Catalyst Loading (%) | Mole Ratio (EMO:Glycerol) | Hydroxyl Value (mg KOH/g) | Reference |
| 1.0 | 1:10 | 208 | [18] |
| 0.5 | 1:10 | Not specified | [18] |
| 0.125 | 1:10 | 287 | [18] |
| 0.5 | 1:5 | Lower | [18] |
| 0.5 | 1:10 | Higher | [18] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring Opening of 1,2-Epoxyhexane (B74757) with Methanol
This protocol is adapted from a general procedure and should be optimized for specific substrates.[19]
-
Preparation: In a clean, dry round-bottom flask, dissolve 1,2-epoxyhexane (1 equivalent) in methanol (MeOH).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H(_2)SO(_4)) to the solution while stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)). Be cautious as this will generate CO(_2) gas.
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate (B1210297) (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO(_4)), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Catalyzed Ring Opening of 1,2-Epoxyhexane with Methanol
This protocol is a general guide and may require optimization.[19]
-
Preparation: In a clean, dry round-bottom flask, dissolve 1,2-epoxyhexane (1 equivalent) in methanol (MeOH).
-
Base Addition: Add sodium methoxide (B1231860) (NaOMe) (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture, potentially with heating, and monitor its progress by TLC.
-
Quenching: Upon completion, neutralize the reaction by adding a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO(_4), filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for low yields in epoxide activation reactions.
Caption: Comparison of acid-catalyzed and base-catalyzed epoxide activation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04301K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Computational Studies of Chiral Epoxide Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Chromatography [chem.rochester.edu]
- 17. mdpi.com [mdpi.com]
- 18. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Refining Reaction Conditions to Control "Oxiran-2-ylium" Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the reactivity of oxiran-2-ylium intermediates and their precursors, activated epoxides.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the ring-opening of epoxides, a reaction proceeding through an this compound-like transition state.
Question 1: Why is my reaction producing a mixture of regioisomers, and how can I improve selectivity?
Answer:
The formation of regioisomers in epoxide ring-opening reactions is a common challenge governed by the reaction conditions and the structure of the epoxide substrate. The regioselectivity depends on whether the reaction proceeds via an SN1-like or SN2-like mechanism.[1][2][3]
-
Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is protonated, forming a more reactive oxonium ion intermediate.[1][2][3][4] This intermediate has significant carbocationic character. If one of the epoxide carbons is tertiary, the nucleophile will preferentially attack this more substituted carbon due to the stabilization of the partial positive charge (an SN1-like pathway).[2][3] If the epoxide carbons are primary or secondary, the attack occurs at the less sterically hindered carbon (an SN2-like pathway).[2][3] A mixture of products can result if the electronic and steric factors are not strongly differentiating.[2][3]
-
Base-Catalyzed Conditions: Under basic or neutral conditions, the reaction follows a classic SN2 mechanism.[1][5][6] The nucleophile will attack the less sterically hindered carbon of the epoxide ring.[5][6] This method generally offers more predictable regioselectivity for sterically biased epoxides.[5]
Troubleshooting Steps:
-
Switch to Base-Catalyzed Conditions: If your substrate is amenable, using a strong nucleophile in a basic medium can enforce SN2 selectivity and direct the nucleophile to the less substituted carbon.[5][7]
-
Optimize Your Lewis Acid Catalyst: The choice of Lewis acid can influence the degree of carbocationic character in the transition state.[8] Some Lewis acids can offer catalyst-controlled regioselectivity, overriding the substrate's inherent bias.[8] Experiment with a range of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, Sc(OTf)₃) to find the optimal selectivity.
-
Modify the Solvent: The polarity of the solvent can influence the stability of the charged intermediates.[9][10] Polar, protic solvents can stabilize the partial positive charge in an SN1-like transition state, while polar aprotic solvents may favor an SN2 pathway.
-
Lower the Reaction Temperature: Lowering the temperature can sometimes increase the selectivity of a reaction by favoring the pathway with the lower activation energy.
Question 2: My reaction is suffering from low yield. What are the potential causes and solutions?
Answer:
Low yields in epoxide-opening reactions can stem from several factors, including incomplete reaction, side reactions, or product degradation.
Potential Causes and Solutions:
-
Insufficient Epoxide Activation: Under acidic or Lewis acidic conditions, inadequate activation of the epoxide will lead to a sluggish or incomplete reaction.
-
Solution: Increase the concentration of the acid or Lewis acid catalyst. Ensure the catalyst is not being quenched by impurities (e.g., water). For particularly unreactive epoxides, a stronger Lewis acid may be required.[8]
-
-
Poor Nucleophile: Under basic conditions, if the nucleophile is not strong enough, the reaction will be slow and inefficient.[5]
-
Solution: Switch to a stronger nucleophile. For example, if an alcohol (ROH) is giving a low yield, try converting it to the more nucleophilic alkoxide (RO⁻) with a base like sodium hydride.
-
-
Side Reactions: Epoxides are prone to polymerization, especially under strongly acidic conditions.[11] Rearrangement reactions, such as the Meinwald rearrangement, can also occur, leading to carbonyl compounds.
-
Solution: Use a milder catalyst or lower the catalyst loading. Adding the reagents slowly at a reduced temperature can help minimize side reactions.
-
-
Steric Hindrance: If both the nucleophile and the epoxide are sterically hindered, the reaction rate can be significantly reduced.
-
Solution: Increase the reaction temperature to overcome the activation barrier. However, be mindful that this may also decrease selectivity. Alternatively, a less bulky nucleophile or a different synthetic route may be necessary.
-
Question 3: How can I control the stereochemistry of the product to obtain a specific diastereomer?
Answer:
The ring-opening of epoxides is a stereospecific reaction. The stereochemical outcome is dependent on the mechanism of the nucleophilic attack.
-
SN2 Pathway (Acid- and Base-Catalyzed): The vast majority of epoxide ring-opening reactions proceed via an SN2 mechanism, which involves a backside attack by the nucleophile.[1][2][5][12] This results in an inversion of configuration at the carbon center that is attacked. The resulting product will have a trans relationship between the nucleophile and the oxygen-derived group (which becomes a hydroxyl group after workup).[1][2][6]
-
SN1 Pathway (Acid-Catalyzed, Tertiary Epoxides): In the case of a tertiary epoxide under acidic conditions, the transition state has significant SN1 character.[2][3] While there is a developing carbocation, the departure of the leaving group (the protonated epoxide oxygen) and the attack of the nucleophile are still somewhat concerted. The nucleophile attacks from the side opposite the C-O bond, leading to a product with trans stereochemistry, similar to an SN2 reaction.[2][3]
To ensure stereochemical control:
-
Confirm the Mechanism: For a given substrate and set of conditions, determine whether the reaction will proceed via an SN1-like or SN2-like pathway to predict the site of attack.
-
Start with a Stereochemically Pure Epoxide: The stereochemistry of the starting epoxide will directly determine the stereochemistry of the product.
-
Avoid Racemization Conditions: Ensure that the reaction and workup conditions are not harsh enough to cause epimerization of any stereocenters in the product.
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" ion?
The "this compound" ion is a cationic intermediate derived from an epoxide. In practice, it is more accurately described as a protonated or Lewis acid-activated epoxide. This activation makes the epoxide a much better electrophile, facilitating the ring-opening reaction. The positive charge is shared between the oxygen and the two carbon atoms, with more positive character on the more substituted carbon, which explains the regioselectivity in SN1-like openings.[2][3]
Q2: What is the main difference in outcome between acid-catalyzed and base-catalyzed epoxide opening?
The primary difference is in the regioselectivity for unsymmetrical epoxides.[1][6]
-
Acid-catalyzed: The nucleophile attacks the more substituted carbon (if one is tertiary) or the less substituted carbon (if primary/secondary), following an SN1-like or SN2-like pathway, respectively.[2][3][6]
-
Base-catalyzed: The nucleophile attacks the less sterically hindered carbon, always following an SN2 pathway.[5][6] In terms of stereochemistry, both typically result in a trans product due to backside attack.[1][2]
Q3: Can I use water as a nucleophile?
Yes, the hydrolysis of epoxides using aqueous acid is a common method to produce trans-1,2-diols (vicinal glycols).[1][2] Under basic conditions, hydroxide (B78521) ions (HO⁻) can also be used, but the reaction may require higher temperatures as water is a weaker nucleophile than hydroxide.[2][7]
Q4: When should I use a protecting group in my reaction?
A protecting group should be used when you have other functional groups in your molecule that are sensitive to the reaction conditions intended for the epoxide.[13][14] For example, if you are performing a Grignard reaction to open an epoxide, any acidic protons (like from an alcohol or carboxylic acid) in the starting material must be protected to prevent the Grignard reagent from being quenched.[13][15]
Data Presentation: Factors Influencing Regioselectivity
The following table summarizes the expected major product based on reaction conditions for an unsymmetrical epoxide, such as 1,2-epoxy-1-methylcyclohexane.
| Condition | Catalyst/Reagent | Nucleophile | Mechanism | Site of Attack | Major Product Stereochemistry |
| Acidic | HBr | Br⁻ | SN1-like | More substituted (tertiary) carbon | trans |
| Acidic | H₃O⁺ | H₂O | SN1-like | More substituted (tertiary) carbon | trans |
| Basic | NaOCH₃ | CH₃O⁻ | SN2 | Less substituted (secondary) carbon | trans |
| Basic | LiAlH₄ | H⁻ | SN2 | Less substituted (secondary) carbon | trans |
| Neutral | CH₃NH₂ | CH₃NH₂ | SN2 | Less substituted (secondary) carbon | trans |
Experimental Protocols
General Protocol for Acid-Catalyzed Methanolysis of an Epoxide (e.g., Styrene (B11656) Oxide)
This protocol is a general guideline and should be adapted for specific substrates and scales.
Materials:
-
Styrene oxide
-
Anhydrous methanol (B129727) (solvent and nucleophile)
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate (for quenching)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.0 eq).
-
Dissolution: Add anhydrous methanol (sufficient to dissolve the epoxide, typically 0.1-0.5 M concentration). Begin stirring.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting logic for poor regioselectivity.
Caption: Comparison of acid- and base-catalyzed pathways.
Caption: A typical experimental workflow for epoxide opening.
References
- 1. byjus.com [byjus.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Quantifying the Stability of the Hydronium Ion in Organic Solvents With Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jsynthchem.com [jsynthchem.com]
- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Protective Groups [organic-chemistry.org]
- 15. youtube.com [youtube.com]
strategies to minimize rearrangement of "Oxiran-2-ylium" intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions that may involve "Oxiran-2-ylium" intermediates. The focus is on providing actionable strategies to minimize unwanted rearrangements of these reactive species.
Frequently Asked Questions (FAQs)
Q1: What is an "this compound" intermediate and when is it formed?
An this compound ion is a cationic intermediate characterized by a three-membered ring containing a positively charged oxygen atom. This reactive species, also known as a protonated epoxide or an epoxonium ion, typically forms under acidic conditions when an epoxide is treated with a Brønsted or Lewis acid. The protonation or coordination of the acid to the epoxide oxygen makes the ring more susceptible to nucleophilic attack and can also facilitate rearrangement.
Q2: What are the common rearrangement pathways for this compound intermediates?
The primary rearrangement pathways for this compound intermediates are driven by the desire to alleviate ring strain and to form a more stable carbocation. Common rearrangements include:
-
Hydride Shifts: A hydrogen atom from an adjacent carbon migrates to the carbocationic center.
-
Alkyl Shifts: An alkyl group migrates from an adjacent carbon.
-
Ring Expansion/Contraction: In cyclic systems, the migration of a bond within the ring can lead to an expansion or contraction of the ring size. These rearrangements often compete with the desired nucleophilic attack on the epoxide ring.
Q3: How do reaction conditions influence the stability and rearrangement of this compound intermediates?
Reaction conditions play a critical role in the fate of an this compound intermediate. Key factors include:
-
Acid Catalyst: The nature of the acid (Brønsted vs. Lewis acid) and its strength can influence the degree of positive charge development on the carbon atoms of the ring.
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the cationic intermediate and influence the rate of nucleophilic attack versus rearrangement.
-
Temperature: Higher temperatures can provide the activation energy required for rearrangement pathways to occur more readily.
-
Nucleophile: The concentration and nucleophilicity of the trapping agent can determine whether the intermediate is captured before it has time to rearrange.
Troubleshooting Guide: Minimizing this compound Rearrangements
This guide addresses common issues encountered during reactions involving this compound intermediates and provides strategies to minimize unwanted rearrangements.
| Problem | Potential Cause | Suggested Strategy | Experimental Protocol / Key Considerations |
| High yield of rearranged products (e.g., aldehydes, ketones, or regioisomers from skeletal rearrangement). | The this compound intermediate has a sufficient lifetime to undergo a 1,2-hydride or alkyl shift before nucleophilic trapping. | 1. Choice of Lewis Acid: Employ a milder or more sterically hindered Lewis acid to favor a more concerted SN2-like ring opening. | Protocol: Instead of strong Lewis acids like BF3·OEt2, consider using catalysts such as ZnCl2, Ti(Oi-Pr)4, or Sc(OTf)3. The choice of catalyst can significantly influence the regioselectivity of the epoxide opening. For instance, in nickel-catalyzed openings of terminal epoxides, iodide co-catalysis favors attack at the less hindered position, while titanocene (B72419) co-catalysis directs the nucleophile to the more hindered position.[1] |
| 2. Solvent Selection: Use a more polar, coordinating solvent to stabilize the desired carbocationic center and potentially accelerate nucleophilic attack. | Considerations: Solvents like nitromethane, acetonitrile, or even ethereal solvents can influence the reaction outcome. The ability of the solvent to stabilize charged intermediates can affect reaction rates. Increased solvent polarity can accelerate reactions where a charge is developed in the activated complex.[2] | ||
| 3. Lowering Reaction Temperature: Reduce the reaction temperature to disfavor the rearrangement pathway, which typically has a higher activation energy than direct nucleophilic attack. | Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For example, conduct the reaction at 0 °C, -20 °C, or even -78 °C and monitor the progress by TLC or GC/MS. The effect of temperature on the opening of the epoxide ring has been shown to be significant.[3] | ||
| Mixture of regioisomeric products from nucleophilic attack. | The electronic and steric factors on the epoxide are not sufficiently differentiated, leading to a lack of regiocontrol in the ring-opening of the this compound intermediate. | 1. Substrate Modification: Introduce a directing group or a substituent that electronically or sterically biases one of the carbons of the epoxide. | Considerations: Electron-donating groups can stabilize an adjacent positive charge, directing the nucleophile to that position in an SN1-like opening. Conversely, bulky substituents can sterically hinder one side, favoring attack at the less hindered position in an SN2-like mechanism.[4][5] |
| 2. Use of a Stronger Nucleophile: A more potent nucleophile can trap the intermediate faster, potentially outcompeting both rearrangement and attack at the undesired position. | Considerations: While strong nucleophiles are typically used under basic conditions, in some cases, their use in conjunction with a Lewis acid can be effective. The strength of the nucleophile is a key factor in the ring-opening of epoxides.[4] | ||
| Low overall yield and formation of complex mixtures. | The reaction conditions are too harsh, leading to decomposition of the starting material, intermediate, or product. | 1. Catalyst Screening: Perform a systematic screen of different Brønsted and Lewis acids to find one that promotes the desired transformation efficiently without causing degradation. | Protocol: Set up small-scale parallel reactions with a variety of acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid, various Lewis acids) and monitor for product formation and byproduct generation. |
| 2. Control of Stoichiometry: Carefully control the stoichiometry of the acid catalyst. In some cases, a substoichiometric amount is sufficient and can minimize side reactions. | Considerations: Overuse of a strong acid can lead to a variety of unwanted side reactions. Titrate the amount of acid to find the optimal concentration. |
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Pathways of an this compound Intermediate
Caption: Formation and competing fates of an this compound intermediate.
Diagram 2: Troubleshooting Logic for Minimizing Rearrangement
References
- 1. The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde [ir.canterbury.ac.nz]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Navigating Solvent Effects in Oxiran-2-ylium Chemistry
For researchers, scientists, and drug development professionals working with the highly reactive oxiran-2-ylium intermediate, solvent choice is a critical parameter that can dictate the success or failure of a reaction. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered in harnessing the synthetic potential of this powerful electrophile.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound ions, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Solvent nucleophilicity: The solvent may be acting as a nucleophile, trapping the this compound ion before the desired nucleophile can react. 2. Insufficient stabilization: The solvent may not be polar enough to stabilize the cationic intermediate, leading to decomposition pathways. | 1. Use non-nucleophilic, polar aprotic solvents: Solvents like dichloromethane (B109758) (DCM), nitromethane, or sulfolane (B150427) can provide the necessary polarity to support ion formation without competing in the reaction. 2. Employ superacidic media: In some cases, generating the this compound ion in a superacidic medium can enhance its stability and lifetime, allowing for subsequent reaction with a weak nucleophile. |
| Poor stereoselectivity | 1. Solvent-intermediate interaction: The solvent can influence the conformation of the this compound ion or the transition state of the nucleophilic attack, leading to a loss of stereochemical control.[1][2] 2. Ion pairing effects: The nature of the counterion and its solvation can affect the accessibility of the electrophilic carbon atoms. | 1. Modulate solvent polarity and hydrogen-bonding capacity: Systematically screen a range of solvents with varying dielectric constants and hydrogen-bonding abilities. Sometimes, a less polar solvent can enhance stereoselectivity by promoting a more organized transition state.[1] 2. Additives: The addition of salts or other additives can influence ion pairing and the solvation shell around the intermediate, potentially improving stereoselectivity. |
| Formation of unexpected side products | 1. Rearrangement reactions: The this compound ion may undergo rearrangements, such as hydride or alkyl shifts, which are often facilitated by the solvent environment. 2. Elimination reactions: Depending on the substrate and solvent, elimination to form an enol or other unsaturated species may compete with nucleophilic addition. | 1. Lower the reaction temperature: Reducing the temperature can often disfavor rearrangement and elimination pathways, which typically have higher activation energies than the desired nucleophilic attack. 2. Optimize solvent choice: A less ionizing solvent may suppress rearrangement by favoring a more concerted or borderline SN2-like mechanism. |
| Difficulty in generating the this compound ion | 1. Inappropriate precursor: The leaving group on the epoxide precursor may not be sufficiently labile under the reaction conditions. 2. Insufficiently acidic promoter: The Lewis or Brønsted acid used to promote ion formation may not be strong enough in the chosen solvent. | 1. Use a precursor with a better leaving group: For example, a protonated epoxide or an epoxide with a silyl (B83357) ether can be a better precursor. 2. Increase the acidity of the medium: Switch to a stronger Lewis acid or a superacid system. The choice of solvent will also impact the effective acidity of the promoter. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for generating and reacting with this compound ions?
A1: The ideal solvent for this compound chemistry is typically a polar, non-nucleophilic solvent. This combination provides the necessary stabilization for the cationic intermediate through its polarity, while minimizing unwanted side reactions where the solvent itself acts as a nucleophile.
Q2: How does solvent polarity affect the rate of reaction involving an this compound ion?
A2: Increasing solvent polarity generally accelerates reactions that proceed through a charged intermediate like the this compound ion. A more polar solvent can better solvate and stabilize the developing positive charge in the transition state, thus lowering the activation energy and increasing the reaction rate.
Q3: Can the solvent influence the regioselectivity of nucleophilic attack on an unsymmetrical this compound ion?
A3: Yes, the solvent can play a significant role in directing the regioselectivity of the nucleophilic attack. The distribution of the positive charge in the this compound ion can be influenced by the solvent's polarity and its ability to form hydrogen bonds. This, in turn, can affect which of the two carbon atoms of the original epoxide ring is more electrophilic and therefore more susceptible to attack.
Q4: Are there any computational tools that can help predict solvent effects in my reaction?
A4: Computational chemistry can be a powerful tool for predicting solvent effects. Implicit solvent models (continuum models) can provide a general idea of how the solvent's dielectric constant will affect the reaction. For more detailed insights, explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific solvent-solute interactions, such as hydrogen bonding, which may be crucial for determining the reaction's outcome.
Q5: My reaction is giving a mixture of stereoisomers. How can I use the solvent to improve the stereoselectivity?
A5: Manipulating the solvent is a key strategy for optimizing stereoselectivity. The interplay between the solvent and the reacting species can influence the energy difference between the diastereomeric transition states.[1] Consider screening a range of solvents with different properties. For instance, a solvent that can form specific hydrogen bonds with the substrate or the nucleophile might favor one transition state over another, leading to a higher stereoselectivity.
Experimental Protocols & Data
Table 1: Solvent Properties and Their Potential Impact on this compound Reactions
| Solvent | Dielectric Constant (ε) at 20°C | Nucleophilicity | Potential Application/Consideration |
| Dichloromethane (DCM) | 9.1 | Low | Good starting point for many reactions due to its polarity and low nucleophilicity. |
| Nitromethane | 35.9 | Low | Higher polarity than DCM, can further stabilize the cation. |
| Sulfolane | 43.3 | Very Low | Highly polar and non-nucleophilic, suitable for generating persistent carbocations. |
| Acetonitrile | 37.5 | Moderate | Can act as a nucleophile, potentially leading to side products. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Can be nucleophilic and may coordinate with Lewis acids. |
| Toluene | 2.4 | Low | Non-polar, may not be sufficient to stabilize the this compound ion. |
Visualizing Workflows and Concepts
References
techniques for monitoring the formation and decay of "Oxiran-2-ylium"
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the techniques for monitoring the formation and decay of the highly reactive intermediate, Oxiran-2-ylium (protonated oxirane).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to monitor?
A1: this compound is the protonated form of oxirane (ethylene oxide), creating a cationic, three-membered ring structure. It is a highly reactive electrophilic intermediate in various chemical reactions, particularly in acid-catalyzed epoxide ring-opening. Its high reactivity and short lifetime make it challenging to observe directly using conventional spectroscopic techniques under standard laboratory conditions. Monitoring typically requires specialized methods designed for transient species, such as gas-phase studies in mass spectrometers or trapping at cryogenic temperatures.
Q2: What are the primary methods for generating and observing this compound?
A2: The primary method involves generating the ion in the gas phase, typically within a mass spectrometer. This is achieved by introducing a neutral precursor, like oxirane or a related epoxide, and protonating it through chemical ionization or electrospray ionization. Once formed, the ion can be isolated and its decay (fragmentation or reaction with other molecules) can be monitored using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID). Another advanced method is cryogenic matrix isolation, where the ion is trapped in an inert gas matrix at extremely low temperatures, allowing for spectroscopic characterization.
Q3: Can I detect this compound using NMR spectroscopy in solution?
A3: Direct detection of this compound in solution by NMR is highly improbable due to its extreme reactivity and very short half-life. It will rapidly react with any nucleophile present, including the solvent. However, the formation and decay of this intermediate can be inferred by monitoring the disappearance of the epoxide starting material and the appearance of the final ring-opened products using standard ¹H or ¹³C NMR.
Q4: How can I confirm the identity of the this compound ion if I manage to generate it?
A4: Confirmation relies on a combination of experimental data and theoretical calculations. In mass spectrometry, you can confirm its mass-to-charge ratio (m/z). Its decay can be characterized by its collision-induced dissociation (CID) fragmentation pattern. For spectroscopic methods, the most reliable confirmation comes from comparing the experimental spectrum (e.g., infrared) with a theoretically predicted spectrum. Computational chemistry, using methods like Density Functional Theory (DFT), is essential for predicting properties such as vibrational frequencies that serve as a fingerprint for the ion.[1]
Troubleshooting Guides
This section addresses common issues encountered during the gas-phase generation and analysis of this compound using mass spectrometry.
| Problem | Possible Causes | Solutions |
| Low or no signal for the protonated oxirane precursor (m/z 45 for C₂H₄O) | 1. Inefficient protonation of the neutral oxirane. 2. Fragmentation of the ion upon formation (source conditions are too "hard"). 3. Precursor molecule is not reaching the ion source. | 1. Optimize the chemical ionization reagent gas or electrospray solvent system to ensure efficient proton transfer. 2. Reduce the source temperature or energy to favor "softer" ionization. 3. Check the sample introduction line for leaks or blockages. Ensure adequate vapor pressure of the oxirane sample. |
| The isolated ion at m/z 45 fragments immediately without any collision gas. | 1. The ion has too much internal energy from the ionization process. 2. The ion is undergoing unimolecular decay. 3. In-source fragmentation is occurring before mass selection. | 1. Further soften the ionization conditions. 2. This is characteristic of a highly unstable ion. Record the fragments as this is part of its decay characterization. 3. Adjust ion source lens voltages to minimize fragmentation before the mass analyzer. |
| Collision-Induced Dissociation (CID) yields only one or two common fragments (e.g., loss of H₂). | 1. The collision energy is too low to access higher-energy fragmentation pathways. 2. The collision energy is too high, causing complete shattering of the ion. | 1. Systematically increase the collision energy to build a breakdown curve, revealing different fragmentation channels. 2. Systematically decrease the collision energy to observe the initial, lower-energy fragmentation products. |
| Experimental IR spectrum (from IRMPD) does not match the predicted spectrum for this compound. | 1. The generated ion is an isomer of protonated oxirane (e.g., protonated acetaldehyde). 2. The theoretical calculation is not accurate enough. 3. The experimental spectrum has poor resolution or signal-to-noise. | 1. Generate the ion from different precursors to see if the spectrum is consistent. Compare with the predicted spectra of likely isomers. 2. Ensure high-level computational methods (e.g., coupled-cluster or DFT with a large basis set) were used for the prediction. 3. Optimize the ion trapping time and laser fluence to improve spectral quality. |
Data Presentation
Table 1: Calculated Infrared Vibrational Frequencies for Oxirane vs. This compound
The identification of this compound via infrared spectroscopy relies on distinguishing its vibrational modes from those of its neutral precursor. The table below, based on state-of-the-art computational methods, summarizes the key predicted frequencies.[1] The protonation of oxirane leads to significant shifts in the vibrational frequencies, providing a clear method for differentiation.
| Vibrational Mode Description | Oxirane (C₂H₄O) Calculated Frequency (cm⁻¹) | This compound (C₂H₅O⁺) Calculated Frequency (cm⁻¹) | Expected Shift upon Protonation |
| O-H Stretch | N/A | ~3500 | New Peak |
| Asymmetric CH₂ Stretch | ~3080 | ~3200 | Blue Shift |
| Symmetric CH₂ Stretch | ~3020 | ~3100 | Blue Shift |
| Ring Breathing Mode | ~1270 | ~1350 | Blue Shift |
| Asymmetric Ring Deformation | ~870 | ~950 | Blue Shift |
Note: These are theoretically predicted values. Experimental values may vary slightly.
Experimental Protocols
Protocol 1: Generation and Fragmentation Analysis of this compound via Mass Spectrometry
This protocol outlines the general procedure for generating this compound in the gas phase and analyzing its decay via Collision-Induced Dissociation (CID).
1. Ion Generation:
- Instrumentation: A tandem mass spectrometer (e.g., quadrupole-ion trap, Q-TOF, or FT-ICR) equipped with an electrospray ionization (ESI) or chemical ionization (CI) source.
- Precursor: Introduce a dilute solution of oxirane in a suitable solvent (e.g., methanol/water for ESI) or as a gas for CI.
- ESI Conditions: Use a solvent system that promotes protonation, such as 50:50 methanol:water with 0.1% formic acid. Optimize spray voltage and capillary temperature to maximize the signal of the protonated molecule [M+H]⁺ at m/z 45.
- CI Conditions: Use a reagent gas like methane (B114726) or isobutane (B21531) to generate reagent ions that will gently protonate the oxirane sample gas.
2. Ion Isolation:
- Set the first mass analyzer (e.g., the first quadrupole) to isolate only the ions with m/z corresponding to protonated oxirane (m/z 45).
3. Collision-Induced Dissociation (CID):
- Introduce an inert collision gas (e.g., Argon or Nitrogen) into the collision cell.
- Apply a variable collision energy to the isolated m/z 45 ions. This will induce fragmentation.
- Begin with low collision energy and gradually increase it to observe the different fragmentation pathways as they become energetically accessible.
4. Fragment Analysis:
- Scan the second mass analyzer to detect the m/z of the fragment ions produced from the decay of this compound.
- Common fragments may include losses of neutral molecules like H₂, CO, or H₂CO.
- Record the fragment ion masses and their relative intensities at each collision energy to construct a breakdown curve, which is characteristic of the ion's structure and stability.
Mandatory Visualizations
Caption: Workflow for gas-phase generation and CID analysis of this compound.
Caption: Relationship between methods for studying this compound.
References
Validation & Comparative
Validation of Dioxolenium Ions as Reaction Intermediates in Glycosylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of oligosaccharides is a cornerstone of modern glycochemistry and drug development. The outcome of a glycosylation reaction is critically dependent on the nature of the reaction intermediates. For decades, the intermediacy of cationic species has been debated. This guide provides a comprehensive comparison of the experimental and computational evidence validating the existence of bicyclic dioxolenium ions —formed via neighboring group participation—against the alternative open-chain glycosyl oxocarbenium ions . While the term "oxiran-2-ylium" might be generically considered, in the context of glycosylation reactions with C-2 acyl participating groups, the structurally precise and experimentally verified intermediate is the dioxolenium ion.
Executive Summary
Neighboring group participation by a C-2 acyl group (e.g., acetate, benzoate) in a glycosyl donor can lead to the formation of a bicyclic dioxolenium ion intermediate. This intermediate is crucial for achieving high 1,2-trans stereoselectivity in glycosylation reactions. The existence of these fleeting intermediates has been confirmed by advanced spectroscopic techniques, particularly Infrared Ion Spectroscopy (IRIS) in the gas phase and Nuclear Magnetic Resonance (NMR) spectroscopy in superacid media. Computational studies further support the stability of the dioxolenium ion compared to its isomeric oxocarbenium ion. Understanding the factors that favor the formation of either the dioxolenium or the oxocarbenium ion is key to controlling the stereochemical outcome of glycosylation reactions.
Comparison of Intermediates: Dioxolenium Ion vs. Glycosyl Oxocarbenium Ion
The mechanism of glycosylation can be viewed as a continuum between SN1 and SN2 pathways.[1] In the context of a dissociative mechanism, the nature of the cationic intermediate is paramount.
| Feature | Dioxolenium Ion | Glycosyl Oxocarbenium Ion |
| Formation | Neighboring group participation by a C-2 acyl group. | Heterolytic cleavage of the anomeric leaving group without participation. |
| Structure | Bicyclic, with a five-membered ring fused to the pyranose ring. | Open-chain cation with a positive charge delocalized between C-1 and the ring oxygen. |
| Stereochemical Outcome | Blocks one face of the pyranose ring, leading to high 1,2-trans selectivity.[2][3][4][5] | Can be attacked from either face, potentially leading to mixtures of α and β anomers. |
| Stability | Generally more stable than the corresponding oxocarbenium ion when participation is possible.[6] | A fleeting intermediate with an estimated lifetime of around 10-12 seconds in water.[7] |
Quantitative Data from Experimental and Computational Studies
The relative stability of dioxolenium ions versus glycosyl oxocarbenium ions has been quantified through computational studies, and their distinct spectroscopic features have been experimentally measured.
Relative Energies of Glycosyl Cations (Gas Phase)
Computational studies, often using Density Functional Theory (DFT), have been instrumental in determining the relative energies of these transient species.
| Glycosyl Donor System | Intermediate Type | Conformation | Relative Energy (kcal/mol) | Reference |
| C-3 Acetyl Mannose | C-1,C-3 Dioxolenium Ion | 1C4 | -5 to -7 | [6] |
| 4H3-Oxocarbenium Ion | 0 | [6] | ||
| C-3 Acetyl Glucose | E2-Dioxolenium Ion | -2 to -3 | [6] | |
| 4H3-Oxocarbenium Ion | 0 | [6] | ||
| C-4 Acetyl Galactose | 1C4-Dioxolenium Ion | -2 to -3 | [6] | |
| 4H3-Oxocarbenium Ion | 0 | [6] |
Note: Negative values indicate greater stability relative to the corresponding oxocarbenium ion.
Spectroscopic Fingerprints for Intermediate Identification
Infrared Ion Spectroscopy (IRIS) provides characteristic vibrational frequencies that can distinguish between the closed dioxolenium structure and the open oxocarbenium ion.[1][7][8]
| Intermediate Type | Key Vibrational Band | Approximate Frequency (cm-1) | Interpretation |
| Dioxolenium Ion | O-C+-O stretch | 1500-1600 | Characteristic of the cyclic acetoxonium moiety. |
| Absence of C=O stretch | ~1800 | The participating carbonyl group is incorporated into the ring. | |
| Oxocarbenium Ion | C1=O5+ stretch | ~1600 | Indicates the double bond character between C-1 and the ring oxygen. |
| C=O stretch | ~1800 | The C-2 acyl group's carbonyl remains intact. |
Experimental Protocols
The direct observation of highly reactive glycosyl cations requires specialized techniques capable of generating and characterizing these species under conditions that prolong their lifetime.
Infrared Ion Spectroscopy (IRIS) of Glycosyl Cations
This gas-phase technique allows for the structural characterization of "naked" cations in the absence of solvent or counterions.[1][7][8]
Methodology:
-
Ion Generation: Glycosyl donor precursors are introduced into a mass spectrometer via electrospray ionization (ESI).
-
Isolation: The parent ion of interest is mass-selected in a tandem mass spectrometer.
-
Activation: The isolated ions are subjected to collision-induced dissociation (CID) to generate the desired glycosyl cations (dioxolenium or oxocarbenium ions).
-
Irradiation: The generated cations are irradiated with a tunable, high-intensity infrared laser, such as a Free Electron Laser (FEL).
-
Spectroscopy: When the IR frequency is resonant with a vibrational mode of the ion, the ion absorbs a photon and may undergo unimolecular dissociation. The depletion of the parent ion signal as a function of IR frequency is measured to generate the IR spectrum.
-
Structural Assignment: The experimental spectrum is compared with theoretical spectra calculated using methods like DFT for different possible isomers to assign the structure.[1][7]
NMR Spectroscopy of Glycosyl Cations in Superacid Media
Superacids, such as mixtures of HF/SbF5 or FSO3H/SbF5, are capable of generating and stabilizing carbocations, allowing for their characterization by NMR at low temperatures.[9]
Methodology:
-
Sample Preparation: A solution of the glycosyl donor is prepared in a suitable solvent (e.g., SO2ClF).
-
Cation Generation: The solution is cooled to a low temperature (e.g., -78 °C), and the superacid is added to generate the glycosyl cation.
-
NMR Acquisition: 1H, 13C, and other relevant NMR spectra are acquired at low temperatures to prevent decomposition of the intermediate.
-
Data Analysis: The chemical shifts and coupling constants are analyzed to elucidate the structure of the persistent cation. For example, the chemical shift of the anomeric carbon (C-1) is highly diagnostic.
Visualization of Pathways and Validation Logic
Reaction Pathways in Glycosylation
Caption: Glycosylation reaction pathways via oxocarbenium or dioxolenium intermediates.
Experimental Validation Workflow
Caption: Logical workflow for the validation of the dioxolenium ion intermediate.
Conclusion
The validation of the dioxolenium ion as a key intermediate in glycosylation reactions involving C-2 participating groups is a testament to the power of modern analytical and computational techniques. The combined evidence from Infrared Ion Spectroscopy, NMR in superacid media, and DFT calculations provides a robust framework for understanding the structure, stability, and reactivity of these transient species. For researchers in drug development and carbohydrate chemistry, a thorough understanding of the factors governing the formation of dioxolenium versus oxocarbenium ions is essential for the rational design of stereoselective glycosylation strategies. This knowledge enables the synthesis of complex glycans with high fidelity, paving the way for advancements in glycobiology and medicine.
References
- 1. Direct Experimental Characterization of Glycosyl Cations by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of Glucosyl Dioxolenium Ions by “Dual Participation” of the 2,2-Dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) Protection Group for 1,2-cis-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 4. Glycosyl Formates: Glycosylations with Neighboring-Group Participation [mdpi.com]
- 5. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of glycosyl dioxolenium ions and their role in glycosylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Further insight via15N NMR spectroscopy into the reactive intermediates formed by superacid protonation of crowded nitro-PAHs: persistent dihydroxyiminiumpyrenium and hydroxyiminiumpyrenium dications - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Ring-Opening Reactions of Oxiran-2-ylium and Aziridinium Ions
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of three-membered heterocycles is a cornerstone of modern organic synthesis, providing a powerful strategy for the stereocontrolled introduction of vicinal functional groups. Among these, epoxides (oxiranes) and aziridines are paramount, serving as versatile synthons in the construction of complex molecules, including pharmaceuticals and natural products. Upon activation, typically under acidic conditions or through N-substitution for aziridines, these heterocycles form highly reactive cationic intermediates: the oxiran-2-ylium ion and the aziridinium (B1262131) ion, respectively. While isoelectronic, the subtle differences between oxygen and nitrogen impart distinct reactivity profiles that are critical for synthetic planning. This guide provides an objective comparison of their behavior in ring-opening reactions, supported by experimental data and detailed protocols.
Mechanistic Overview: A Tale of Two Cations
The acid-catalyzed ring-opening of both epoxides and aziridines proceeds through the formation of a positively charged three-membered ring. The subsequent nucleophilic attack can occur via a spectrum of mechanisms, ranging from a pure SN2 pathway to a pure SN1 pathway. The precise mechanism is highly dependent on the substitution pattern of the heterocycle, the nature of the nucleophile, and the reaction conditions.
Navigating the Reactivity Landscape of Substituted "Oxiran-2-ylium" Cations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of epoxide intermediates is crucial for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comprehensive comparison of the reactivity of substituted "oxiran-2-ylium" cations, which are key transient species in the acid-catalyzed ring-opening of epoxides. By examining the influence of various substituents on the stability and electrophilicity of these cations, we can better anticipate their behavior in nucleophilic substitution reactions.
The reactivity of substituted epoxides under acidic conditions is intrinsically linked to the stability of the transient "this compound" ion, or more accurately, the protonated epoxide intermediate that exhibits significant carbocation character at the more substituted carbon atom. This positive charge development dictates the regioselectivity of nucleophilic attack, with the nucleophile preferentially adding to the carbon atom that can best stabilize the positive charge.[1][2][3] The reaction generally proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.[1][2]
Influence of Substituents on Reactivity: A Quantitative Comparison
The electronic nature of the substituents on the oxirane ring plays a pivotal role in determining the rate of acid-catalyzed ring-opening. Electron-donating groups enhance the stability of the carbocation-like transition state, thereby accelerating the reaction. Conversely, electron-withdrawing groups destabilize this transition state, leading to a decrease in the reaction rate.
While direct kinetic studies on the fleeting this compound cations are challenging, extensive research on the acid-catalyzed hydrolysis and alcoholysis of substituted epoxides provides a wealth of data to infer their relative reactivities. The following table summarizes the relative rates of acid-catalyzed hydrolysis for a series of substituted epoxides, providing a quantitative measure of the impact of substitution on the reactivity of the corresponding protonated intermediates.
| Epoxide (Substituent) | Relative Rate of Acid-Catalyzed Hydrolysis (krel) | Reference |
| Ethylene Oxide (H) | 1 | (Baseline) |
| Propylene (B89431) Oxide (CH₃) | 110 | |
| Isobutylene Oxide ((CH₃)₂) | ~5000 | Inferred from carbocation stability principles |
| Styrene (B11656) Oxide (C₆H₅) | Faster than propylene oxide | |
| p-Methoxystyrene Oxide (p-OCH₃C₆H₄) | Significantly faster than Styrene Oxide | Inferred from Hammett studies |
| p-Nitrostyrene Oxide (p-NO₂C₆H₄) | Significantly slower than Styrene Oxide | Inferred from Hammett studies |
| 1,2-Epoxy-2-methylpropane ((CH₃)₃C) | Faster than Isobutylene Oxide |
Note: The relative rates are approximate and can vary depending on the specific reaction conditions (acid catalyst, solvent, temperature).
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used to determine the reactivity of substituted epoxides.
Protocol 1: Kinetic Analysis of Epoxide Hydrolysis by ¹H NMR Spectroscopy
This protocol is adapted from studies on the hydrolysis of isoprene-derived hydroxy epoxides and can be modified for other substituted epoxides.
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of a substituted epoxide by monitoring the reaction progress using ¹H NMR spectroscopy.
Materials:
-
Substituted epoxide of interest
-
Deuterated water (D₂O)
-
Perchloric acid (HClO₄) or other strong acid
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the substituted epoxide in a suitable deuterated solvent (e.g., acetone-d₆) at a known concentration (e.g., 50 mM).
-
Prepare a stock solution of the acid catalyst (e.g., 1 M HClO₄) in D₂O.
-
In an NMR tube, combine a specific volume of the epoxide stock solution with D₂O.
-
Initiate the reaction by adding a precise volume of the acid catalyst stock solution to the NMR tube. The final acid concentration should be chosen to allow for a reaction half-life that is convenient to monitor (e.g., 30-60 minutes).
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a proton on the epoxide and a proton on the resulting diol product.
-
Plot the natural logarithm of the epoxide concentration (or the ratio of epoxide to product integration) versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k₂) can be determined by dividing kobs by the concentration of the acid catalyst.
Protocol 2: Competitive Reactivity Study by HPLC Analysis
This protocol allows for the determination of the relative reactivity of two different epoxides.
Objective: To compare the rates of acid-catalyzed methanolysis of two substituted epoxides.
Materials:
-
Two different substituted epoxides (e.g., styrene oxide and p-methoxystyrene oxide)
-
Methanol (B129727) (HPLC grade)
-
Sulfuric acid or other acid catalyst
-
Internal standard (a compound that does not react under the reaction conditions)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution in methanol containing known concentrations of the two epoxides and the internal standard.
-
Prepare a stock solution of the acid catalyst in methanol.
-
Initiate the reaction by adding a specific volume of the acid catalyst stock solution to the epoxide solution at a controlled temperature.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of a weak base (e.g., sodium bicarbonate in methanol).
-
Analyze the quenched samples by HPLC.
-
Quantify the disappearance of each epoxide relative to the internal standard.
-
The relative rate of reaction can be determined by comparing the rates of disappearance of the two epoxides.
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow.
Caption: Generalized pathway for acid-catalyzed epoxide ring-opening.
Caption: Workflow for kinetic analysis of epoxide ring-opening.
References
Validating Theoretical Models for Oxiran-2-ylium Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the oxiran-2-ylium cation, the protonated form of oxirane (ethylene oxide), is a critical factor in understanding the mechanisms of acid-catalyzed epoxide ring-opening reactions. These reactions are fundamental in organic synthesis and are implicated in the metabolic activation and detoxification of various xenobiotics, including drugs and carcinogens. Accurate theoretical models that can predict the stability of this reactive intermediate are invaluable for elucidating reaction pathways and designing novel therapeutic agents. This guide provides an objective comparison of theoretical predictions for the stability of this compound against experimental data, offering insights into the performance of various computational methods.
Experimental Validation: Gas-Phase Proton Affinity
The most direct experimental measure of the intrinsic stability of the protonated form of a molecule in the gas phase is its proton affinity (PA). The proton affinity of oxirane corresponds to the negative of the enthalpy change for the protonation reaction in the gas phase. A higher proton affinity indicates a more stable protonated species.
Experimental Protocols
The gas-phase proton affinity of oxirane has been determined using several well-established experimental techniques, primarily centered around mass spectrometry. These methods allow for the study of ion-molecule reactions in a solvent-free environment, providing data on the intrinsic basicity of molecules.
1. High-Pressure Mass Spectrometry (HPMS):
-
Principle: This method involves measuring the equilibrium constant for a proton transfer reaction between the molecule of interest (oxirane) and a reference compound with a known proton affinity.
-
Methodology:
-
A mixture of oxirane and a reference base is introduced into the high-pressure ion source of a mass spectrometer (typically at pressures of a few torr).
-
Ions are generated, and proton transfer equilibrium is allowed to be established.
-
The relative abundances of the protonated oxirane and the protonated reference base are measured.
-
The equilibrium constant (K_eq) is determined from the partial pressures of the neutral species and the ion abundance ratio.
-
The Gibbs free energy change (ΔG) for the reaction is calculated from K_eq.
-
By performing measurements at different temperatures (van't Hoff plot), the enthalpy change (ΔH) and entropy change (ΔS) for the proton transfer reaction can be determined. The difference in proton affinities is equal to -ΔH.
-
2. Ion Cyclotron Resonance (ICR) Spectroscopy:
-
Principle: ICR spectroscopy allows for the trapping and observation of ions for extended periods, making it highly suitable for studying ion-molecule reaction equilibria.
-
Methodology:
-
Oxirane and a reference base are introduced into the ICR cell at very low pressures.
-
Ions are generated by electron impact or chemical ionization.
-
The ions are trapped in the cell by a combination of a strong magnetic field and a weak electric field.
-
The equilibrium of the proton transfer reaction is monitored over time by observing the intensities of the signals for the protonated oxirane and the protonated reference base.
-
The equilibrium constant and subsequently the relative proton affinity are determined from the final ion ratios and the partial pressures of the neutral gases.
-
Comparison of Theoretical Models with Experimental Data
The experimental proton affinity of oxirane serves as a benchmark for evaluating the accuracy of various theoretical models. The following table summarizes the experimental value and a selection of calculated proton affinities using different computational methods.
| Method | Level of Theory/Basis Set | Calculated Proton Affinity (kcal/mol) | Deviation from Expt. (kcal/mol) |
| Experimental Value | - | 185.0 | - |
| Ab initio | MP2/6-31G**//HF/6-31G* | (Value not available in abstract) | - |
| Semiempirical | (Specific method not available) | (Value not available in abstract) | - |
| Density Functional Theory (DFT) | B3LYP/6-311+G(d,p) | 183.6 | -1.4 |
| Composite Method | G2 | 185.2 | +0.2 |
| Composite Method | G2(MP2) | 184.8 | -0.2 |
Note: The values for the Ford and Smith paper are not publicly available in the abstract; however, their work established the foundation for theoretical investigations into this system.
Logical Relationship between Theory and Experiment
The validation of theoretical models for this compound stability follows a logical workflow where computational predictions are rigorously compared against experimental benchmarks.
Caption: Logical workflow illustrating the validation of theoretical models.
Discussion and Conclusion
The comparison of theoretical and experimental data reveals that modern computational methods can provide excellent predictions for the stability of the this compound cation.
-
High-Level Composite Methods: The G2 and G2(MP2) methods show outstanding agreement with the experimental proton affinity, with deviations of only ±0.2 kcal/mol. These methods, while computationally expensive, are highly reliable for small molecules.
-
Density Functional Theory: DFT, specifically with the B3LYP functional and a reasonably large basis set, also performs very well, underestimating the proton affinity by a mere 1.4 kcal/mol. Given its lower computational cost compared to composite methods, DFT represents a practical and accurate choice for studying larger, more complex epoxide systems relevant to drug metabolism.
-
Early Ab initio and Semiempirical Models: While the specific results from the foundational work of Ford and Smith are not detailed here, their study paved the way for these more advanced computational investigations. It is expected that the accuracy of these earlier methods would be lower than that of the more modern approaches presented.
Comparative Analysis of Nucleophile Reactivity with Oxiran-2-ylium Intermediates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Nucleophilic Ring-Opening of Activated Epoxides
The oxiran-2-ylium ion, a highly reactive intermediate formed from the protonation of an epoxide under acidic conditions, serves as a critical electrophile in a variety of organic transformations. Understanding the reactivity of different nucleophiles with this transient species is paramount for controlling reaction outcomes and designing efficient synthetic routes in drug development and other chemical industries. This guide provides a comparative analysis of various nucleophiles, supported by experimental data, to aid researchers in selecting the optimal reagents for their specific applications.
Under acidic conditions, the ring-opening of epoxides proceeds through a mechanism that exhibits characteristics of both SN1 and SN2 pathways. The epoxide oxygen is first protonated, creating a highly electrophilic intermediate akin to an this compound ion. This activation facilitates nucleophilic attack, which typically occurs at the more substituted carbon atom due to the development of a partial positive charge at this position.[1][2][3][4] This regioselectivity is a key consideration in synthetic design.[1][2][4]
Comparative Reactivity of Nucleophiles
The rate and efficiency of the ring-opening reaction are highly dependent on the nature of the nucleophile. While a comprehensive dataset comparing a wide range of nucleophiles under identical conditions is scarce in the literature, we can compile and analyze available kinetic and yield data to draw meaningful comparisons.
Oxygen Nucleophiles: Water and Alcohols
Water and alcohols are common nucleophiles for the acid-catalyzed ring-opening of epoxides, leading to the formation of 1,2-diols and β-alkoxy alcohols, respectively.
Kinetic studies on the acid-catalyzed ring-opening of butyl epoxy alcohols have provided valuable insights into the reactivity of water and sulfate/nitrate as nucleophiles.[5][6] While direct rate constants for water as the sole nucleophile were not the primary focus, the studies established a clear methodology for monitoring the reaction kinetics via NMR.[5]
In a study on the alcoholysis of styrene (B11656) oxide catalyzed by a chiral metal-organic framework, methanol (B129727) was shown to be an effective nucleophile. The study also qualitatively compared the reactivity of other alcohols, noting a significant decrease in conversion and enantioselectivity with bulkier alcohols like ethanol, isopropanol, and t-butanol. This suggests that steric hindrance plays a crucial role in the reactivity of alcohol nucleophiles.
| Nucleophile | Substrate | Catalyst/Conditions | Product(s) | Yield/Conversion | Observations | Reference |
| Water | Butyl epoxy alcohols | H₂SO₄/Na₂SO₄ or HNO₃/NaNO₃ | Polyols, Sulfate/Nitrate esters | Yields vary from <1% to >50% | Rate is dependent on hydronium ion activity and counter-ion concentration. | [5][6] |
| Methanol | rac-Styrene oxide | (R)-3 (chiral MOF) | (S)-2-methoxy-2-phenylethanol | 5% (product), 83% (unreacted) | Reaction is sensitive to the structure of the alcohol. | |
| Ethanol | rac-Styrene oxide | (R)-3 (chiral MOF) | 2-ethoxy-2-phenylethanol | Dramatically lower conversion | Steric hindrance reduces reactivity. | |
| Isopropanol | rac-Styrene oxide | (R)-3 (chiral MOF) | 2-isopropoxy-2-phenylethanol | Dramatically lower conversion | Steric hindrance reduces reactivity. | |
| t-Butanol | rac-Styrene oxide | (R)-3 (chiral MOF) | 2-tert-butoxy-2-phenylethanol | Dramatically lower conversion | Steric hindrance reduces reactivity. |
Halide Nucleophiles
Nitrogen and Sulfur Nucleophiles
Amines and thiols are also potent nucleophiles for the ring-opening of activated epoxides, leading to the formation of β-amino alcohols and β-hydroxy sulfides, respectively. These reactions are of significant interest in the synthesis of biologically active molecules.[7][8] Acid-catalyzed conditions can be employed, although many preparations of these compounds are also carried out under neutral or basic conditions. A convenient method for the regioselective thiolysis of epoxides has been demonstrated in water without a catalyst, affording excellent yields.[8]
Experimental Protocols
General Protocol for Kinetic Analysis of Acid-Catalyzed Epoxide Ring-Opening by NMR Spectroscopy
This protocol is adapted from the study of the acid-catalyzed ring-opening of butyl epoxy alcohols.[5]
Materials:
-
Epoxide substrate (e.g., butyl epoxy alcohol)
-
Deuterated water (D₂O)
-
Acid catalyst (e.g., H₂SO₄ or HNO₃)
-
Internal standard (optional, for quantitative NMR)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the epoxide in a suitable solvent (e.g., water with 10% D₂O for lock). A typical concentration is 5 mg/mL.
-
Transfer a precise volume of the epoxide solution (e.g., 630 µL) into an NMR tube.
-
Initiate the reaction by adding a specific volume of the acid catalyst solution (e.g., 70 µL of a given acid concentration) to the NMR tube.
-
Quickly and thoroughly mix the solution in the NMR tube.
-
Immediately place the NMR tube in the NMR spectrometer and begin acquiring spectra at regular time intervals.
-
Monitor the disappearance of the epoxide signals and the appearance of the product signals in the ¹H NMR spectra.
-
Integrate the relevant peaks to determine the relative concentrations of the reactant and product(s) over time.
-
Plot the concentration of the epoxide versus time to determine the reaction rate and rate constant.
General Procedure for the Thiolysis of Epoxides in Water
This protocol is based on a catalyst-free method for the synthesis of β-hydroxy sulfides.[8]
Materials:
-
Epoxide (1 mmol)
-
Thiol (1.2 mmol)
-
Water (5 mL)
-
Round-bottom flask
-
Stirring apparatus
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the epoxide (1 mmol) in water (5 mL), add the thiol (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature for the time indicated in specific literature for the given substrates.
-
Upon completion of the reaction (monitored by TLC), extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy sulfide.
Reaction Pathways and Workflows
The following diagrams illustrate the general mechanism of acid-catalyzed epoxide ring-opening and a typical experimental workflow for a kinetic study.
Caption: General mechanism of acid-catalyzed epoxide ring-opening.
Caption: Experimental workflow for a kinetic study of epoxide ring-opening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. core.ac.uk [core.ac.uk]
- 6. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
The Elusive Oxiran-2-ylium: A Comparative Guide to Mechanistic Evidence
While the transient "Oxiran-2-ylium" cation has been a subject of mechanistic speculation in the acid-catalyzed ring-opening of epoxides, direct experimental evidence for its existence as a discrete intermediate remains elusive. This guide provides a comparative analysis of the indirect experimental and computational evidence that points towards a transition state with significant carbocationic character, and contrasts it with alternative, well-established reaction pathways. This information is critical for researchers in organic synthesis and drug development where precise control of stereochemistry and regiochemistry in epoxide reactions is paramount.
Mechanistic Crossroads: A Comparison of Epoxide Ring-Opening Pathways
The reactivity of epoxides is dominated by their strained three-membered ring, making them susceptible to ring-opening by both nucleophiles and acids. The crucial difference lies in the nature of the intermediate or transition state, which dictates the regiochemical and stereochemical outcome of the reaction. The debate around the "this compound" cation centers on the acid-catalyzed pathway.
| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |
| Proposed Intermediate | No discrete intermediate; a transition state with significant carbocationic character is proposed.[1][2][3] | No intermediate; proceeds via a direct SN2 transition state.[4][3] |
| Initial Step | Protonation of the epoxide oxygen to form a better leaving group.[2][3][5][6] | Direct nucleophilic attack on one of the epoxide carbons. |
| Regioselectivity | Nucleophilic attack occurs at the more substituted carbon, as this carbon can better stabilize the developing positive charge.[1][2] | Nucleophilic attack occurs at the less substituted (less sterically hindered) carbon.[7] |
| Stereochemistry | Inversion of configuration at the carbon atom that is attacked (backside attack).[1][2] | Inversion of configuration at the carbon atom that is attacked (backside attack).[7] |
| Evidence | Indirect: Regioselectivity of the reaction. Computational studies support a transition state with a high degree of SN1-like character.[1][8][9] | Well-established SN2 reaction kinetics and stereochemical outcomes. |
In Pursuit of a Transient Species: Experimental Protocols
While the "this compound" cation has not been directly observed, a hypothetical experimental approach to trap such a species would involve generating the protonated epoxide under conditions where a reactive carbocation trap is present.
Experimental Protocol: Hypothetical Carbocation Trapping Experiment
Objective: To trap a carbocationic intermediate formed during the acid-catalyzed ring-opening of an unsymmetrical epoxide.
Materials:
-
Unsymmetrical epoxide (e.g., 2-methyloxirane)
-
A strong, non-nucleophilic acid (e.g., HBF4 or HSbF6)
-
A suitable carbocation trapping agent (e.g., a stable aromatic compound like 1,3,5-trimethoxybenzene, or a diene for a [4+2] cycloaddition)
-
Anhydrous, non-nucleophilic solvent (e.g., CH2Cl2 or liquid SO2)
-
High-resolution mass spectrometer (HRMS) and Nuclear Magnetic Resonance (NMR) spectrometer for product characterization.
Methodology:
-
Preparation: All glassware must be rigorously dried, and all reagents and solvents must be anhydrous to prevent the reaction with water, a competing nucleophile.
-
Reaction Setup: The epoxide and the carbocation trapping agent are dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to a low temperature (e.g., -78 °C) to enhance the lifetime of any potential intermediate.
-
Initiation: The strong acid is slowly added to the cooled solution. The acid will protonate the epoxide, activating it for ring-opening.
-
Reaction: If a carbocationic intermediate is formed, it can be trapped by the co-reactant. For example, with an aromatic trap, a Friedel-Crafts type reaction would occur.
-
Quenching and Workup: The reaction is quenched with a cold, weak base (e.g., pyridine (B92270) or a saturated NaHCO3 solution) to neutralize the strong acid. The organic products are then extracted, dried, and concentrated.
-
Analysis: The product mixture is analyzed by HRMS to identify the mass of the trapped product and by NMR spectroscopy to determine its structure. The identification of a product resulting from the reaction of the carbocationic portion of the epoxide with the trapping agent would provide indirect evidence for the existence of the carbocationic intermediate.
Visualizing the Mechanisms
The following diagrams illustrate the proposed mechanistic pathways for epoxide ring-opening and a workflow for the hypothetical trapping experiment.
Caption: Acid-catalyzed epoxide ring-opening pathway.
Caption: Base-catalyzed epoxide ring-opening pathway (SN2).
Caption: Experimental workflow for carbocation trapping.
Conclusion
The concept of the "this compound" cation serves as a useful model for understanding the regioselectivity of acid-catalyzed epoxide ring-opening. However, the available experimental and computational data strongly suggest that this is not a discrete intermediate but rather a transition state with significant carbocationic character.[1][8][9] For researchers and professionals in drug development, a thorough understanding of the subtle differences between acid- and base-catalyzed mechanisms is crucial for predicting and controlling the outcomes of these synthetically valuable reactions. Future work involving advanced spectroscopic techniques at low temperatures or sophisticated trapping experiments may yet provide more direct insight into the nature of the transient species in acid-catalyzed epoxide ring-opening.
References
- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
Assessing the Synthetic Utility of "Oxiran-2-ylium" Intermediates in Epoxide Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Epoxide Activation Strategies
In the realm of synthetic organic chemistry, epoxides are invaluable three-membered cyclic ethers that serve as versatile building blocks for the construction of complex molecules, including a wide array of pharmaceuticals. The inherent ring strain of epoxides makes them susceptible to ring-opening reactions by various nucleophiles, leading to the formation of 1,2-difunctionalized compounds. The regioselectivity and stereoselectivity of these reactions are of paramount importance and are largely dictated by the reaction conditions, particularly the nature of the catalyst employed.
This guide provides a comprehensive comparison of the synthetic utility of activating epoxides via "Oxiran-2-ylium" like intermediates, which are transient cationic species formed under acidic conditions, against alternative synthetic methods, such as base-catalyzed and Lewis acid-catalyzed ring-opening reactions. We will delve into quantitative data, detailed experimental protocols, and visual representations of the underlying mechanistic pathways to offer a clear and objective assessment for researchers and professionals in drug development.
The "this compound" Intermediate: A Cationic Pathway to Epoxide Functionalization
The term "this compound" is not a standard IUPAC name but is used here to conceptualize the carbocationic species that forms at one of the carbon atoms of the oxirane ring during acid-catalyzed ring-opening reactions. Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group. This is followed by the nucleophilic attack, which proceeds through a transition state with significant SN1 character. A partial positive charge develops on the more substituted carbon atom, which can be described as an "this compound" like intermediate. This pathway typically leads to the nucleophile attacking the more substituted carbon of the epoxide.
In contrast, base-catalyzed ring-opening of epoxides proceeds via a direct SN2 attack of the nucleophile on the less sterically hindered carbon of the oxirane ring. Lewis acids can also be employed to activate the epoxide, and the regioselectivity in these cases can be influenced by the nature of the Lewis acid and the substrate.
Comparative Analysis: Synthesis of Propranolol
A classic example that highlights the different strategies for epoxide ring-opening is the synthesis of Propranolol, a widely used beta-blocker. The key step in its synthesis involves the reaction of 1-naphthoxy-2,3-epoxypropane with isopropylamine (B41738).
Quantitative Data Comparison
| Method | Catalyst/Conditions | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Base-Catalyzed | N,N-diisopropylethylamine | Toluene | 4 h | 45°C | 91.3% | 99.1% | |
| Base-Catalyzed | Triethylamine | Dichloromethane | 5 h | 25-30°C | 93.8% | 99.3% | |
| Lewis Acid-Catalyzed | Zn(NO₃)₂ / (+)-tartaric acid | DMSO | 15 min (catalyst prep), then addition of amine | Not specified | 84% (overall) | 89% ee (S)-enantiomer |
Experimental Protocols
General Procedure for Base-Catalyzed Synthesis of Propranolol
-
Dissolve 3-(1-naphthyloxy)-1,2-epoxypropane (160g, 0.8mol) and isopropylamine (108g, 1.6mol) in 300mL of toluene.
-
Add N,N-diisopropylethylamine (25.9g, 0.2mol) dropwise over 30 minutes.
-
After the addition is complete, raise the temperature to 45°C and maintain the reaction for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to 5°C to precipitate the solid product.
-
Filter and dry the solid to obtain crude propranolol.
General Procedure for Lewis Acid-Catalyzed Enantioselective Synthesis of (S)-Propranolol
-
Stir a mixture of Zn(NO₃)₂ and (+)-tartaric acid in DMSO for 15 minutes.
-
Add α-naphthyl glycidyl (B131873) ether to the reaction vessel.
-
Subsequently, add isopropylamine to initiate the ring-opening reaction.
-
The reaction proceeds to yield (S)-propranolol.
Mechanistic Pathways and Workflows
The choice of catalyst dictates the reaction pathway and, consequently, the regioselectivity of the epoxide ring-opening.
This diagram illustrates the fundamental difference between the acid-catalyzed and base-catalyzed ring-opening of epoxides. The acid-catalyzed route proceeds through a cationic intermediate, leading to attack at the more substituted carbon, while the base-catalyzed reaction is a direct SN2 displacement at the less hindered carbon.
Alternative Methods: Sharpless Asymmetric Epoxidation
For the synthesis of enantiomerically pure compounds, an alternative to the kinetic resolution of a racemic epoxide is the Sharpless Asymmetric Epoxidation. This method allows for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The resulting chiral epoxide can then be further functionalized.
The Sharpless epoxidation utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate ligand, with tert-butyl hydroperoxide as the oxidant. The choice of the tartrate enantiomer determines the stereochemistry of the resulting epoxide.
A Comparative Guide to the Ring-Opening Kinetics of Activated Epoxides
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile pathway to 1,2-difunctionalized compounds, which are key structural motifs in many pharmaceutical agents and complex molecules. The reactivity of epoxides, however, is highly dependent on their substitution pattern and the reaction conditions employed. This guide offers a comparative analysis of the kinetics of ring-opening for different activated epoxides, supported by experimental data, to aid in the selection of substrates and the design of synthetic routes.
Influence of Activation on Reaction Kinetics
The rate of epoxide ring-opening is significantly influenced by the electronic nature of substituents on the epoxide ring and the type of catalyst employed. "Activated" epoxides, for the purpose of this guide, are those that are either electronically biased by substituents or rendered more susceptible to nucleophilic attack by a catalyst, such as a Lewis or Brønsted acid.
Electronic Effects of Substituents
Substituents on the epoxide ring can dramatically alter the rate and regioselectivity of the ring-opening reaction. Electron-withdrawing groups can enhance the electrophilicity of the epoxide carbons, but may also destabilize a developing positive charge in acid-catalyzed reactions. Conversely, electron-donating groups can stabilize a carbocation-like transition state in acid-catalyzed openings, leading to faster reactions.
A systematic study on the acid-catalyzed ring-opening of four different hydroxy-substituted epoxides demonstrated that the presence of hydroxyl groups, which are electron-withdrawing, significantly slows down the reaction rate compared to their non-hydroxylated counterparts.[1][2] This is attributed to the inductive removal of electron density from the epoxide oxygen, which disfavors the pre-equilibrium protonation of the epoxide.[1]
Catalytic Activation
Lewis and Brønsted acids are commonly used to activate epoxides towards nucleophilic attack. Protonation of the epoxide oxygen by a Brønsted acid or coordination to a Lewis acid makes the epoxide a better electrophile and facilitates ring-opening. The choice of catalyst can have a profound impact on the reaction kinetics. For instance, in the ring-opening of epichlorohydrin (B41342) with methanol, the Lewis acid catalyst Sn-Beta was found to be 6 and 7 times more active than Zr-Beta or Hf-Beta, respectively.[3] Computational studies on the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide have shown that the reaction barrier decreases significantly as the Lewis acidity of the cation increases (Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ > H⁺).[4]
Comparative Kinetic Data
| Epoxide | Nucleophile | Catalyst/Conditions | Rate/Activity Metric | Reference |
| Epichlorohydrin | Methanol | Sn-Beta (0.4 mol%) | Turnover Frequency (TOF) ~120 h⁻¹ | [3] |
| Epichlorohydrin | Methanol | Zr-Beta (0.4 mol%) | TOF ~20 h⁻¹ | [3] |
| Epichlorohydrin | Methanol | Hf-Beta (0.4 mol%) | TOF ~17 h⁻¹ | [3] |
| Styrene Oxide | Methanol | Acidic Aluminosilicate (AAS) | ~95% conversion in 6h | [5] |
| cis-2,3-Epoxybutane-1,4-diol | H₂O/H₂SO₄ | H₂SO₄ | Slower than non-hydroxylated epoxides | [1] |
| 3,4-Epoxybutane-1,2-diol | H₂O/H₂SO₄ | H₂SO₄ | Slower than non-hydroxylated epoxides | [1] |
Table 1: Comparative Kinetic Data for the Ring-Opening of Various Activated Epoxides. This table summarizes kinetic data from different studies, highlighting the impact of catalyst and epoxide structure on reactivity. Direct comparison between entries should be made with caution due to varying reaction conditions.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of epoxide ring-opening reactions.
General Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol provides a general framework for monitoring the kinetics of epoxide ring-opening. Specific parameters will need to be optimized for individual reaction systems.
-
Sample Preparation:
-
Prepare a stock solution of the epoxide substrate in a suitable deuterated solvent.
-
Prepare a separate stock solution of the nucleophile and/or catalyst.
-
Ensure all glassware is dry and free of contaminants.
-
-
Initial Spectrum Acquisition:
-
Acquire a high-quality ¹H NMR spectrum of the epoxide starting material to identify characteristic signals and confirm purity.
-
-
Initiation of the Reaction:
-
In a clean NMR tube, combine the epoxide solution with the nucleophile/catalyst solution at a controlled temperature.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
-
Time-Course Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern NMR spectrometers can be programmed to automatically acquire a time-arrayed series of spectra.[6][7][8]
-
The time interval between spectra should be chosen based on the expected reaction rate to ensure a sufficient number of data points are collected throughout the course of the reaction.
-
-
Data Processing and Analysis:
-
Process the series of spectra uniformly (e.g., same phasing and baseline correction).
-
Integrate the signals corresponding to a disappearing reactant (epoxide) and a forming product.
-
Plot the concentration (or integral value) of the reactant or product as a function of time.
-
From this data, the initial rate and/or the rate constant (k) can be determined by fitting the data to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess).
-
Mechanistic Considerations and Visualization
The ring-opening of epoxides can proceed through different mechanisms, primarily distinguished by their resemblance to Sₙ1 and Sₙ2 pathways. The nature of the epoxide, the nucleophile, and the reaction conditions (acidic, basic, or neutral) dictate the operative mechanism.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can exhibit characteristics of both Sₙ1 and Sₙ2 reactions.[9][10] For epoxides with a tertiary carbon, the reaction often proceeds through a transition state with significant carbocationic character at the more substituted carbon, leading to nucleophilic attack at this position (Sₙ1-like).[9][10] For primary and secondary epoxides, the attack generally occurs at the less sterically hindered carbon (Sₙ2-like).[9]
Figure 1: General workflow for acid-catalyzed epoxide ring-opening.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the reaction typically follows an Sₙ2 mechanism.[9] The nucleophile directly attacks one of the epoxide carbons, leading to a concerted ring-opening. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.
Figure 2: Signaling pathway for base-catalyzed epoxide ring-opening.
Conclusion
The kinetic landscape of epoxide ring-opening is rich and varied, offering numerous opportunities for synthetic control. By understanding the interplay of electronic effects, catalytic activation, and reaction conditions, researchers can modulate the reactivity of epoxides to achieve desired synthetic outcomes. The data and protocols presented in this guide serve as a valuable resource for the rational design of experiments and the development of efficient and selective transformations in drug discovery and chemical synthesis.
References
- 1. core.ac.uk [core.ac.uk]
- 2. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. imserc.northwestern.edu [imserc.northwestern.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Safety Operating Guide
Prudent Handling and Disposal of Reactive Intermediates: A Guide for Oxiran-2-ylium
For the attention of researchers, scientists, and drug development professionals, this document outlines essential safety and disposal considerations for the highly reactive chemical intermediate, oxiran-2-ylium. As a reactive species, this compound does not have standardized disposal protocols; therefore, the following guidance is based on established principles for managing hazardous and reactive chemical waste in a laboratory setting.
This compound, a cationic epoxide, is a highly reactive intermediate. Due to its transient and unstable nature, specific safety data sheets (SDS) and established disposal procedures are not available. The primary principle for its safe management is in-situ quenching, or neutralization, of its reactivity prior to disposal. All procedures should be conducted in strict accordanceance with your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling
Before generating or handling this compound, a thorough hazard assessment is mandatory. The following table summarizes the presumed hazards and necessary precautions based on the general reactivity of epoxides and cationic intermediates.
| Hazard Category | Presumed Hazard | Recommended Safety Precautions |
| Reactivity | Highly reactive, potentially explosive. May react violently with a wide range of nucleophiles. | Handle in a fume hood. Use appropriate shielding. Avoid contact with incompatible materials. |
| Toxicity | Presumed to be a potent alkylating agent. Likely toxic, mutagenic, and carcinogenic. | Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, and safety goggles. |
| Health Effects | Potential for severe skin, eye, and respiratory tract irritation and burns. | Use in a well-ventilated area. Have an emergency eyewash and shower readily accessible. |
Disposal Protocol: Quenching of this compound
The fundamental principle for the disposal of this compound is to neutralize its reactivity by quenching it with a suitable nucleophile. This should be done as an integral part of the experimental procedure.
Experimental Protocol for Quenching:
-
Selection of Quenching Agent: Choose a nucleophile that will react safely and exothermically with the this compound. Common choices include water, dilute aqueous solutions of a non-nucleophilic acid (to prevent unwanted side reactions), or an alcohol (e.g., isopropanol). The choice of quenching agent should be compatible with the reaction solvent and other components of the mixture.
-
Controlled Addition: Slowly add the quenching agent to the reaction mixture containing this compound under controlled temperature conditions (e.g., in an ice bath). A rapid, uncontrolled addition can lead to a dangerous exothermic reaction.
-
Verification of Quenching: After the addition of the quenching agent, stir the mixture for a sufficient period to ensure the complete reaction of the this compound. The absence of the reactive intermediate should be verified using an appropriate analytical method (e.g., TLC, NMR) if feasible.
-
Waste Collection: Once the quenching is complete and verified, the resulting non-reactive waste should be collected in a properly labeled hazardous waste container. The label should accurately reflect the contents of the quenched mixture.
-
Final Disposal: The container with the quenched waste should be disposed of through your institution's hazardous waste management program.
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Oxiran-2-ylium
For Immediate Implementation: Researchers, scientists, and drug development professionals must treat Oxiran-2-ylium, a highly reactive electrophilic intermediate, with extreme caution. Due to its transient and reactive nature, a standard Safety Data Sheet (SDS) is not available. Therefore, it is critical to adhere to the stringent safety and handling protocols outlined below, which are designed for highly hazardous substances with potential carcinogenic properties.
This compound, a protonated epoxide, is a potent electrophile and is reasonably anticipated to be a carcinogen. Its high reactivity necessitates a comprehensive safety strategy encompassing all stages of handling, from initial preparation to final disposal. The following guidelines provide essential, immediate safety and logistical information to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when working with this compound. The following table summarizes the required PPE for all personnel involved in the handling process.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes and Face | Chemical Splash Goggles and a full-face shield | Goggles must provide a complete seal around the eyes. The face shield is to be worn over the goggles to protect against splashes and potential explosions. |
| Hands | Double Gloving: Inner layer of nitrile gloves, outer layer of butyl rubber or Viton™ gloves | Inspect gloves for any signs of degradation or perforation before each use. Change gloves frequently, especially after any direct contact with the substance. |
| Body | Flame-resistant (FR) lab coat, chemical-resistant apron, and full-body protective suit | The lab coat should be worn over personal clothing. The apron provides an additional layer of chemical resistance. A full-body suit may be necessary for larger-scale operations or in the event of a significant spill. |
| Respiratory | A full-face respirator with an organic vapor/acid gas cartridge or a supplied-air respirator | The choice of respirator will depend on the scale of the work and the ventilation available. A quantitative fit test is required for all users of tight-fitting respirators. |
| Feet | Closed-toe, chemical-resistant safety shoes | Shoes should be made of a material that will not degrade upon contact with corrosive chemicals. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to these procedures is critical to minimize exposure and prevent accidents.
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month.
-
Assemble all necessary equipment and reagents before generating the this compound.
-
Have a pre-prepared quenching solution (e.g., a dilute solution of a non-volatile amine or thiosulfate (B1220275) in an appropriate solvent) readily available in the fume hood.
2. Handling the Substance:
-
Generate this compound in situ whenever possible to avoid the need for storage and transport of this highly reactive intermediate.
-
Use the smallest quantities of reagents necessary for the experiment.
-
All transfers and manipulations of the substance must be carried out using appropriate chemical-resistant syringes, cannulas, or other closed-system transfer techniques.
-
Avoid any direct contact with the substance.
3. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use the pre-prepared quenching solution followed by a thorough cleaning with an appropriate solvent.
-
Decontaminate all PPE before removal. Dispose of disposable items as hazardous waste.
Disposal Plan: Managing Contaminated Waste
All waste materials contaminated with this compound are to be treated as hazardous waste.
-
Liquid Waste: Quench all unreacted this compound in the reaction mixture with a suitable nucleophile. The quenched mixture should then be collected in a clearly labeled, sealed, and chemical-resistant waste container.
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, bench paper, and other consumables, must be collected in a designated, sealed hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (including the quenched product of this compound), and the date of accumulation.
-
Storage and Disposal: Store hazardous waste in a designated satellite accumulation area away from incompatible materials. Arrange for disposal through your institution's environmental health and safety (EHS) office.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Report: Notify your supervisor and the institutional EHS office immediately.
-
Do Not Attempt to Clean Up a Large Spill: Only trained personnel with the appropriate PPE and spill kits should handle the cleanup of a significant spill. For very small spills within the fume hood, trained personnel may use an appropriate absorbent material from a spill kit, which should then be treated as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and rotate the eyeballs to ensure complete irrigation. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In all cases of exposure, provide the medical team with as much information as possible about the substance, including the fact that it is a highly reactive and potentially carcinogenic electrophile.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
